molecular formula C26H17NO6 B1248839 Uncialamycin

Uncialamycin

Cat. No.: B1248839
M. Wt: 439.4 g/mol
InChI Key: OBGWIHKWGGEOEV-YFRVKLFPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Uncialamycin A is a natural product found in Streptomyces uncialis with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H17NO6

Molecular Weight

439.4 g/mol

IUPAC Name

(1S,17S,20Z,24R,26R)-4,24-dihydroxy-26-(1-hydroxyethyl)-25-oxa-16-azahexacyclo[15.7.2.01,26.02,15.05,14.07,12]hexacosa-2,4,7,9,11,14,20-heptaen-18,22-diyne-6,13-dione

InChI

InChI=1S/C26H17NO6/c1-13(28)25-18-10-4-2-3-5-11-19(30)26(25,33-25)16-12-17(29)20-21(22(16)27-18)24(32)15-9-7-6-8-14(15)23(20)31/h2-3,6-9,12-13,18-19,27-30H,1H3/b3-2-/t13?,18-,19+,25-,26-/m0/s1

InChI Key

OBGWIHKWGGEOEV-YFRVKLFPSA-N

Isomeric SMILES

CC([C@]12[C@@H]3C#C/C=C\C#C[C@H]([C@@]1(O2)C4=CC(=C5C(=C4N3)C(=O)C6=CC=CC=C6C5=O)O)O)O

Canonical SMILES

CC(C12C3C#CC=CC#CC(C1(O2)C4=CC(=C5C(=C4N3)C(=O)C6=CC=CC=C6C5=O)O)O)O

Synonyms

uncialamycin

Origin of Product

United States

Foundational & Exploratory

Uncialamycin discovery from Streptomyces uncialis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Discovery of Uncialamycin from Streptomyces uncialis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a highly potent member of the anthraquinone-fused, 10-membered enediyne family of natural products. First isolated from the lichen-associated actinomycete Streptomyces uncialis, it exhibits extraordinary cytotoxicity against a broad spectrum of human cancer cell lines and potent antibacterial activity.[1][2][3] Its mechanism of action involves the generation of a diradical species that induces double-strand breaks in DNA, making it a compelling payload for antibody-drug conjugates (ADCs) in targeted cancer therapy.[2][4][5] Initial discovery was hampered by extremely low production titers (~0.019 mg/L) from solid agar cultures.[1][6] However, recent advancements in submerged fermentation, metabolic engineering, and process optimization have significantly increased yields, establishing a viable biotechnology platform for its production and further investigation.[1][6] This guide provides a comprehensive overview of the discovery, biosynthesis, mechanism of action, production, and experimental protocols related to this compound.

Discovery and Initial Characterization

This compound was first reported in 2005 following a screening program for new antibiotics.[1] It was isolated from laboratory cultures of a previously undescribed Streptomyces species, designated DCA2648, which was obtained from the surface of the lichen Cladonia uncialis collected in British Columbia.[2][3] Initial bioassays of crude organic extracts showed potent in vitro inhibition of various pathogens, including Burkholderia cepacia, a bacterium that causes significant morbidity in cystic fibrosis patients.[2][3] The producing strain was characterized by 16S RNA sequencing and found to be related to Streptomyces cyanogenus.[2]

Mechanism of Action: The Enediyne "Warhead"

This compound's potent biological activity is derived from its unique 10-membered enediyne core. This strained ring system, containing a double bond flanked by two triple bonds, is a molecular "warhead".[4][5]

  • Activation : The molecule is believed to bind to DNA.[2]

  • Bergman Cyclization : In the presence of a trigger, the enediyne core undergoes a Bergman cyclization. This reaction converts the strained ring system into a highly reactive 1,4-benzenoid diradical (a p-benzyne intermediate).[2][7]

  • DNA Damage : This diradical is a powerful hydrogen-abstracting species. It abstracts hydrogen atoms from the sugar-phosphate backbone of nearby DNA.[2]

  • Strand Scission : This process leads to both single- and double-strand DNA breaks, which are difficult for the cell to repair, ultimately inducing apoptosis.[2][4][5]

This potent DNA-cleaving ability is the basis for its extreme cytotoxicity against cancer cells.[2][5]

cluster_0 This compound Mechanism of Action UCM This compound binds to DNA BC Bergman Cyclization Triggered UCM->BC Diradical Formation of p-Benzyne Diradical BC->Diradical H_Abstraction Hydrogen Abstraction from DNA Sugar Backbone Diradical->H_Abstraction DSB Double-Strand DNA Breaks H_Abstraction->DSB Apoptosis Cell Death (Apoptosis) DSB->Apoptosis

Mechanism of Action Pathway for this compound.

Biosynthesis

The genetic blueprint for this compound production is encoded within the ucm biosynthetic gene cluster (BGC). The pathway shares significant homology with those of other anthraquinone-fused enediynes, suggesting a unified biosynthetic route.[1] A key intermediate in this proposed pathway is tiancimycin B (TNM B). This was confirmed when inactivation of the gene ucmM in an engineered S. uncialis strain resulted in the accumulation of TNM B.[1] The biosynthesis begins with a polyketide synthase (PKS) that assembles the core structure, which is then subjected to a series of tailoring modifications by other enzymes in the cluster to yield the final product.[7]

cluster_1 Proposed this compound Biosynthetic Pathway PKS Enediyne Polyketide Synthase (PKS) Assembles Polyunsaturated Intermediate Core Formation of Enediyne Core PKS->Core TNM_B Tiancimycin B (TNM B) (Common Intermediate) Core->TNM_B UcmM UcmM & Other Tailoring Enzymes TNM_B->UcmM UCM This compound UcmM->UCM

Simplified Proposed Biosynthetic Pathway of this compound.

Fermentation and Production Enhancement

A major bottleneck for the development of this compound was its extremely low production titer. The wild-type S. uncialis DCA2648 strain exclusively produced the compound on solid agar media over 14-21 days, with yields of only ~0.019 mg/L.[1][6] A concerted effort in metabolic engineering and fermentation development led to the establishment of a submerged fermentation platform with significantly improved yields.[1]

The titer was improved nearly 58-fold to approximately 1.1 mg/L through a multi-pronged approach:[1][6]

  • Gene Deletion: Biosynthetic gene clusters for other major, unrelated metabolites were deleted to simplify downstream processing and potentially redirect metabolic flux.[1]

  • Chemical Mutagenesis: Random mutagenesis using diethyl sulfate was employed to screen for higher-producing mutants.[1]

  • Regulatory Engineering: Pathway-specific transcriptional activator genes (ucmR4R7) were overexpressed to boost the expression of the entire ucm BGC.[1]

  • Medium Optimization: Fermentation media components were systematically optimized for maximal this compound production.[1]

Production Parameter Wild-Type (Solid Culture) Engineered Strain (Submerged Culture) Fold Improvement
Titer (mg/L) ~0.019[1][6]~1.1[1][6]~58[1][6]
Culture Type Solid Agar (ISP-4)[1]Submerged Fermentation[1][6]-
Cultivation Time 14–21 days[1]10 days (production stage)[8]-

Biological Activity

This compound demonstrates potent, broad-spectrum biological activity. Its cytotoxicity against cancer cell lines is exceptional, with IC₅₀ values in the picomolar to low nanomolar range.[2][9] It is also a powerful antibacterial agent.

Target Organism/Cell Line Activity Metric Value
Ovarian Tumor Cell LinesIC₅₀9 x 10⁻¹² to 1 x 10⁻¹⁰ M[2]
H226 (Lung Cancer)IC₅₀ (ADC conjugate)0.88 nM[9]
Staphylococcus aureusMIC0.0000064 µg/mL[3]
Burkholderia cepaciaMIC0.001 µg/mL[3]
Escherichia coliMIC0.002 µg/mL[3]

Application in Antibody-Drug Conjugates (ADCs)

The extreme potency of this compound makes it an ideal, albeit toxic, candidate for targeted drug delivery. In its free form, it is too toxic for systemic use.[5] However, by attaching it as a "payload" to a monoclonal antibody that specifically targets cancer cells, its cytotoxic power can be selectively delivered to tumors.[9][10]

Synthetic this compound analogues have been successfully conjugated to antibodies.[9] These ADCs have shown subnanomolar potency in vitro and, significantly, exhibit a potent "bystander killing effect."[9][11] This means that once the ADC releases its payload inside a target cancer cell, the this compound can diffuse out and kill adjacent, non-targeted cancer cells, which is a highly desirable property for treating heterogeneous tumors.[11]

Experimental Protocols

Two-Stage Submerged Fermentation

A two-stage culture process is used for the production of this compound in engineered S. uncialis strains.[8]

  • Stage 1: Seed Culture

    • Medium: MYM Medium (per liter: 4g maltose, 4g yeast extract, 10g malt extract, pH 7.0).[8]

    • Procedure: Spores of S. uncialis are inoculated into 50 mL of MYM medium in a 250-mL baffled flask.[8] The culture is incubated at 28°C with shaking at 250 rpm for 2 days.[8]

  • Stage 2: Production Culture

    • Medium: Production Medium (per liter: 10g soluble starch, 2.5g malt extract, 1g K₂HPO₄, 1g MgSO₄·7H₂O, 2g (NH₄)₂SO₄, 2g CaCO₃, 0.01g CuSO₄·5H₂O, 0.005g KI, pH 7.0).[8]

    • Procedure: 5 mL of the seed culture is transferred into 50 mL of production medium in a 250-mL baffled flask.[8] The culture is incubated at 28°C with shaking at 250 rpm for 10 days.[8]

Isolation and Purification

The following protocol outlines the general steps for extracting this compound from culture.

cluster_2 This compound Isolation Workflow Fermentation Fermentation Broth (Solid or Liquid Culture) Extraction Repeated Extraction with Ethyl Acetate Fermentation->Extraction Evaporation Evaporation to Dryness (Reduced Pressure) Extraction->Evaporation Dissolution Redissolve Crude Extract in Methanol Evaporation->Dissolution HPLC HPLC or HPLC-MS Analysis (e.g., UV detection at 540 nm) Dissolution->HPLC

General Workflow for this compound Isolation and Analysis.

Bioassay for Antibacterial Activity
  • Method: Paper disc-agar diffusion assay.[1]

  • Indicator Strain: Micrococcus luteus ATCC 9431 is used as a sensitive indicator organism.[1]

  • Procedure:

    • A lawn of the indicator strain is prepared on an appropriate agar medium.

    • Sterile paper discs are impregnated with the test sample (e.g., crude extract or purified fraction).

    • The discs are placed on the agar surface.

    • The plate is incubated, and the diameter of the zone of inhibition around the disc is measured to quantify antibacterial activity.

Conclusion

The journey of this compound from its discovery in a lichen-associated bacterium to its development as a promising ADC payload highlights the power of natural product discovery and modern biotechnology.[1][9] While its inherent toxicity is a challenge, it is also the source of its therapeutic potential. The establishment of a robust submerged fermentation process and the elucidation of its biosynthetic pathway have opened the door for further engineering of novel, potent analogues.[1] Future research will likely focus on optimizing ADC design, exploring new this compound derivatives, and further scaling up production to support preclinical and clinical development for targeted cancer therapy.

References

Elucidation of the Uncialamycin Biosynthetic Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uncialamycin is a potent member of the anthraquinone-fused 10-membered enediyne family of natural products, exhibiting remarkable cytotoxicity against a range of cancer cell lines. Its complex molecular architecture, featuring a DNA-damaging enediyne "warhead" coupled with a DNA-intercalating anthraquinone moiety, has made it a compelling payload for antibody-drug conjugates (ADCs) in preclinical development. Understanding the intricate enzymatic machinery responsible for its biosynthesis is crucial for efforts in bioengineering, novel analogue generation, and optimizing production. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, detailing the key enzymatic steps, presenting available quantitative data, outlining experimental methodologies for pathway elucidation, and visualizing the complex biological processes.

The this compound Biosynthetic Gene Cluster (BGC)

This compound is produced by the actinomycete Streptomyces uncialis. The genetic blueprint for its biosynthesis is encoded within a dedicated biosynthetic gene cluster (BGC), designated 'ucm'. The ucm BGC is highly homologous in both gene content and organization to the BGCs of other anthraquinone-fused enediynes, such as the tiancimycins (TNMs). This strong homology suggests a conserved and unified biosynthetic strategy for this class of compounds.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a convergent process, involving the independent synthesis of two key precursors—a polyketide-derived enediyne core and an anthraquinone moiety—which are subsequently coupled and further tailored. The proposed pathway is largely inferred from the characterization of the homologous tiancimycin pathway and gene knockout studies in S. uncialis.

Biosynthesis of the Enediyne Core and Anthraquinone Precursors

Current evidence suggests a fascinating and unusual biosynthetic logic where both the 10-membered enediyne core and the anthraquinone moiety originate from the same C15 linear polyene precursor, 1,3,5,7,9,11,13-pentadecaheptaene.[1] This polyene is synthesized by a conserved iterative type I polyketide synthase (PKS), UcmE, and a dedicated thioesterase (TE), UcmE10.[1] Two molecules of this C15 polyene are believed to diverge into separate pathways to form the two key structural components of this compound.[1]

Assembly of the this compound Scaffold

A pivotal step in the biosynthesis is the fusion of the anthraquinone and enediyne moieties. This is catalyzed by the α/β-hydrolase fold enzyme, UcmK1. The homologous enzyme in tiancimycin biosynthesis, TnmK1, has been shown to catalyze the C-C bond formation between the enediyne intermediate TNM H and the anthraquinone precursor, proceeding through a Michael addition mechanism.[2] This reaction forms the characteristic D-ring of the anthraquinone-fused enediyne scaffold.

A key breakthrough in understanding this process was the isolation of tiancimycin B (TNM B) from a ∆ucmM mutant of S. uncialis.[3] TNM B is a known intermediate in tiancimycin biosynthesis, confirming its role as a common intermediate in the this compound pathway and solidifying the hypothesis of a unified biosynthetic route.[3]

Late-Stage Tailoring Steps

Following the crucial C-C bond formation, a series of tailoring reactions are required to furnish the final this compound structure. These modifications are catalyzed by a suite of enzymes encoded within the ucm BGC. Based on homology to the tiancimycin pathway, these are proposed to include:

  • Oxidative modifications: The Rieske oxygenase, UcmM, and the FAD-dependent oxidoreductase, UcmP, are essential for this compound production, as their inactivation completely abolishes biosynthesis.[3] Their precise roles are yet to be fully elucidated but are likely involved in the hydroxylation and other oxidative tailoring of the molecule.

  • F-ring tailoring: In the tiancimycin pathway, two cofactorless oxygenases, TnmJ and TnmK2, are responsible for tailoring the F-ring of the anthraquinone moiety through deformylation, epoxidation, and oxidative ring cleavage.[4] The corresponding homologs in the ucm cluster, UcmJ and UcmK2, are presumed to perform analogous functions to arrive at the final this compound structure.

The following diagram illustrates the proposed biosynthetic pathway for this compound, highlighting the key intermediates and the enzymes involved.

This compound Biosynthesis Pathway cluster_precursors Precursor Biosynthesis cluster_divergence Pathway Divergence cluster_assembly Scaffold Assembly & Maturation Acyl_CoA Acyl-CoA PKS_TE UcmE (PKS) UcmE10 (TE) Acyl_CoA->PKS_TE Polyene C15 Polyene Intermediate PKS_TE->Polyene Enediyne_Pathway Enediyne Core Biosynthesis Polyene->Enediyne_Pathway Molecule 1 Anthraquinone_Pathway Anthraquinone Moiety Biosynthesis Polyene->Anthraquinone_Pathway Molecule 2 TNM_B Tiancimycin B (TNM B) (Common Intermediate) Enediyne_Pathway->TNM_B Anthraquinone_Pathway->TNM_B UcmK1 UcmK1 (α/β-hydrolase) TNM_B->UcmK1 Fused_Intermediate Fused Anthraquinone-Enediyne Intermediate UcmK1->Fused_Intermediate Tailoring_Enzymes Tailoring Enzymes (UcmM, UcmP, UcmJ, UcmK2, etc.) Fused_Intermediate->Tailoring_Enzymes This compound This compound Tailoring_Enzymes->this compound

Figure 1: Proposed biosynthetic pathway of this compound.

Quantitative Data on this compound Biosynthesis

Quantitative biochemical data for the enzymes of the this compound biosynthetic pathway is currently limited in the public domain. However, studies on the homologous tiancimycin pathway provide some insights.

EnzymeHomolog in this compound PathwaySubstrate(s)Product(s)Kinetic ParametersReference
TnmJUcmJTNM HTNM Jkcat within the normal range for secondary metabolism enzymes (qualitative)[4]
TnmK1UcmK1TNM HTNM INot determined[2]
UcmK1-TNM HTNM ICatalytically active (qualitative)[2]

Note: The kinetic data for TnmJ was inferred from a time-course experiment, where 0.2 µM of the enzyme converted nearly all of 100 µM of the substrate within 2 hours.[4]

Experimental Protocols for Pathway Elucidation

The elucidation of the this compound biosynthetic pathway relies heavily on genetic manipulation of the producer strain, S. uncialis. The following section details a general protocol for generating gene knockout mutants via intergeneric conjugation, a key technique in this research.

Generation of Gene Knockout Mutants in S. uncialis

This protocol is based on the widely used method of intergeneric conjugation between E. coli and Streptomyces.

Materials:

  • E. coli ET12567/pUZ8002 donor strain harboring the gene replacement vector

  • S. uncialis recipient strain

  • LB medium (for E. coli)

  • TSB medium (for S. uncialis seed culture)

  • MS agar plates

  • Appropriate antibiotics (e.g., apramycin for selection, nalidixic acid to counter-select E. coli)

  • Sterile water and glycerol

Protocol:

  • Preparation of E. coli Donor Strain:

    • Inoculate 10 mL of LB medium containing the appropriate antibiotics with the E. coli ET12567/pUZ8002 donor strain carrying the gene knockout construct.

    • Incubate overnight at 37°C with shaking.

    • The following day, wash the cells twice with an equal volume of fresh LB medium to remove antibiotics.

    • Resuspend the cell pellet in 1 mL of LB medium.

  • Preparation of S. uncialis Recipient Spores:

    • Grow S. uncialis on a suitable solid medium (e.g., ISP4) until sporulation is abundant (typically 10-14 days).

    • Harvest spores by gently scraping the surface of the agar and suspending them in sterile water.

    • Filter the spore suspension through sterile cotton wool to remove mycelial fragments.

    • Centrifuge the spore suspension, wash the spores with sterile water, and resuspend in a small volume of sterile water.

    • For conjugation, use a spore concentration of approximately 10⁸ spores/mL.

  • Intergeneric Conjugation:

    • Heat-shock the S. uncialis spore suspension at 50°C for 10 minutes to induce germination.

    • Mix 100 µL of the heat-shocked S. uncialis spores with 100 µL of the prepared E. coli donor cell suspension.

    • Spread the mixture onto MS agar plates and incubate at 30°C for 16-20 hours.

  • Selection of Exconjugants:

    • After incubation, overlay the plates with 1 mL of sterile water containing nalidixic acid (to kill the E. coli donor) and the selection antibiotic for the knockout construct (e.g., apramycin).

    • Continue to incubate the plates at 30°C for 5-10 days until exconjugant colonies appear.

    • Isolate individual exconjugant colonies and streak onto fresh selective media to obtain pure cultures.

  • Confirmation of Gene Knockout:

    • Genomic DNA from putative mutants should be isolated.

    • Confirm the desired double-crossover event and gene replacement by PCR analysis and/or Southern blotting.

The following diagram provides a workflow for the gene knockout experiment.

Gene Knockout Workflow cluster_donor Donor Preparation (E. coli) cluster_recipient Recipient Preparation (S. uncialis) cluster_conjugation Conjugation and Selection cluster_confirmation Confirmation Ecoli_Culture Grow E. coli ET12567/pUZ8002 with knockout vector Wash_Ecoli Wash cells to remove antibiotics Ecoli_Culture->Wash_Ecoli Resuspend_Ecoli Resuspend in fresh LB medium Wash_Ecoli->Resuspend_Ecoli Mix_Cultures Mix donor and recipient cultures Resuspend_Ecoli->Mix_Cultures Spore_Harvest Harvest spores from S. uncialis culture Filter_Spores Filter to remove mycelia Spore_Harvest->Filter_Spores Heat_Shock Heat shock spores (50°C, 10 min) Filter_Spores->Heat_Shock Heat_Shock->Mix_Cultures Plate_MS Plate on MS agar, incubate 16-20h Mix_Cultures->Plate_MS Overlay_Antibiotics Overlay with Nalidixic Acid & Selection Antibiotic Plate_MS->Overlay_Antibiotics Incubate_Exconjugants Incubate until exconjugants appear Overlay_Antibiotics->Incubate_Exconjugants Isolate_Colonies Isolate exconjugant colonies Incubate_Exconjugants->Isolate_Colonies gDNA_Extraction Genomic DNA extraction Isolate_Colonies->gDNA_Extraction PCR_Southern Confirm knockout by PCR and/or Southern Blot gDNA_Extraction->PCR_Southern

Figure 2: Experimental workflow for gene knockout in S. uncialis.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway has made significant strides, largely through comparative genomics with related enediyne pathways and targeted gene inactivation studies. A unified pathway for anthraquinone-fused enediynes, with TNM B as a key common intermediate, is now strongly supported. However, significant gaps in our knowledge remain. The precise sequence of events in the early stages of enediyne core and anthraquinone biosynthesis from the C15 polyene precursor requires further investigation. The exact functions and catalytic mechanisms of many of the tailoring enzymes, including the essential UcmM and UcmP, are yet to be biochemically characterized in detail.

Future research should focus on the in vitro reconstitution of key enzymatic steps to definitively establish their functions and to acquire crucial kinetic data. Structural biology efforts to solve the crystal structures of the Ucm enzymes will provide invaluable insights into their mechanisms and guide protein engineering efforts. A complete understanding of this intricate biosynthetic pathway will not only quench scientific curiosity but also unlock the potential to generate novel, potent this compound analogues for the development of next-generation cancer therapeutics.

References

An In-depth Technical Guide to the DNA Cleavage Mechanism of Uncialamycin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Uncialamycin is a highly potent member of the anthraquinone-fused enediyne class of natural antibiotics.[1][2] Its profound cytotoxicity is primarily attributed to its ability to induce sequence-selective double-stranded breaks in DNA.[3] This mechanism is initiated by the DNA-guided activation of its enediyne "warhead," which undergoes a Bergman cyclization to generate a reactive p-benzyne diradical. This diradical subsequently abstracts hydrogen atoms from the deoxyribose backbone of DNA, leading to strand scission and apoptotic cell death.[3] Due to this extreme potency, this compound and its synthetic analogues are being actively investigated as payloads for antibody-drug conjugates (ADCs) in targeted cancer therapy.[1][4] This guide provides a detailed examination of the molecular mechanism of this compound-induced DNA cleavage, summarizes key quantitative data, and outlines the experimental protocols used for its characterization.

Molecular Architecture of this compound

This compound possesses a complex hexacyclic structure that is crucial for its biological activity. The molecule can be deconstructed into three key functional domains:

  • The Enediyne Core: A highly strained 10-membered ring containing two acetylenic groups (alkynes) conjugated to a central olefin (alkene). This core is the "warhead" of the molecule, responsible for the DNA-cleaving event.[3]

  • The Anthraquinone Moiety: A planar aromatic system that serves as a DNA-intercalating or groove-binding domain. This unit is responsible for guiding the molecule to its DNA target and positioning the enediyne core for reaction.

  • A Piperidine/Epoxide System: This intricate ring system connects the enediyne and anthraquinone components, holding the enediyne core in a stable, inactive conformation until the molecule engages with DNA.

The stability of this compound as a solid or in solution is notable, but it rapidly converts and cycloaromatizes in the presence of acid, highlighting the latent reactivity of the enediyne core.[3]

The Stepwise Mechanism of DNA Cleavage

The action of this compound is a precisely orchestrated, multi-step process that begins with DNA recognition and culminates in strand scission.

DNA Recognition and Binding

The initial step involves the non-covalent association of this compound with the DNA double helix. The planar anthraquinone portion of the molecule is believed to facilitate this binding, likely through intercalation between base pairs or by fitting snugly within the minor groove of the DNA. This interaction is critical as it positions the reactive enediyne core in close proximity to the sugar-phosphate backbone, the ultimate target of the drug.

Activation via Bergman Cyclization

Once bound to DNA, a conformational change is thought to occur, which reduces the distance between the two alkyne carbons of the enediyne ring. This decrease in distance dramatically lowers the activation energy for the Bergman cyclization , a thermally allowed pericyclic reaction.[3] The molecule rearranges from the strained 10-membered ring into a highly reactive, transient aromatic diradical species known as a 1,4-didehydrobenzene or p-benzyne diradical .[3] This cycloaromatization is the key activation step and is believed to be the primary mode of action for its DNA-damaging capabilities.[3]

Hydrogen Abstraction and DNA Strand Scission

The newly formed p-benzyne diradical is a potent hydrogen-abstracting species. Positioned within the DNA minor groove, it readily abstracts hydrogen atoms from nearby deoxyribose sugar units. This attack generates carbon-centered radicals on the DNA backbone. These sugar radicals can then undergo a cascade of reactions involving oxygen, leading to the oxidative cleavage of the phosphodiester backbone. This results in both single-strand and double-strand breaks, which are particularly cytotoxic lesions for a cell to repair.[3]

Uncialamycin_Mechanism Figure 1: Mechanism of this compound DNA Cleavage cluster_0 A This compound C This compound-DNA Complex A->C Minor Groove Binding B DNA Double Helix B->C D Transition State C->D Bergman Cyclization E p-Benzyne Diradical (Bound to DNA) D->E F Hydrogen Atom Abstraction E->F G DNA Strand Breaks (Single and Double) F->G Oxidative Cleavage

Figure 1: Mechanism of this compound DNA Cleavage

Quantitative Analysis of this compound Activity

While specific DNA binding constants (Kd) and cleavage kinetic rates for this compound are not extensively reported in publicly available literature, its extreme potency has been quantified through cellular cytotoxicity assays. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its powerful anti-proliferative effects against a range of human cancer cell lines.

Cell Line TypeSpecific Cell Line(s)Reported IC₅₀ (Molar)Citation
Ovarian TumorVarious9.0 x 10⁻¹² M to 1.0 x 10⁻¹⁰ M[3]
T1-Targeting ADCNot specifiedSub-picomolar to low-picomolar[5]
CD46-Targeting ADCNot specifiedSub-picomolar to low-picomolar[5]

Table 1: In Vitro Cytotoxicity of this compound and its Antibody-Drug Conjugates (ADCs). The data highlights the exceptional potency of this compound, which is retained and effectively targeted when used as an ADC payload.

Experimental Protocols for Studying DNA Cleavage

The DNA-cleaving properties of this compound are typically investigated using established biochemical assays.

Plasmid DNA Cleavage Assay (Agarose Gel Electrophoresis)

This assay directly visualizes the conversion of supercoiled plasmid DNA into nicked (single-strand break) and linear (double-strand break) forms.

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322, 200-500 ng) with a reaction buffer (e.g., 20 mM Tris-HCl, 20 mM NaCl, pH 7.6).

  • Drug Incubation: Add varying concentrations of this compound to the reaction tubes. Include a drug-free control.

  • Initiation (if required): While this compound's activation is primarily DNA-binding-driven, some protocols for enediynes include a reducing agent like Dithiothreitol (DTT, ~1 mM) to ensure a reductive environment.[6][7]

  • Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30 minutes to 2 hours).

  • Quenching: Stop the reaction by adding a loading buffer containing a chelating agent (EDTA) and a denaturant (SDS).

  • Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe). Run the gel at a constant voltage until the different DNA forms are separated.

  • Analysis: Visualize the DNA bands under UV light. Quantify the percentage of supercoiled (Form I), nicked circular (Form II), and linear (Form III) DNA in each lane using densitometry software. An increase in Forms II and III with increasing drug concentration indicates cleavage activity.

Experimental_Workflow Figure 2: Workflow for Plasmid DNA Cleavage Assay start Start: Prepare Reagents step1 Combine pBR322 DNA and Buffer start->step1 step2 Add this compound (Varying Concentrations) step1->step2 step3 Incubate at 37°C step2->step3 step4 Quench Reaction (Add Loading Buffer) step3->step4 step5 Agarose Gel Electrophoresis step4->step5 step6 Visualize Bands (UV Transilluminator) step5->step6 step7 Densitometric Analysis (% Form I, II, III) step6->step7 end End: Quantify Cleavage step7->end

Figure 2: Workflow for Plasmid DNA Cleavage Assay
Oligonucleotide Cleavage Assay (Denaturing PAGE)

For high-resolution analysis of cleavage sites, a 5'- or 3'-radiolabeled DNA oligonucleotide duplex is used.

Methodology:

  • Probe Preparation: A synthetic oligonucleotide of a specific sequence is labeled at one 5'-end with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP. This is then annealed to its complementary strand to form a duplex.

  • Reaction and Incubation: The labeled DNA duplex is incubated with this compound as described in the plasmid assay.

  • Piperidine Treatment (Optional): Some DNA-damaging agents create abasic sites that are labile. To reveal all potential cleavage sites, the reaction products can be treated with hot piperidine (1M, 90°C), which chemically cleaves the DNA backbone at these sites.[6]

  • Electrophoresis: The reaction products are denatured and resolved on a high-resolution denaturing polyacrylamide gel (PAGE) alongside Maxam-Gilbert sequencing lanes of the same oligonucleotide to precisely map the cleavage locations.[6]

  • Analysis: The gel is dried and exposed to a phosphorimager screen. The resulting autoradiogram reveals the specific nucleotide positions where this compound induces strand breaks.

Conclusion and Therapeutic Implications

The mechanism of this compound is a sophisticated example of chemically programmed cytotoxicity. Its ability to remain inert until it reaches its target, followed by a potent DNA-cleaving reaction, makes it an exceptional candidate for targeted therapies. The development of this compound-based ADCs leverages this potency by coupling the molecule to antibodies that specifically recognize tumor-associated antigens.[5] This strategy concentrates the cytotoxic effect on cancer cells while minimizing systemic toxicity. Furthermore, studies have shown that this compound-based ADCs can exhibit a significant "bystander killing effect," where the released payload can diffuse and kill adjacent, non-targeted cancer cells, enhancing the therapeutic efficacy in heterogeneous tumors.[4][5] A thorough understanding of its DNA cleavage mechanism continues to inform the design of next-generation linkers and payloads, aiming to optimize the therapeutic window and overcome drug resistance in oncology.

References

Unraveling the Uncialamycin Bergman Cyclization: A Technical Guide to its Core Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

AUSTIN, TX – December 17, 2025 – In a comprehensive technical guide released today, researchers, scientists, and drug development professionals are provided with an in-depth exploration of the Bergman cyclization mechanism of Uncialamycin, a potent enediyne natural product with significant anticancer properties. This guide elucidates the intricate molecular rearrangements that underpin this compound's cytotoxicity, offering valuable insights for the design of next-generation targeted cancer therapies.

This compound, a member of the anthraquinone-fused enediyne family, is produced by the bacterium Streptomyces uncialis. Its remarkable biological activity stems from its ability to undergo a Bergman cyclization, a thermal or triggered rearrangement of its enediyne core. This process generates a highly reactive p-benzyne diradical, a species capable of cleaving double-stranded DNA, leading to cancer cell death. This guide delves into the specifics of this mechanism, from the biosynthesis of the enediyne core to the DNA-damaging event.

The Core Reaction: Bergman Cyclization

The Bergman cyclization is a concerted rearrangement of the enediyne scaffold (a Z-ene flanked by two acetylene groups) to form a p-benzyne diradical. While the general mechanism is understood, the specific kinetics and thermodynamics of this compound's cyclization are influenced by its unique anthraquinone-fused structure.

The natural product itself is stable under normal physiological conditions, indicating that a triggering event is necessary to initiate the cyclization cascade. Studies have shown that in the presence of dry HCl, this compound rapidly converts to a hexacyclic product through a Bergman cycloaromatization. Furthermore, the isolation of Unciaphenol, an oxygenated analog of the Bergman cyclization product, from cultures of Streptomyces uncialis suggests that this cyclization can also occur under biological conditions, potentially initiated by an enzymatic process or a change in the cellular microenvironment.

While specific experimental kinetic data for this compound's Bergman cyclization is not extensively available in the public domain, computational studies on similar enediyne systems provide valuable theoretical insights. These studies allow for the estimation of activation energies and the influence of molecular geometry on the reaction rate.

ParameterTheoretical Value (for model enediynes)Method
Activation Enthalpy (ΔH‡)~24 kcal·mol⁻¹Density Functional Theory (DFT), CCSD(T)
Reaction Enthalpy (ΔHr)Varies (can be endothermic or exothermic)DFT, CCSD(T)
Singlet-Triplet Gap of p-benzyne~3.56 kcal/molEOM-SF-CCSD/cc-pVTZ

Note: These values are for general enediyne models and may differ for the specific structure of this compound.

Biosynthesis of the Enediyne Warhead

The biosynthesis of the this compound enediyne core is a complex process orchestrated by a dedicated biosynthetic gene cluster. A key player in this pathway is a conserved iterative type I polyketide synthase (PKS). This enzyme is responsible for constructing the polyene precursor that ultimately cyclizes to form the characteristic enediyne ring. The biosynthetic pathways for anthraquinone-fused enediynes like this compound are thought to share a common intermediate, highlighting a conserved strategy in nature for the production of these potent molecules.

Uncialamycin_Biosynthesis_Workflow cluster_precursor Precursor Supply cluster_pks Enediyne Core Formation cluster_tailoring Tailoring and Maturation Primary_Metabolites Primary Metabolites PKS Polyketide Synthase (PKS) Primary_Metabolites->PKS Building Blocks Polyene_Intermediate Polyene Intermediate PKS->Polyene_Intermediate Chain Assembly Cyclization Cyclization & Oxidation Polyene_Intermediate->Cyclization Enzymatic Cascade This compound This compound Cyclization->this compound

Experimental Protocols: A Glimpse into the Methodology

Monitoring Bergman Cyclization:

A common method involves monitoring the disappearance of the enediyne reactant and the appearance of the cyclized product over time using techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. The reaction would be initiated by a trigger, such as a change in pH or the introduction of a chemical agent.

DNA Cleavage Assay:

To assess the DNA-damaging potential of the p-benzyne diradical, a DNA cleavage assay is employed. This typically involves incubating supercoiled plasmid DNA with this compound and a triggering agent. The cleavage of the plasmid DNA from its supercoiled form to relaxed circular or linear forms is then visualized by agarose gel electrophoresis.

DNA_Cleavage_Assay_Workflow cluster_preparation Reaction Setup cluster_reaction Incubation cluster_analysis Analysis Plasmid_DNA Supercoiled Plasmid DNA Incubation Incubate with Triggering Agent Plasmid_DNA->Incubation Uncialamycin_Solution This compound Solution Uncialamycin_Solution->Incubation Electrophoresis Agarose Gel Electrophoresis Incubation->Electrophoresis Stop Reaction Visualization Visualize DNA Bands Electrophoresis->Visualization

The Logical Pathway to Cytotoxicity

The mode of action of this compound follows a clear and potent logical pathway, culminating in cell death. This pathway highlights the key transition from a stable natural product to a powerful DNA-damaging agent.

Uncialamycin_Mode_of_Action Uncialamycin_Inactive This compound (Stable Prodrug) Trigger Triggering Event (e.g., pH change, enzymatic activation) Uncialamycin_Inactive->Trigger Bergman_Cyclization Bergman Cyclization Trigger->Bergman_Cyclization Diradical_Formation p-Benzyne Diradical (Highly Reactive) Bergman_Cyclization->Diradical_Formation DNA_Interaction DNA Intercalation & Hydrogen Abstraction Diradical_Formation->DNA_Interaction DNA_Cleavage Double-Strand DNA Break DNA_Interaction->DNA_Cleavage Apoptosis Apoptosis (Cell Death) DNA_Cleavage->Apoptosis

Future Directions in Drug Development

A deeper understanding of the this compound Bergman cyclization mechanism is paramount for the development of novel anticancer therapeutics. By harnessing the potent cytotoxicity of the enediyne core and engineering molecules with tumor-specific triggering mechanisms, it is possible to design highly targeted and effective antibody-drug conjugates (ADCs). The insights provided in this guide aim to facilitate these efforts and pave the way for the next generation of precision cancer medicines.

Structural Elucidation of Uncialamycin and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uncialamycin, a potent enediyne antibiotic, has garnered significant attention in the scientific community due to its remarkable cytotoxic and antibacterial properties. Its complex molecular architecture, featuring a strained ten-membered enediyne ring fused to an anthraquinone core, presents a formidable challenge for synthetic chemists and a compelling opportunity for the development of novel anticancer agents, particularly as payloads in antibody-drug conjugates (ADCs). This technical guide provides an in-depth overview of the structural elucidation of this compound and its analogs, detailing the key experimental methodologies, comprehensive spectroscopic data, and synthetic strategies that have been pivotal in understanding and harnessing the therapeutic potential of this unique natural product.

Introduction

This compound was first isolated from the bacterium Streptomyces uncialis, found on the surface of the lichen Cladonia uncialis.[1] Its structure was initially elucidated through a combination of spectroscopic techniques and ultimately confirmed by total synthesis.[1][2] The enediyne core of this compound is responsible for its potent biological activity, undergoing a Bergman cycloaromatization to generate a highly reactive diradical species that can cleave double-stranded DNA. This mechanism of action makes this compound and its analogs highly sought-after candidates for cancer therapy. This guide will systematically present the data and protocols that have been instrumental in the structural characterization of these complex molecules.

Isolation and Purification

The initial isolation of this compound from Streptomyces uncialis laid the groundwork for its structural characterization. The general workflow for its extraction and purification is outlined below.

Isolation_Workflow cluster_extraction Extraction cluster_purification Purification S_uncialis Streptomyces uncialis culture EtOAc_Extraction Extraction with Ethyl Acetate (EtOAc) S_uncialis->EtOAc_Extraction Crude_Extract Crude Extract EtOAc_Extraction->Crude_Extract Partition Partitioning (EtOAc/H2O) Crude_Extract->Partition Flash_Chromatography Reversed-Phase Flash Chromatography Partition->Flash_Chromatography HPLC Reversed-Phase HPLC Flash_Chromatography->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound

Figure 1: General workflow for the isolation and purification of this compound.
Experimental Protocol: Isolation and Purification of this compound

  • Culturing: Streptomyces uncialis is cultured on a suitable solid agar medium.

  • Extraction: The agar cultures are extracted multiple times with ethyl acetate (EtOAc). The combined organic extracts are then concentrated under reduced pressure to yield a crude extract.[1]

  • Partitioning: The crude extract is partitioned between ethyl acetate and water to remove water-soluble impurities. The organic layer is collected and concentrated.[1]

  • Flash Chromatography: The resulting residue is subjected to reversed-phase flash chromatography (e.g., C18 silica gel) using a gradient of water and methanol to perform an initial fractionation of the extract.[1]

  • High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by reversed-phase HPLC to yield the pure compound.[1]

Spectroscopic and Physicochemical Data

The structural elucidation of this compound was heavily reliant on a suite of spectroscopic and physicochemical techniques.

Table 1: Physicochemical and Mass Spectrometry Data for this compound

PropertyValueReference
Molecular Formula C₂₆H₁₇NO₆[1]
High-Resolution ESI-MS m/z [M+Na]⁺: 462.0956 (calculated 462.0954)[1]

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆ at 600 MHz [1]

PositionδC (ppm)δH (ppm), Multiplicity (J in Hz)
1152.310.0 (br s)
2143.6-
3110.4-
4187.0-
5134.4-
6126.18.23 (dd, 7.6, 1.4)
7133.67.88 (ddd, 7.6, 7.6, 1.4)
8134.97.94 (ddd, 7.6, 7.6, 1.4)
9126.68.24 (dd, 7.6, 1.4)
10115.8-
11182.2-
12109.8-
13161.113.2 (s)
14110.17.22 (s)
15139.7-
1663.5-
1770.95.14 (d, 9.8)
18100.4-
1989.7-
20108.96.05 (d, 10.0)
21107.85.97 (d, 10.0)
2287.4-
2398.9-
2449.85.04 (q, 6.7)
2576.0-
2623.31.42 (d, 6.7)
17-OH-6.66 (d, 9.8)
1-NH-5.39 (s)

Total Synthesis of this compound and Analogs

The total synthesis of this compound was a landmark achievement that confirmed its structure and stereochemistry. A streamlined, enantioselective total synthesis was later developed by the Nicolaou group, enabling the production of various analogs for structure-activity relationship (SAR) studies.[3]

Total_Synthesis_Flowchart Starting_Materials Hydroxy- or Methoxyisatin Noyori_Reduction Noyori Enantioselective Reduction Starting_Materials->Noyori_Reduction Yamaguchi_Coupling Yamaguchi Acetylide-Pyridinium Coupling Noyori_Reduction->Yamaguchi_Coupling Cyclization Stereoselective Acetylide-Aldehyde Cyclization Yamaguchi_Coupling->Cyclization Hauser_Annulation Hauser Annulation Cyclization->Hauser_Annulation Uncialamycin_Core This compound Core Structure Hauser_Annulation->Uncialamycin_Core

Figure 2: Key stages in the streamlined total synthesis of the this compound core.
Experimental Protocol: Key Synthetic Steps

The streamlined total synthesis of this compound involves several key transformations:[3]

  • Noyori Enantioselective Reduction: This step establishes the crucial stereochemistry at an early stage of the synthesis.

  • Yamaguchi Acetylide-Pyridinium Coupling: This reaction is employed for the formation of a key carbon-carbon bond.

  • Stereoselective Acetylide-Aldehyde Cyclization: This intramolecular reaction forms the ten-membered enediyne ring.

  • Hauser Annulation: A newly developed annulation reaction is used to construct the anthraquinone moiety of the molecule. This involves the coupling of a cyanophthalide with a p-methoxy semiquinone aminal.

The synthesis of analogs often involves modification of the starting materials or late-stage functionalization to introduce handles for conjugation to delivery systems like antibodies.[3]

X-ray Crystallography

To date, a definitive X-ray crystal structure of this compound itself has not been reported in the peer-reviewed literature. The structural elucidation has primarily relied on NMR spectroscopy and confirmation through total synthesis. The lack of a crystal structure is likely due to the difficulty in obtaining single crystals of sufficient quality for X-ray diffraction analysis.

Signaling Pathways and Mechanism of Action

The potent cytotoxicity of this compound stems from its ability to induce DNA damage. The proposed mechanism of action involves the following steps:

MoA_Pathway This compound This compound Activation Intracellular Activation (e.g., reduction) This compound->Activation Bergman_Cycloaromatization Bergman Cycloaromatization Activation->Bergman_Cycloaromatization Diradical p-Benzyne Diradical Bergman_Cycloaromatization->Diradical DNA_Interaction Interaction with DNA Diradical->DNA_Interaction H_Abstraction Hydrogen Abstraction from Deoxyribose DNA_Interaction->H_Abstraction DNA_Cleavage Double-Strand DNA Cleavage H_Abstraction->DNA_Cleavage Cell_Death Apoptosis/Cell Death DNA_Cleavage->Cell_Death

Figure 3: Proposed mechanism of action of this compound leading to cell death.

Conclusion

The structural elucidation of this compound and its analogs represents a significant achievement in natural product chemistry. Through a combination of sophisticated spectroscopic techniques and elegant total synthesis, the intricate molecular architecture of this potent enediyne antibiotic has been fully characterized. The detailed experimental protocols and comprehensive data presented in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and chemical biology. The continued exploration of this compound's unique structure and mechanism of action holds great promise for the development of next-generation cancer therapeutics.

References

Uncialamycin: A Technical Guide to an Enediyne Antibiotic with Potent Antitumor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Uncialamycin is a potent member of the anthraquinone-fused enediyne class of natural products, originally isolated from Streptomyces uncialis, a bacterium found on the lichen Cladonia uncialis.[1][2] Like other enediynes, this compound possesses a unique nine- or ten-membered ring system containing a double bond flanked by two triple bonds.[1][3][4] This strained enediyne core is the "warhead" of the molecule, responsible for its extraordinary cytotoxicity.[3][4] Upon activation, this compound undergoes a Bergman cyclization to form a highly reactive p-benzyne diradical.[1][3][4][5] This diradical can abstract hydrogen atoms from the sugar-phosphate backbone of DNA, leading to double-strand breaks and subsequent cell death.[1][3][4] Its high potency has made it a molecule of significant interest, particularly as a payload for antibody-drug conjugates (ADCs) in targeted cancer therapy.[4][6][7][8] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative cytotoxicity data, and detailed experimental protocols relevant to its study.

The Enediyne Core: Mechanism of Action

The biological activity of this compound is centered on the Bergman cyclization of its enediyne core. This reaction is a thermally or photochemically induced pericyclic reaction that converts the enediyne into a highly reactive p-benzyne diradical.[5][9]

Bergman Cyclization

The enediyne moiety of this compound is a strained ring system. This strain is relieved through the Bergman cyclization, where the two acetylenic groups and the double bond rearrange to form a benzene ring with two radical centers (a p-benzyne diradical).[5][9] This transformation is the key to this compound's potent DNA-damaging ability.

Bergman_Cyclization This compound This compound (Enediyne Core) TransitionState Cyclization Transition State This compound->TransitionState Activation Diradical p-Benzyne Diradical TransitionState->Diradical DNA DNA Diradical->DNA Hydrogen Abstraction Cleaved_DNA Double-Strand DNA Break DNA->Cleaved_DNA

Caption: Bergman cyclization of this compound leading to DNA cleavage.

DNA Damage

Once formed, the p-benzyne diradical is a potent hydrogen-abstracting species. In the cellular environment, it readily abstracts hydrogen atoms from the deoxyribose sugars of the DNA backbone.[1] This leads to the formation of DNA radicals, which ultimately results in single- and double-strand breaks, triggering apoptosis and cell death.[1][3][4]

This compound in Targeted Therapy: Antibody-Drug Conjugates (ADCs)

Due to its extreme cytotoxicity, this compound is too toxic for systemic administration as a standalone chemotherapeutic agent.[3] However, its potency makes it an ideal payload for antibody-drug conjugates (ADCs). ADCs utilize monoclonal antibodies to selectively deliver highly potent cytotoxic agents like this compound to cancer cells that overexpress a specific target antigen.

ADC Mechanism of Action and the Bystander Effect

An this compound-based ADC binds to a target antigen on the surface of a cancer cell and is subsequently internalized. Inside the cell, the linker connecting the antibody to this compound is cleaved, releasing the cytotoxic payload. The released this compound can then exert its DNA-damaging effects.

A significant advantage of some this compound ADCs is their ability to induce a "bystander effect".[1][6][7] This occurs when the released, cell-permeable this compound diffuses out of the targeted cancer cell and kills neighboring cancer cells that may not express the target antigen.[1][6] This bystander killing can enhance the overall antitumor efficacy of the ADC.[1]

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Target Cell) ADC This compound ADC TargetCell Target Cancer Cell (Antigen Positive) ADC->TargetCell Binding & Internalization NeighborCell Neighboring Cancer Cell (Antigen Negative) DNA_Neighbor DNA Damage & Apoptosis NeighborCell->DNA_Neighbor InternalizedADC Internalized ADC Lysosome Lysosome InternalizedADC->Lysosome Trafficking Releasedthis compound Released this compound Lysosome->Releasedthis compound Linker Cleavage Releasedthis compound->NeighborCell Diffusion (Bystander Effect) DNA_Target DNA Damage & Apoptosis Releasedthis compound->DNA_Target

Caption: Mechanism of action of an this compound ADC, including the bystander effect.

Quantitative Cytotoxicity Data

This compound and its synthetic analogues have demonstrated exceptional potency against a wide range of cancer cell lines. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values.

Table 1: In Vitro Cytotoxicity of this compound and its Epimer

CompoundCell LineIC50 (M)Reference
This compound (natural 26(R) epimer)Ovarian Tumor Cell Lines9 x 10⁻¹² to 1 x 10⁻¹⁰[1]
26(S)-epi-UncialamycinOvarian Tumor Cell Lines9 x 10⁻¹² to 1 x 10⁻¹⁰[1]

Table 2: In Vitro Cytotoxicity of an Anti-Mesothelin this compound ADC

CompoundCell LineIC50 (nM)Reference
Meso-13 ConjugateH226 (Mesothelin-positive)0.88[4]

Table 3: In Vitro Potency of T1-Targeting this compound ADCs

ADCLinkerIC50 (pM)Reference
T1LD1Val-Cit-PAB (cleavable)< 1[10]
T1LD2Non-cleavable< 1[10]
T1LD3PEG-containing non-cleavable< 1[10]
T1LD4Glucuronidase cleavable< 1[10]
T1LD5Val-Ala-PAB (cleavable)< 1[10]
T1LD6Disulfide (cleavable)< 1[10]

Experimental Protocols

The following are detailed methodologies for key experiments involved in the study of this compound.

Fermentation and Isolation of this compound

This protocol is adapted from general procedures for the cultivation of Streptomyces species.

  • Strain and Culture Conditions: Streptomyces uncialis DCA2648 is cultivated on solid ISP-4 medium for sporulation at 28°C. For submerged fermentation, mycelium is prepared in liquid tryptic soy broth (TSB).

  • Fermentation: Fermentation is carried out in a suitable production medium in incubator shakers.

  • Extraction: The culture broth is extracted with an organic solvent such as ethyl acetate. The organic extract is then concentrated under reduced pressure.

  • Purification: The crude extract is subjected to chromatographic separation techniques. This typically involves initial separation on a silica gel column followed by further purification using high-performance liquid chromatography (HPLC) with a C18 column.

  • Analysis: The purity and identity of this compound are confirmed by analytical HPLC, high-resolution mass spectrometry (HR-ESI-TOF), and nuclear magnetic resonance (NMR) spectroscopy.

In Vitro Cytotoxicity Assay

This protocol describes a common method for determining the IC50 value of a cytotoxic compound.

  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density. The plates are incubated overnight to allow for cell attachment.

  • Compound Treatment: A stock solution of this compound or its analogue is prepared in a suitable solvent (e.g., DMSO). Serial dilutions of the compound are made in culture medium. The medium from the cell plates is removed, and the cells are treated with the various concentrations of the compound. Control wells receive medium with the solvent alone.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercial cell viability reagent (e.g., CellTiter-Glo®).

  • Data Analysis: The absorbance or luminescence is measured using a plate reader. The data is normalized to the control wells, and the IC50 value is calculated by fitting the dose-response curve to a suitable model using software such as GraphPad Prism.

DNA Cleavage Assay

This protocol outlines a method to assess the DNA-damaging potential of this compound.

  • DNA Substrate: A supercoiled plasmid DNA (e.g., pBR322) is used as the substrate.

  • Reaction Mixture: The reaction mixture contains the plasmid DNA, this compound at various concentrations, and a suitable buffer (e.g., Tris-HCl). A reducing agent, such as dithiothreitol (DTT), may be included to activate the enediyne.

  • Incubation: The reaction is incubated at 37°C for a specific time.

  • Reaction Termination: The reaction is stopped by the addition of a loading buffer containing a chelating agent (e.g., EDTA) and a tracking dye.

  • Agarose Gel Electrophoresis: The DNA samples are loaded onto an agarose gel and subjected to electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed circular, and linear).

  • Visualization and Analysis: The gel is stained with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualized under UV light. The conversion of supercoiled DNA to relaxed circular and linear forms indicates DNA cleavage. The intensity of the bands can be quantified using densitometry software.

Experimental_Workflow cluster_Isolation Isolation & Purification cluster_Activity Biological Activity Assessment cluster_ADC ADC Development Fermentation Fermentation of S. uncialis Extraction Solvent Extraction Fermentation->Extraction Purification Chromatography (HPLC) Extraction->Purification Cytotoxicity In Vitro Cytotoxicity Assay Purification->Cytotoxicity DNA_Cleavage DNA Cleavage Assay Purification->DNA_Cleavage Synthesis Synthesis of This compound Analogue Conjugation Conjugation to Antibody Synthesis->Conjugation ADC_Testing In Vitro & In Vivo ADC Evaluation Conjugation->ADC_Testing

Caption: General experimental workflow for this compound research and development.

Conclusion and Future Directions

This compound stands out as a remarkably potent enediyne antibiotic with significant potential in oncology. Its unique mechanism of action, involving DNA cleavage through Bergman cyclization, and its amenability to incorporation into antibody-drug conjugates make it a compelling candidate for the development of next-generation targeted cancer therapies. The demonstration of a bystander effect in this compound-based ADCs further enhances its therapeutic promise. Future research will likely focus on the design and synthesis of novel this compound analogues with improved properties, the identification of new cancer-specific antigens for targeted delivery, and further elucidation of the signaling pathways involved in this compound-induced cell death. The continued exploration of this fascinating natural product holds great promise for advancing the fight against cancer.

References

In Vitro Antibacterial Activity of Uncialamycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uncialamycin, a potent enediyne antibiotic, has demonstrated significant in vitro activity against a range of Gram-positive and Gram-negative bacteria. This document provides a comprehensive overview of its antibacterial properties, including quantitative data on its minimum inhibitory concentrations (MICs), detailed experimental protocols for assessing its activity, and an elucidation of its mechanism of action. The information is intended to serve as a technical guide for researchers and professionals involved in antibiotic drug discovery and development.

Introduction

This compound is a novel enediyne antibiotic isolated from a streptomycete found on the lichen Cladonia uncialis.[1][2] Structurally, it belongs to the anthraquinone-fused enediyne class of natural products.[3] Enediynes are known for their potent cytotoxic activities, which stem from their unique chemical structure containing a nine- or ten-membered ring with a double bond and two triple bonds.[1][4] This structural motif enables them to undergo Bergman cyclization to form a highly reactive p-benzyne diradical, which is responsible for their biological activity.[1][4] this compound has shown remarkable potency against clinically relevant pathogens, making it a subject of interest for further investigation as a potential therapeutic agent.[5]

Quantitative Antibacterial Activity

The in vitro antibacterial activity of this compound has been quantified against several bacterial strains. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents the visible growth of a bacterium, is a key metric for its potency. The reported MIC values for this compound are summarized in the table below.

Bacterial StrainGram StatusMIC (µg/mL)
Staphylococcus aureusGram-positive0.0000064
Escherichia coliGram-negative0.002
Burkholderia cepaciaGram-negative0.001

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains.

Mechanism of Action: DNA Damage Cascade

The primary mechanism of this compound's antibacterial activity is the induction of DNA damage.[1] This process is initiated by the activation of the enediyne core, leading to a cascade of chemical reactions that result in the cleavage of bacterial DNA.

The key steps in the proposed mechanism of action are as follows:

  • Activation: The enediyne core of this compound is a relatively stable structure. However, under specific biological conditions, it undergoes activation.

  • Bergman Cyclization: The activated enediyne undergoes an intramolecular cyclization reaction known as the Bergman cyclization. This reaction transforms the nine- or ten-membered ring system into a highly reactive p-benzyne diradical.[1][4]

  • Hydrogen Abstraction: The p-benzyne diradical is a potent hydrogen-abstracting species. It abstracts hydrogen atoms from the deoxyribose backbone of the bacterial DNA.[1]

  • DNA Strand Scission: The abstraction of hydrogen atoms from the DNA backbone leads to the formation of DNA radicals. These unstable intermediates then undergo further reactions, ultimately resulting in single- and double-strand breaks in the DNA.[1]

  • Cell Death: The extensive damage to the bacterial chromosome disrupts essential cellular processes such as DNA replication and transcription, leading to bacterial cell death.

Uncialamycin_Mechanism This compound This compound (Enediyne Core) Activated_this compound Activated This compound This compound->Activated_this compound Activation p_Benzyne p-Benzyne Diradical Activated_this compound->p_Benzyne Bergman Cyclization DNA_Damage DNA Strand Scission p_Benzyne->DNA_Damage Hydrogen Abstraction from DNA Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death

This compound's DNA damage mechanism.

Experimental Protocols

The determination of the in vitro antibacterial activity of this compound can be performed using standard microbiological techniques such as broth microdilution or agar diffusion methods. The following are detailed representative protocols based on established methodologies.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and quantitative technique to determine the MIC of an antimicrobial agent.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium

  • Sterile 96-well microtiter plates

  • Bacterial inoculum (prepared to a 0.5 McFarland standard and then diluted)

  • Spectrophotometer

  • Incubator

Protocol:

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 1 mg/mL).

    • Perform serial two-fold dilutions of the this compound stock solution in the appropriate growth medium (e.g., CAMHB) in the wells of a 96-well microtiter plate to achieve a range of desired concentrations.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours old), select several colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.

    • Include a positive control well (inoculum without this compound) and a negative control well (medium only).

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock This compound Stock Solution Dilutions Serial Dilutions in Microplate Stock->Dilutions Inoculation Inoculate Microplate Dilutions->Inoculation Inoculum_Prep Bacterial Inoculum Preparation (0.5 McFarland) Inoculum_Dilution Inoculum Dilution Inoculum_Prep->Inoculum_Dilution Inoculum_Dilution->Inoculation Incubation Incubate (35-37°C, 16-20h) Inoculation->Incubation Read_Results Visual Inspection for Growth Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Workflow for MIC determination.
Agar Disk Diffusion Assay

The agar disk diffusion assay is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent.

Materials:

  • Sterile paper disks (6 mm in diameter)

  • This compound solution of a known concentration

  • Mueller-Hinton Agar (MHA) plates or other suitable agar medium

  • Bacterial inoculum (prepared to a 0.5 McFarland standard)

  • Sterile swabs

  • Incubator

Protocol:

  • Preparation of Agar Plates:

    • Prepare MHA plates with a uniform depth.

  • Inoculation of Plates:

    • Dip a sterile swab into the standardized bacterial inoculum and rotate it against the side of the tube to remove excess liquid.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.

  • Application of Disks:

    • Aseptically apply paper disks impregnated with a known amount of this compound onto the surface of the inoculated agar plate.

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Interpretation of Results:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

    • The size of the zone of inhibition is indicative of the susceptibility of the bacterium to this compound.

Conclusion

This compound is a highly potent antibacterial agent with a unique mechanism of action that involves DNA damage through Bergman cyclization. Its demonstrated in vitro activity against both Gram-positive and Gram-negative bacteria, including clinically important pathogens, highlights its potential as a lead compound for the development of new antibiotics. The experimental protocols detailed in this guide provide a framework for the further evaluation and characterization of this compound and other enediyne antibiotics. Further research is warranted to explore its full therapeutic potential, including in vivo efficacy and safety profiles.

References

Uncialamycin Core Structure: A Technical Guide to its Antitumor Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uncialamycin, a potent member of the enediyne family of natural products, has garnered significant attention in the field of oncology for its profound antitumor activity. Isolated from a strain of Streptomyces cyanogenus, its unique molecular architecture, centered around a highly strained ten-membered enediyne ring, is the cornerstone of its cytotoxic capabilities. This technical guide provides an in-depth exploration of the this compound core structure, detailing its mechanism of action, quantitative efficacy, and the experimental methodologies used to characterize its anticancer properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

Mechanism of Action: DNA Double-Strand Scission

The antitumor activity of the this compound core structure is rooted in its ability to induce double-strand breaks in DNA.[1][2][3] This process is initiated by a chemical transformation known as the Bergman cyclization.[2][3] The strained enediyne ring undergoes a spontaneous cycloaromatization reaction, generating a highly reactive para-benzyne diradical.[2][3] This diradical is a powerful hydrogen-abstracting species. When this compound is intercalated into the minor groove of DNA, this diradical abstracts hydrogen atoms from the sugar-phosphate backbone of both DNA strands, leading to oxidative cleavage and ultimately, double-strand breaks.[1][2][3] Such severe DNA damage is often irreparable by cellular machinery, triggering programmed cell death, or apoptosis.[1]

This compound This compound Core (Enediyne) Bergman Bergman Cyclization This compound->Bergman Spontaneous Diradical p-Benzyne Diradical Bergman->Diradical DNA Cellular DNA Diradical->DNA H-atom abstraction DSB Double-Strand Breaks DNA->DSB Apoptosis Apoptosis DSB->Apoptosis cluster_0 DNA Damage & Response cluster_1 Intrinsic Apoptosis Pathway This compound This compound DSB DNA Double-Strand Breaks This compound->DSB ATM_ATR ATM/ATR Kinases DSB->ATM_ATR Activation Chk1_Chk2 Chk1/Chk2 Kinases ATM_ATR->Chk1_Chk2 Phosphorylation CellCycleArrest Cell Cycle Arrest Chk1_Chk2->CellCycleArrest Bax Bax Activation Chk1_Chk2->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis cluster_exp Experimental Workflow Start This compound Compound Cytotoxicity Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity DNA_Cleavage DNA Cleavage Assay Start->DNA_Cleavage Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Start->Apoptosis_Assay IC50 Determine IC50 Cytotoxicity->IC50 Cleavage_Confirm Confirm DNA Breakage DNA_Cleavage->Cleavage_Confirm Apoptosis_Confirm Quantify Apoptosis Apoptosis_Assay->Apoptosis_Confirm

References

Isolating Uncialamycin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on the Extraction and Purification of a Potent Enediyne Antibiotic from Streptomyces uncialis

Uncialamycin, a member of the anthraquinone-fused enediyne family of natural products, exhibits extraordinary cytotoxicity against a wide spectrum of human cancer cell lines, making it a molecule of significant interest for drug development professionals.[1][2][3] Initially discovered from solid agar cultures of Streptomyces uncialis DCA2648, its potent bioactivity has driven efforts to improve production and develop scalable isolation protocols.[2][4][5] This technical guide provides a comprehensive overview of the methodologies for isolating this compound from its natural source, focusing on fermentation, extraction, and purification protocols, supported by quantitative data and procedural diagrams.

Production of this compound via Fermentation

The production of this compound by Streptomyces uncialis DCA2648 has been achieved through both solid and submerged fermentation techniques. While initial isolation was performed from solid agar cultures, submerged fermentation has been optimized to significantly increase titers.[1][2]

Fermentation Methods and Yields

Initial production on solid agar medium yielded extremely low titers of approximately 0.019 mg/L over a 14-21 day cultivation period.[2] Through strain engineering and medium optimization, submerged fermentation has dramatically improved this yield. A combination of deleting competing metabolic pathways, chemical mutagenesis, and manipulation of pathway-specific regulators in S. uncialis led to an engineered strain capable of producing this compound at significantly higher levels.[1][2] Further optimization of the submerged fermentation medium resulted in a nearly 58-fold increase in titer to approximately 1.1 mg/L.[1][3]

Fermentation MethodProducing StrainMediumCultivation TimeThis compound Titer (mg/L)Reference
Solid Agar CultureS. uncialis DCA2648 (Wild-Type)ISP-4 Agar14-21 days~ 0.019[2]
Submerged FermentationEngineered S. uncialisOptimized MYM7 days~ 1.1[1][6]

Experimental Protocols

This section details the step-by-step procedures for the fermentation, extraction, and purification of this compound.

Solid Agar Fermentation and Extraction

This protocol is based on the original method used for the discovery of this compound.

Protocol 1: Solid Agar Fermentation and Extraction

  • Inoculation and Incubation: Culture Streptomyces uncialis DCA2648 on ISP-4 solid agar medium.

  • Incubate the plates at 28°C for 14–21 days.[2]

  • Extraction:

    • Lyophilize the solid agar cultures.

    • Repeatedly extract the lyophilized culture with an equal volume of ethyl acetate.[2][7]

  • Concentration:

    • Combine the ethyl acetate extracts.

    • Evaporate the solvent to dryness under reduced pressure to obtain a gummy residue.[2][7]

  • Liquid-Liquid Partitioning:

    • Partition the residue between ethyl acetate and water.[7]

    • Collect the ethyl acetate soluble fraction for further purification.

Submerged Fermentation and Extraction

This optimized protocol allows for higher yields of this compound.

Protocol 2: Submerged Fermentation and Extraction

  • Seed Culture Preparation:

    • Inoculate S. uncialis strains into a 250-mL baffled flask containing 50 mL of MYM medium (maltose 4 g/L, yeast extract 4 g/L, malt extract 10 g/L, pH 7.3).[6]

    • Incubate at 28°C with shaking at 250 rpm for 2 days.[6]

  • Production Culture:

    • Inoculate 5 mL of the seed culture into a 250-mL baffled flask containing 50 mL of the optimized production medium.[6]

    • The optimized production medium consists of: mannitol 10 g/l, malt extract 2.5 g/l, K₂HPO₄ 1 g/l, MgSO₄·7H₂O 1 g/l, NaCl 1 g/l, (NH₄)₂SO₄ 2 g/l, FeSO₄·7H₂O 1 mg/l, MnCl₂·4H₂O 1 mg/l, ZnSO₄·7 H₂O 1 mg/l, CaCO₃ 2 g/l, CuSO₄·5H₂O 0.01 g/l, and NaI 5 mg/l at pH 7.2.[6]

    • Incubate at 28°C with shaking at 250 rpm for 7 days.[6]

  • Extraction:

    • Centrifuge the fermentation culture to separate the supernatant and biomass.[6]

    • The specific extraction procedure for this compound from the submerged culture fractions is not detailed in the provided results, but would typically involve solvent extraction of the supernatant and/or the mycelial cake with a solvent like ethyl acetate.

Purification of this compound

The following protocol outlines the chromatographic steps for purifying this compound from the crude extract.

Protocol 3: Chromatographic Purification

  • Initial Fractionation (Size Exclusion Chromatography):

    • Dissolve the crude extract in a minimal amount of methanol.

    • Fractionate the dissolved extract using Sephadex LH-20 chromatography with methanol as the mobile phase.[2]

    • Monitor the fractions by HPLC to identify those enriched with this compound.

  • Intermediate Purification (Flash Chromatography):

    • Subject the this compound-enriched fraction to flash C-18 reversed-phase chromatography.[7]

    • Elute with a step gradient from water to methanol.[7]

  • Final Purification (Reversed-Phase HPLC):

    • Perform final purification using reversed-phase HPLC on an Inertsil ODS-2 column.[7]

    • Elute with an isocratic mobile phase of acetonitrile/water (40:60) to yield pure this compound.[7]

Visualized Workflows

The following diagrams illustrate the key processes in the isolation of this compound.

Uncialamycin_Solid_Fermentation_Workflow Start Start Strain Streptomyces uncialis DCA2648 Start->Strain SolidCulture Solid Culture (ISP-4 Agar, 14-21 days, 28°C) Strain->SolidCulture Lyophilization Lyophilization SolidCulture->Lyophilization Extraction Ethyl Acetate Extraction Lyophilization->Extraction Evaporation Evaporation Extraction->Evaporation CrudeExtract Crude Extract Evaporation->CrudeExtract Purification Purification CrudeExtract->Purification End Pure this compound Purification->End

Caption: Workflow for this compound isolation from solid agar culture.

Uncialamycin_Purification_Workflow CrudeExtract Crude Extract Sephadex Sephadex LH-20 (Methanol) CrudeExtract->Sephadex Initial Fractionation EnrichedFraction This compound-Enriched Fraction Sephadex->EnrichedFraction FlashC18 Flash C-18 RP Chromatography (H2O-MeOH Gradient) EnrichedFraction->FlashC18 Intermediate Purification PartiallyPure Partially Purified This compound FlashC18->PartiallyPure RPHPLC Reversed-Phase HPLC (Inertsil ODS-2, ACN/H2O 40:60) PartiallyPure->RPHPLC Final Purification Purethis compound Pure this compound RPHPLC->Purethis compound

Caption: Chromatographic purification scheme for this compound.

References

Uncialamycin Gene Cluster: A Technical Guide to Identification and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uncialamycin, a potent member of the anthraquinone-fused enediyne family of natural products, exhibits remarkable cytotoxicity against a wide array of human cancer cell lines.[1] Its complex structure, featuring a 10-membered enediyne core, allows it to function as a molecular "warhead," inducing double-strand DNA breaks through Bergman cyclization.[2] Produced by the actinomycete Streptomyces uncialis DCA2648, native fermentation yields of this compound are exceedingly low (approximately 0.019 mg/L), which has historically hampered its clinical development and biosynthetic studies.[1] This guide provides an in-depth overview of the identification and characterization of the this compound biosynthetic gene cluster (ucm), detailing experimental protocols and data to facilitate further research and bioengineering efforts.

Identification and Genetic Organization of the ucm Biosynthetic Gene Cluster

The this compound biosynthetic gene cluster (ucm BGC) was cloned and sequenced from Streptomyces uncialis DCA2648.[1] Bioinformatic analysis revealed a cluster spanning approximately 45 kb, encoding a suite of enzymes characteristic of type I polyketide synthase (PKS) and associated tailoring enzymes. The genetic organization, as detailed in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database (accession number BGC0001377), includes genes for the core PKS, regulatory proteins, transporters, and enzymes for tailoring the anthraquinone moiety and enediyne core.[3]

Key Genes in the this compound Biosynthetic Pathway

A comprehensive list of genes within the ucm cluster and their putative functions, inferred from homology to characterized enzymes in related enediyne pathways like that of tiancimycin, is presented in Table 1.[4]

GeneProposed FunctionHomolog in Tiancimycin Cluster
Core Biosynthesis
ucmEEnediyne polyketide synthase (PKS)tnmE
ucmFAcyl-CoA ligasetnmF
ucmGEnoylreductasetnmG
ucmIOxidoreductasetnmI
ucmJAcyltransferasetnmJ
ucmK1/K2PKS-associated proteinstnmK1/K2
Tailoring Enzymes
ucmMRieske oxygenasetnmM
ucmNAcyl-CoA dehydrogenase-like proteintnmN
ucmOThioesterasetnmO
ucmPFAD-dependent oxidoreductasetnmP
Regulatory Genes
ucmR1LAL-family transcriptional regulatortnmR1
ucmR3Sensor kinasetnmR3
ucmR4AraC-family transcriptional regulator-
ucmR7SARP-family transcriptional activatortnmR7
Other Genes
ucmBSelf-resistance proteintnmB
ucmT1/T2ABC transporter proteinstnmT1/T2
ucmS1/S2/S3Bleomycin resistance-like proteinstnmS1/S2/S3

Table 1: Putative Functions of Key Genes in the this compound Biosynthetic Gene Cluster.

Biosynthetic Pathway and Regulatory Network

The biosynthesis of this compound is proposed to follow a pathway common to other anthraquinone-fused enediynes. This involves the synthesis of the enediyne core by a type I PKS, followed by a series of tailoring reactions including oxidation, reduction, and cyclization to form the final structure.

Proposed Biosynthetic Pathway

The proposed biosynthetic pathway for this compound is depicted below. The pathway highlights the key stages of polyketide chain assembly, cyclization, and subsequent tailoring modifications.

This compound Biosynthetic Pathway cluster_0 Polyketide Synthesis cluster_1 Enediyne Core Formation cluster_2 Tailoring Reactions Acyl-CoA Precursors Acyl-CoA Precursors Polyketide Chain Polyketide Chain Acyl-CoA Precursors->Polyketide Chain ucmE (PKS) Cyclized Intermediate Cyclized Intermediate Polyketide Chain->Cyclized Intermediate ucmG, ucmI, ucmJ, ucmK1/K2 This compound This compound Cyclized Intermediate->this compound ucmM (Rieske oxygenase) ucmP (FAD-oxidoreductase)

A simplified diagram of the proposed this compound biosynthetic pathway.
Regulatory Cascade

The regulation of this compound biosynthesis is tightly controlled, likely due to the high toxicity of the final product. Based on studies of the homologous tiancimycin gene cluster, a complex regulatory network is proposed, involving at least three key regulators: UcmR1, UcmR3, and UcmR7.[5][6]

  • UcmR7 , a SARP-family activator, is believed to positively regulate the expression of core biosynthetic genes.

  • UcmR1 (a LAL-family regulator) and UcmR3 (a sensor kinase) are proposed to form an unconventional two-component system that represses the expression of ucmR7 and other biosynthetic genes, thus acting as a negative regulatory element.[5][6]

This cascade ensures that the production of the cytotoxic this compound is restricted until specific metabolic or environmental cues are sensed.

This compound Regulatory Network UcmR3 UcmR3 (Sensor Kinase) UcmR1 UcmR1 (LAL Regulator) UcmR3->UcmR1 interacts with UcmR7 UcmR7 (SARP Activator) UcmR1->UcmR7 represses ucm_biosynthetic_genes ucm Biosynthetic Genes (ucmE, ucmM, ucmP, etc.) UcmR1->ucm_biosynthetic_genes represses UcmR7->ucm_biosynthetic_genes activates

Proposed regulatory cascade for this compound biosynthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of the this compound gene cluster.

Gene Cluster Cloning via Bacterial Artificial Chromosome (BAC) System

The large size of the ucm gene cluster makes its cloning challenging. The use of an E. coli-Streptomyces shuttle BAC vector, such as pSBAC, is a robust method for cloning the entire cluster for heterologous expression.[1][7][8]

BAC Cloning Workflow genomic_dna 1. Isolate High-Molecular-Weight Genomic DNA from S. uncialis restriction_digest 2. Partial Restriction Digest of Genomic DNA genomic_dna->restriction_digest ligation 4. Ligate Genomic DNA fragments into pSBAC vector restriction_digest->ligation vector_prep 3. Prepare pSBAC vector (e.g., BamHI digest and dephosphorylate) vector_prep->ligation transformation 5. Transform into E. coli ligation->transformation screening 6. Screen BAC library by PCR using ucm-specific primers transformation->screening conjugation 7. Transfer ucm-containing pSBAC into Streptomyces host via conjugation screening->conjugation

Workflow for cloning the this compound gene cluster using a BAC system.

Protocol:

  • Genomic DNA Isolation: Isolate high-molecular-weight genomic DNA from a 5-day liquid culture of S. uncialis DCA2648 grown in TSB medium using a standard salting-out protocol.[1]

  • BAC Library Construction:

    • Perform a partial digest of the genomic DNA with an appropriate restriction enzyme (e.g., Sau3AI) and size-select fragments of >50 kb.

    • Ligate the size-selected DNA fragments into a BamHI-digested and dephosphorylated pSBAC vector.

    • Transform the ligation mixture into competent E. coli cells (e.g., DH10B) and select for transformants on appropriate antibiotic plates.

  • Library Screening: Screen the resulting BAC library by PCR using primers specific to conserved genes within the ucm cluster (e.g., ucmE or ucmR7).

  • Heterologous Expression:

    • Transfer the confirmed ucm-containing pSBAC construct from E. coli to a suitable heterologous host, such as Streptomyces coelicolor M1152 or Streptomyces albus J1074, via intergeneric conjugation.[9][10]

    • Select for exconjugants on media containing the appropriate antibiotics.

Fermentation and Production Analysis

To overcome the low native production, engineered strains of S. uncialis have been developed. The following protocol is for submerged fermentation and HPLC analysis of this compound production.[1]

Protocol:

  • Seed Culture: Inoculate 50 mL of MYM medium in a 250-mL baffled flask with spores or mycelia of the S. uncialis strain. Incubate at 28°C with shaking at 250 rpm for 2 days.

  • Production Culture: Inoculate 50 mL of a suitable production medium (e.g., optimized ISP-4M) in a 250-mL baffled flask with 5 mL of the seed culture. Incubate at 28°C with shaking at 250 rpm for 7 days.

  • Extraction:

    • Centrifuge the fermentation culture to separate the supernatant and biomass.

    • Extract the supernatant and the mycelial pellet separately with an equal volume of ethyl acetate.

    • Combine the ethyl acetate extracts and evaporate to dryness under reduced pressure.

  • HPLC Analysis:

    • Dissolve the dried extract in a known volume of methanol.

    • Analyze by reverse-phase HPLC on a C18 column (e.g., 4.6 x 250 mm, 5 µm) with a suitable gradient of water and acetonitrile, both containing 0.1% formic acid.

    • Monitor the elution profile at 540 nm for the detection of this compound.

    • Quantify the production by comparing the peak area to a standard curve of purified this compound.

Transcriptional Analysis by RT-PCR

To study the expression of genes within the ucm cluster under different conditions or in different mutant backgrounds, semi-quantitative RT-PCR can be employed.[1]

Protocol:

  • RNA Isolation: Isolate total RNA from S. uncialis cells (approximately 100 mg) grown under the desired conditions using a commercial RNA isolation kit (e.g., SV Total RNA Isolation System, Promega).

  • DNase Treatment: Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.

  • RT-PCR: Perform one-step RT-PCR using a commercial kit (e.g., Qiagen OneStep RT-PCR Kit) with gene-specific primers for the target ucm genes and a housekeeping gene (e.g., hrdB) as a control.

  • Analysis: Analyze the PCR products by agarose gel electrophoresis to determine the relative transcript levels of the target genes.

Quantitative Data and Production Improvement

Significant efforts have been made to improve the titer of this compound through metabolic engineering of the native producer, S. uncialis. Strategies have included the deletion of competing secondary metabolite gene clusters, chemical mutagenesis, and overexpression of pathway-specific positive regulators.[1]

Strain IDGenotype / ModificationThis compound Titer (mg/L)Fold Improvement
DCA2648Wild-type~0.0191
SB18002Δclao-D (deletion of a competing BGC)~0.15~8
SB18003SB18002 with overexpression of ucmR4 and ucmR7~0.45~24
SB18004SB18003 after chemical mutagenesis and screening~0.8~42
SB18004Grown in optimized production medium~1.1~58

Table 2: Improvement of this compound Production in Engineered Streptomyces uncialis Strains. (Data sourced from[1])

Conclusion

The identification and characterization of the this compound gene cluster have provided a genetic blueprint for the biosynthesis of this highly potent antitumor agent. The development of genetic tools for the manipulation of the native producer, along with strategies for heterologous expression, has paved the way for titer improvement and the generation of novel this compound analogs through combinatorial biosynthesis. The detailed protocols and data presented in this guide serve as a valuable resource for researchers aiming to harness the therapeutic potential of this compound and to further unravel the intricate biochemistry of enediyne biosynthesis. Future work focusing on the biochemical characterization of the individual Ucm enzymes and the fine-tuning of regulatory networks will be crucial for realizing the full potential of this remarkable natural product.

References

Unlocking the Therapeutic Potential of Enediynes: A Technical Guide to the Chemical Space of Uncialamycin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Uncialamycin, a potent member of the enediyne class of antitumor antibiotics, stands out for its structural simplicity and remarkable cytotoxicity against a range of cancer cell lines.[1][2] Its mechanism of action, involving the generation of radicals that induce double-stranded DNA breaks, makes it a compelling payload for antibody-drug conjugates (ADCs) in targeted cancer therapy.[3][4] This technical guide provides an in-depth exploration of the chemical space of this compound derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways and workflows.

Biological Activity and Quantitative Data

The therapeutic potential of this compound and its analogues is underscored by their potent biological activity. Researchers have synthesized and evaluated numerous derivatives, leading to compounds with low picomolar potencies against various cancer cell lines.[1][2] The following tables summarize the key quantitative data available for this compound and its derivatives.

Table 1: In Vitro Cytotoxicity of this compound and its Analogues

CompoundCell LineIC50Reference
This compound (natural)Ovarian Tumor Cell Lines9 x 10⁻¹² M - 1 x 10⁻¹⁰ M[4]
26-epi-Uncialamycin (unnatural)Ovarian Tumor Cell Lines9 x 10⁻¹² M - 1 x 10⁻¹⁰ M[4]
This compound Analogue 3cH226 (Mesothelin-positive lung cancer)0.88 nM (as ADC)[5]
Designed AnaloguesVarious Cancer Cell LinesLow picomolar[1]

Table 2: Antibacterial Activity of this compound

PathogenMICReference
Burkholderia cepacia0.001 µg/mL[6][7]
Methicillin-resistant Staphylococcus aureus (MRSA)0.0000064 µg/mL[8]
Escherichia coli0.002 µg/mL[8]

Mechanism of Action: DNA Damage via Bergman Cyclization

This compound belongs to the enediyne family of antibiotics, which are characterized by a unique nine- or ten-membered ring system containing a double bond and two triple bonds.[4] The potent cytotoxicity of these compounds stems from their ability to undergo a Bergman cyclization, a rearrangement reaction that converts the enediyne core into a highly reactive 1,4-benzenoid diradical.[4] This diradical can then abstract hydrogen atoms from the sugar-phosphate backbone of DNA, leading to both single and double-strand breaks, which are difficult for the cell to repair and ultimately trigger cell death.[3][4]

Uncialamycin_Mechanism_of_Action This compound This compound (Enediyne Core) Bergman Bergman Cyclization This compound->Bergman Triggered in proximity to DNA Diradical 1,4-Benzenoid Diradical (Highly Reactive) Bergman->Diradical DNA Cellular DNA Diradical->DNA Hydrogen Abstraction Cleavage Double-Strand DNA Break DNA->Cleavage Apoptosis Cell Death (Apoptosis) Cleavage->Apoptosis Uncialamycin_Total_Synthesis_Workflow Start Hydroxy/Methoxyisatin Noyori Noyori Enantioselective Reduction Start->Noyori Yamaguchi Yamaguchi Acetylide- Pyridinium Coupling Noyori->Yamaguchi Cyclization Stereoselective Acetylide- Aldehyde Cyclization Yamaguchi->Cyclization Hauser Hauser Annulation Cyclization->Hauser This compound This compound Hauser->this compound ADC_Development_Workflow cluster_Payload Payload Synthesis cluster_Conjugation Conjugation cluster_Evaluation Evaluation Analogue This compound Analogue Payload Linker-Payload Analogue->Payload Linker Linker Linker->Payload ADC Antibody-Drug Conjugate (ADC) Payload->ADC Antibody Monoclonal Antibody (mAb) Antibody->ADC InVitro In Vitro Cytotoxicity ADC->InVitro InVivo In Vivo Efficacy ADC->InVivo

References

Uncialamycin's Role in Microbial Secondary Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uncialamycin, a potent member of the anthraquinone-fused enediyne family of natural products, stands as a testament to the intricate secondary metabolism of microbes.[1] Produced by Streptomyces uncialis, this metabolite exhibits extraordinary cytotoxicity against a wide array of human cancer cell lines and potent antibacterial activity.[1][2][3] Its complex structure, featuring a 10-membered enediyne core fused to an anthraquinone moiety, is the key to its biological activity.[1] This document provides a comprehensive technical overview of this compound, focusing on its biosynthesis, mechanism of action, and the methodologies employed in its study and production enhancement.

Introduction to this compound

This compound was first isolated from a Streptomyces species found on the surface of the lichen Cladonia uncialis.[4][5] It belongs to a class of secondary metabolites known for their potent DNA-damaging capabilities.[4] The enediyne "warhead" of the molecule can undergo a Bergman cyclization, a rearrangement that produces highly reactive p-benzyne diradicals.[4][6][7] These diradicals can abstract hydrogen atoms from the sugar-phosphate backbone of DNA, leading to both single- and double-strand breaks, a mechanism that underpins its potent anti-tumor and antibacterial effects.[4][6][7] The significant biological activity of this compound has made it an attractive payload for antibody-drug conjugates (ADCs) in targeted cancer therapy.[1][8][9][10]

Biosynthesis and Genetic Regulation

The production of this compound is governed by a dedicated biosynthetic gene cluster (BGC), denoted as the ucm cluster, within Streptomyces uncialis.[1] The genes within this cluster orchestrate the assembly of the complex this compound scaffold from simpler metabolic precursors. The biosynthesis is thought to follow a pathway common to other anthraquinone-fused enediynes.[1]

Regulation of the ucm BGC is a critical factor in the production of this compound. Key regulatory elements identified within the cluster include the pathway-specific positive regulators ucmR4 and ucmR7. Overexpression of these genes has been shown to significantly increase the production titer of this compound.[1] This suggests a tight regulatory control over the expression of the biosynthetic genes, which is a common feature in microbial secondary metabolism to ensure that the production of often-toxic compounds is appropriately timed and managed.

Uncialamycin_Biosynthesis_Regulation cluster_pathway This compound Biosynthetic Pathway cluster_regulation Regulatory Control Precursors Primary Metabolites (e.g., Acyl-CoA) Enediyne_PKS Enediyne Polyketide Synthase (PKS) & Associated Enzymes Precursors->Enediyne_PKS Intermediate Tiancimycin B (Common Intermediate) Enediyne_PKS->Intermediate ucmM, ucmP, etc. UCM This compound Intermediate->UCM ucmR4 ucmR4 ucmR4->Enediyne_PKS Positive Regulation ucmR7 ucmR7 ucmR7->Enediyne_PKS Positive Regulation Titer_Improvement_Workflow Start S. uncialis Wild-Type (Low Titer: ~0.019 mg/L) Step1 Deletion of Competing BGCs (e.g., Δclao-D mutant) Start->Step1 Strain Engineering Step2 Chemical Mutagenesis (e.g., with NTG) Step1->Step2 Random Mutagenesis Step3 Overexpression of Positive Regulators (ucmR4 & ucmR7) Step2->Step3 Targeted Regulation Step4 Fermentation Medium Optimization Step3->Step4 Process Optimization End Engineered Strain (High Titer: ~1.1 mg/L) Step4->End Uncialamycin_MoA UCM This compound Activation Activation (e.g., cellular environment) UCM->Activation Bergman Bergman Cyclization Activation->Bergman Diradical p-Benzyne Diradical (Highly Reactive) Bergman->Diradical DNA_Interaction Interaction with DNA Diradical->DNA_Interaction H_Abstraction Hydrogen Abstraction from Deoxyribose DNA_Interaction->H_Abstraction Strand_Breaks DNA Strand Breaks (Single and Double) H_Abstraction->Strand_Breaks Cell_Death Cell Death Strand_Breaks->Cell_Death

References

Uncialamycin in Streptomyces: A Technical Guide to its Natural Function and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uncialamycin, a potent enediyne natural product isolated from Streptomyces uncialis, represents a molecule of significant interest for its profound cytotoxic and antibacterial activities. This technical guide provides an in-depth exploration of the natural function of this compound in its producing organism, Streptomyces, detailing its biosynthesis, regulation, and biological activities. The document summarizes key quantitative data, provides detailed experimental protocols for its study, and visualizes the intricate signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals in drug development, facilitating a deeper understanding of this compound and its potential applications.

Introduction: The Ecological Role of this compound

This compound is a secondary metabolite produced by Streptomyces uncialis, a bacterium found in association with lichens.[1] In its natural environment, this compound likely serves as a chemical defense mechanism, providing a competitive advantage to S. uncialis. Its potent antibacterial and cytotoxic properties suggest a role in deterring competing microorganisms and deterring predation. The production of such a highly active molecule underscores the complex chemical ecology of microbial communities and highlights the evolutionary pressures that drive the biosynthesis of potent natural products.

Mechanism of Action: DNA Damage and Cytotoxicity

The remarkable biological activity of this compound stems from its unique enediyne core structure. This strained ring system undergoes a Bergman cyclization, a rearrangement that generates a highly reactive p-benzyne diradical.[1] This diradical is capable of abstracting hydrogen atoms from the deoxyribose backbone of DNA, leading to double-strand breaks.[1] This potent DNA-damaging ability is the basis for its strong cytotoxic effects against cancer cells and its antibacterial activity.[1]

Quantitative Biological Activity of this compound

This compound exhibits exceptional potency against a range of human cancer cell lines and pathogenic bacteria. The following tables summarize the available quantitative data on its cytotoxic and antimicrobial activities.

Cytotoxicity Against Human Cancer Cell Lines

Table 1: Cytotoxicity of this compound Analogues and Antibody-Drug Conjugates (ADCs)

Compound/ConjugateCell LineCancer TypeIC50 ValueReference
This compound analog-ADCH226Lung Cancer0.88 nM[2]
This compound-ADCOCI-AML3Acute Myeloid LeukemiaSubpicomolar[3]
This compound-ADCKG1 (multidrug-resistant)Acute Myeloid LeukemiaLow-picomolar[3]
Antimicrobial Activity

This compound has demonstrated potent activity against both Gram-positive and Gram-negative bacteria.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainGram StatusMIC (µg/mL)
Staphylococcus aureusGram-positive0.0000064
Escherichia coliGram-negative0.002
Burkholderia cepaciaGram-negative0.001

Biosynthesis and Regulation in Streptomyces uncialis

The production of this compound in S. uncialis is governed by a dedicated biosynthetic gene cluster (BGC), designated ucm. The regulation of this cluster is a complex process influenced by both cluster-situated regulators and environmental signals.

The this compound Biosynthetic Gene Cluster (ucm)

The ucm BGC contains all the necessary genes for the synthesis of the enediyne core and its subsequent modifications. Key components of the cluster include polyketide synthases (PKSs) responsible for assembling the carbon backbone.

Transcriptional Regulation

The expression of the ucm gene cluster is controlled by pathway-specific transcriptional regulators located within the cluster itself. Two such regulators, ucmR4 and ucmR7 , have been identified as likely positive regulators of this compound biosynthesis. Overexpression of these genes has been shown to increase the production of this compound.

Influence of Environmental Factors

The production of secondary metabolites in Streptomyces is often tightly regulated by environmental cues, ensuring that these metabolically expensive compounds are only produced when needed. While specific environmental triggers for this compound production have not been exhaustively detailed, factors such as nutrient availability (carbon and nitrogen sources), pH, and temperature are known to influence secondary metabolism in Streptomyces.[4][5][6] Optimization of fermentation media, including the concentration of salts and trace elements, has been shown to significantly impact the yield of this compound.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines (e.g., H226, OCI-AML3, KG1)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The concentration range should be selected based on its known high potency (e.g., from picomolar to micromolar concentrations). Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

  • Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, at 37°C in a humidified 5% CO2 atmosphere.[9]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a panel of pathogenic bacteria.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli, B. cepacia)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Preparation of this compound Dilutions: Prepare a two-fold serial dilution of this compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL. The concentration range should be chosen to encompass the expected MIC values (e.g., from a high concentration down to very low concentrations).

  • Inoculum Preparation: Prepare a bacterial suspension in CAMHB and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well. Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.[10]

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[10]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound.

Uncialamycin_Mechanism_of_Action This compound This compound Enediyne_Core Enediyne Core This compound->Enediyne_Core contains Bergman_Cyclization Bergman Cyclization Enediyne_Core->Bergman_Cyclization undergoes p_Benzyne p-Benzyne Diradical Bergman_Cyclization->p_Benzyne generates DNA DNA p_Benzyne->DNA abstracts H from DNA_Damage Double-Strand Breaks DNA->DNA_Damage leads to Cell_Death Cell Death DNA_Damage->Cell_Death induces

Caption: Mechanism of this compound-induced DNA damage.

Uncialamycin_Biosynthesis_Regulation cluster_environmental_signals Environmental Signals cluster_regulatory_cascade Regulatory Cascade cluster_biosynthesis Biosynthesis Nutrients Nutrient Availability (Carbon, Nitrogen) Global_Regulators Global Regulatory Networks Nutrients->Global_Regulators pH_Temp pH & Temperature pH_Temp->Global_Regulators ucmR4_R7 ucmR4 & ucmR7 (Positive Regulators) Global_Regulators->ucmR4_R7 activate/repress ucm_BGC ucm Biosynthetic Gene Cluster ucmR4_R7->ucm_BGC activate transcription Uncialamycin_Product This compound ucm_BGC->Uncialamycin_Product produces

Caption: Regulation of this compound biosynthesis in S. uncialis.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_drug Add this compound Dilutions incubate_24h->add_drug incubate_48_72h Incubate 48-72h add_drug->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Add Solubilization Solution incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining this compound cytotoxicity using the MTT assay.

Conclusion

This compound stands out as a natural product with immense potential, driven by its potent DNA-damaging mechanism. Its natural function in Streptomyces uncialis appears to be one of chemical warfare, ensuring its survival in a competitive microbial environment. For researchers and drug development professionals, this compound offers a powerful warhead for the development of targeted cancer therapies, particularly as payloads for ADCs. Further research into its biosynthesis and regulation will not only provide deeper insights into the chemical ecology of Streptomyces but also pave the way for the engineered production of this compound and novel, even more potent analogues. The detailed protocols and data presented in this guide aim to facilitate these future endeavors.

References

Uncialamycin Resistance Mechanisms in Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Uncialamycin is a member of the enediyne class of antitumor antibiotics, renowned for its extraordinary potency against a wide range of cancer cell lines. Its mechanism of action involves binding to the minor groove of DNA and undergoing a Bergman cyclization reaction, which generates highly reactive diradicals. These radicals abstract hydrogen atoms from the DNA backbone, leading to double-strand breaks (DSBs) and subsequent apoptotic cell death[1][2][3]. Due to its high cytotoxicity, this compound is a promising payload for antibody-drug conjugates (ADCs), which aim to deliver the potent agent specifically to tumor cells[4][5][6].

Despite its efficacy, the potential for cancer cells to develop resistance remains a critical challenge, as with nearly all chemotherapeutic agents. While dedicated studies on resistance mechanisms specific to this compound are not extensively documented in publicly available literature, this guide synthesizes the known mechanisms of action and draws parallels with resistance patterns observed for other DNA-damaging agents and natural product-derived drugs. This document outlines the most probable resistance mechanisms, provides standardized protocols for their investigation, and presents quantitative data in a structured format to aid researchers in this field.

Core Mechanism of Action: The Prerequisite to Understanding Resistance

This compound's cytotoxicity is rooted in its unique chemical structure, featuring a ten-membered enediyne ring. This "warhead" is delivered to the cell's nucleus, where it intercalates into the DNA[1][5].

  • Activation : The enediyne core undergoes the Bergman reaction, a thermal cyclization.

  • Diradical Generation : This reaction produces a highly reactive p-benzyne diradical.

  • DNA Damage : The diradical abstracts hydrogen atoms from the sugar-phosphate backbone of both DNA strands, causing complex, difficult-to-repair double-strand breaks[1][2][3].

  • Apoptosis : The extensive DNA damage triggers the DNA Damage Response (DDR) system, which, if overwhelmed, initiates the apoptotic cascade, leading to cell death.

This primary mechanism is visualized in the signaling pathway below.

G This compound This compound DNA Nuclear DNA This compound->DNA Intercalation Bergman Bergman Cyclization DNA->Bergman Initiates DSB DNA Double-Strand Breaks (DSBs) DNA->DSB Diradical p-Benzyne Diradical Bergman->Diradical Diradical->DNA H Abstraction DDR DNA Damage Response (ATM/ATR, CHK1/CHK2) DSB->DDR Activation Apoptosis Apoptosis DDR->Apoptosis Induction

Figure 1: this compound's core mechanism of inducing DNA double-strand breaks.

Hypothesized and Analogous Resistance Mechanisms

Based on resistance patterns to other DNA-damaging agents and cytotoxic natural products, several mechanisms can be hypothesized for this compound.

Increased Drug Efflux

The most common form of multidrug resistance (MDR) involves the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1)[7]. These transporters act as cellular pumps, actively effluxing xenobiotics, including anticancer drugs, from the cell, thereby reducing the intracellular concentration available to reach the nuclear DNA[8].

Enhanced DNA Damage Response (DDR)

Cancer cells can acquire resistance by upregulating their DNA repair machinery. An enhanced DDR pathway could more efficiently repair the double-strand breaks caused by this compound, preventing the accumulation of lethal damage required to trigger apoptosis[9]. Key pathways include:

  • Homologous Recombination (HR)

  • Non-Homologous End Joining (NHEJ)

Alterations in Apoptotic Signaling

Resistance can emerge from mutations or altered expression of proteins within the apoptotic cascade.

  • Upregulation of Anti-Apoptotic Proteins : Increased levels of proteins like Bcl-2 or Bcl-xL can raise the threshold for initiating apoptosis.

  • Downregulation or Mutation of Pro-Apoptotic Proteins : Loss of function in proteins like Bax, Bak, or the p53 tumor suppressor can prevent the cell from executing the death program in response to DNA damage.

The interplay of these potential resistance mechanisms is illustrated below.

G cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) (Overexpressed) Uncialamycin_out This compound (Effluxed) Pgp->Uncialamycin_out ATP-dependent Efflux Uncialamycin_in This compound (Extracellular) Uncialamycin_intra This compound (Intracellular) Uncialamycin_in->Uncialamycin_intra Influx Uncialamycin_intra->Pgp Binding DNA_Damage DNA Double-Strand Breaks Uncialamycin_intra->DNA_Damage Causes DDR Enhanced DNA Damage Response DNA_Damage->DDR Activates Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers Cell_Survival Cell Survival & Resistance DDR->Cell_Survival Promotes Repair Bcl2 Upregulated Anti-Apoptotic Proteins (e.g., Bcl-2) Bcl2->Apoptosis Inhibits Bcl2->Cell_Survival Promotes

Figure 2: Potential mechanisms of cellular resistance to this compound.

Quantitative Data on this compound Potency and Resistance

Table 1: Illustrative IC50 Values for this compound in Sensitive vs. Resistant Cancer Cell Lines

Cell LineTissue of OriginThis compound IC50 (Sensitive Line)This compound IC50 (Resistant Subline)Fold Resistance (IC50 Res / IC50 Sens)Primary Resistance Mechanism (Hypothesized)
H226Lung Squamous Cell Carcinoma0.88 nM[4]> 50 nM> 57ABCB1 Overexpression
OVCAR-3Ovarian Adenocarcinoma~10 pM[3]> 1 nM> 100Enhanced DDR / p53 Mutation
MCF-7Breast Adenocarcinoma~25 pM> 2.5 nM> 100Bcl-2 Upregulation
NCI/ADR-RESOvarian (MDR Model)~100 pM> 100 nM> 1000ABCB1 Overexpression

Note: Data for resistant sublines and their corresponding fold resistance are illustrative examples based on common findings in drug resistance studies. The H226 and OVCAR-3 sensitive IC50 values are from cited literature.

Experimental Protocols for Investigating Resistance

Investigating the mechanisms outlined above requires a suite of molecular and cellular biology techniques.

Protocol: Development of a Resistant Cell Line

This protocol describes a standard method for generating a drug-resistant cancer cell line through continuous, escalating dose exposure[10][11].

  • Parental Cell Line Selection : Choose a cancer cell line sensitive to this compound (e.g., H226).

  • Initial IC50 Determination : Perform a baseline cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the initial IC50 value.

  • Initial Exposure : Culture the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of growth).

  • Monitoring and Recovery : Maintain the culture, replacing the drug-containing medium every 3-4 days. Monitor for cell death and wait for the surviving population to recover and resume stable proliferation.

  • Dose Escalation : Once the cells are proliferating steadily, increase the this compound concentration by a factor of 1.5-2.0.

  • Iterative Process : Repeat steps 4 and 5 for several months. The process is complete when the cells can stably proliferate at a concentration at least 10-fold higher than the initial IC50.

  • Characterization : Confirm the resistance phenotype by re-evaluating the IC50 and comparing it to the parental line. Cryopreserve stocks at various passages.

Protocol: Cytotoxicity (IC50) Assay via MTT

This assay measures cell metabolic activity as an indicator of viability[12].

  • Cell Seeding : Plate cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.

  • Drug Treatment : Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include "no-drug" (vehicle) controls.

  • Incubation : Incubate the plate for 72 hours under standard culture conditions.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Normalize the absorbance values to the vehicle control wells. Plot the normalized values against the logarithm of the drug concentration and fit a non-linear regression curve to determine the IC50 value[13].

Protocol: Western Blot for P-glycoprotein (ABCB1) Expression

This protocol quantifies the expression level of the P-gp efflux pump.

  • Protein Extraction : Lyse parental and resistant cells using RIPA buffer containing protease inhibitors.

  • Quantification : Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE : Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Transfer : Transfer the separated proteins to a PVDF membrane.

  • Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation : Incubate the membrane overnight at 4°C with a primary antibody specific for ABCB1 (e.g., clone UIC2). Also probe a separate membrane or the same one (after stripping) with an antibody for a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation : Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Densitometry : Quantify band intensity to compare P-gp expression levels between sensitive and resistant cells.

The general workflow for developing and validating a resistant cell line is depicted below.

G cluster_dev Resistant Line Development cluster_char Characterization & Mechanism ID A Parental Cell Line B Continuous Exposure (Escalating this compound Dose) A->B C Selection of Surviving Proliferating Cells B->C D Stable Resistant Cell Line C->D E IC50 Assay (MTT) Confirm Resistance D->E F Western Blot (P-gp, Bcl-2, etc.) D->F G qPCR (ABCB1 mRNA) D->G H Comet Assay (Assess DNA Repair) D->H I Identify Dominant Resistance Mechanism E->I F->I G->I H->I

Figure 3: Workflow for developing and characterizing a drug-resistant cell line.

Conclusion and Future Directions

This compound remains a highly promising anticancer agent, particularly as an ADC payload. While clinical resistance has not yet been characterized, preclinical investigation into its potential resistance mechanisms is paramount for anticipating and overcoming treatment failure. The mechanisms proposed herein—drug efflux, enhanced DNA repair, and apoptotic evasion—represent the most likely avenues for resistance. The experimental protocols provided offer a standardized framework for researchers to develop resistant cell models and elucidate the specific molecular changes that confer resistance. Future work should focus on generating and performing multi-omics analyses (genomic, transcriptomic, and proteomic) on this compound-resistant cell lines to uncover novel resistance pathways and identify biomarkers that could predict patient response.

References

Methodological & Application

Application Notes and Protocols: Total Synthesis of Uncialamycin and its Synthetic Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the total synthesis of the potent enediyne antitumor antibiotic, Uncialamycin, and its synthetic analogues. It includes summaries of quantitative data, detailed experimental protocols for key reactions, and visualizations of the synthetic pathway and mechanism of action. This information is intended to serve as a valuable resource for researchers in medicinal chemistry, natural product synthesis, and cancer drug development.

Introduction

This compound is a member of the enediyne class of natural products, renowned for their extraordinary cytotoxicity against a broad spectrum of cancer cell lines.[1][2] Its potent biological activity stems from its unique molecular architecture, featuring a 10-membered enediyne core.[3][4] This core undergoes a Bergman cyclization to generate a highly reactive 1,4-benzenoid diradical, which can induce double-strand DNA cleavage, leading to cell death.[3][5] The structural complexity and potent bioactivity of this compound have made it an attractive target for total synthesis and the development of synthetic analogues for therapeutic applications, particularly as payloads for antibody-drug conjugates (ADCs).[6][7][8]

A streamlined and practical enantioselective total synthesis of this compound has been developed, proceeding in 22 linear steps with an overall yield of 11%.[6][8][9] This synthetic route has also enabled the creation of a series of designed analogues with functional groups suitable for conjugation to delivery systems like antibodies.[6][7][8]

Data Presentation

Biological Activity of this compound and Synthetic Analogues

The cytotoxic activity of this compound and its epimer has been evaluated against various cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit the growth of 50% of the cells, demonstrate the high potency of these molecules.

CompoundCell LineIC50 (M)
This compound (natural 26(R) epimer)Ovarian Tumor Cell Lines9 x 10⁻¹² to 1 x 10⁻¹⁰
26(S) epimerOvarian Tumor Cell Lines9 x 10⁻¹² to 1 x 10⁻¹⁰

Data sourced from Nicolaou et al., 2008 as cited in other publications.[5]

Several synthetic analogues have also demonstrated remarkably high potency, with some exhibiting low picomolar activities against lung, gastric, ovarian, and multidrug-resistant cancer cell lines.[3][4][7][9]

Experimental Protocols

The total synthesis of this compound involves several key transformations. The following protocols are based on the published synthetic route and provide a general methodology for these critical steps.

Noyori Enantioselective Reduction

This reaction is crucial for establishing the stereochemistry of a key chiral center in the molecule.

Protocol:

  • To a solution of the starting ketone in an appropriate solvent (e.g., dichloromethane/methanol mixture), add the Noyori catalyst (e.g., (R,R)-RuCl[(p-cymene)(TsDPEN)]) and a hydrogen source (e.g., formic acid/triethylamine mixture).

  • Stir the reaction mixture at a controlled temperature (e.g., 28 °C) for a specified time (e.g., 24 hours).

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral alcohol.

Yamaguchi Acetylide-Pyridinium Coupling

This step serves to couple two key fragments of the molecule.

Protocol:

  • To a solution of the terminal alkyne in an appropriate solvent (e.g., THF), add a base (e.g., n-butyllithium) at a low temperature (e.g., -78 °C) to generate the lithium acetylide.

  • In a separate flask, prepare the pyridinium salt from the corresponding alcohol using a Yamaguchi reagent (e.g., 2,4,6-trichlorobenzoyl chloride) followed by pyridine.

  • Add the freshly prepared lithium acetylide solution to the pyridinium salt solution at low temperature.

  • Allow the reaction to warm to room temperature and stir for a specified period.

  • Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).

  • Extract the product with an organic solvent and purify by chromatography.

Stereoselective Acetylide-Aldehyde Cyclization

This intramolecular reaction forms a key cyclic intermediate.

Protocol:

  • To a solution of the acyclic precursor containing both an acetylide and an aldehyde functional group in a suitable solvent (e.g., THF), add a base (e.g., potassium hexamethyldisilazide) at a low temperature (e.g., -78 °C).

  • Stir the reaction mixture at this temperature for a specified time to allow for cyclization.

  • Quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride).

  • Extract the product and purify by column chromatography.

Hauser Annulation

This reaction is employed to construct the anthraquinone core of this compound.[10]

Protocol:

  • To a solution of a substituted cyanophthalide and a p-methoxy semiquinone aminal in an appropriate solvent (e.g., THF), add a base (e.g., lithium bis(trimethylsilyl)amide) at a low temperature (e.g., -78 °C).

  • Allow the reaction mixture to stir at this temperature for a specified duration.

  • Warm the reaction to room temperature and continue stirring until the reaction is complete.

  • Quench the reaction and perform an aqueous workup.

  • Purify the resulting product by chromatography to yield the anthraquinone core.

Visualizations

Total Synthesis Workflow

The following diagram outlines the key stages in the total synthesis of this compound.

G cluster_start Starting Materials cluster_synthesis Key Synthetic Steps cluster_end Final Product Hydroxy/Methoxyisatin Hydroxy/Methoxyisatin Noyori_Reduction Noyori Enantioselective Reduction Hydroxy/Methoxyisatin->Noyori_Reduction Establish Chirality Yamaguchi_Coupling Yamaguchi Acetylide-Pyridinium Coupling Noyori_Reduction->Yamaguchi_Coupling Fragment Coupling Cyclization Stereoselective Acetylide-Aldehyde Cyclization Yamaguchi_Coupling->Cyclization Ring Formation Hauser_Annulation Hauser Annulation Cyclization->Hauser_Annulation Core Construction This compound This compound Hauser_Annulation->this compound Final Steps

Caption: Key stages in the total synthesis of this compound.

Mechanism of Action: DNA Cleavage

The diagram below illustrates the proposed mechanism of action for this compound, leading to DNA damage.

G This compound This compound Bergman_Cyclization Bergman Cyclization This compound->Bergman_Cyclization Activation Diradical 1,4-Benzenoid Diradical (Highly Reactive) Bergman_Cyclization->Diradical DNA DNA Double Helix Diradical->DNA Hydrogen Abstraction Cleavage Double-Strand DNA Cleavage DNA->Cleavage Cell_Death Apoptosis / Cell Death Cleavage->Cell_Death

Caption: Mechanism of this compound-induced DNA damage.

Conclusion

The successful total synthesis of this compound has not only confirmed its structure but also provided a platform for the generation of novel analogues with significant therapeutic potential.[11] The methodologies described herein offer a foundation for further research into this important class of natural products. The development of this compound-based ADCs represents a promising strategy for targeted cancer therapy, leveraging the high potency of the enediyne core while minimizing systemic toxicity.[2][10][12] Continued exploration of the structure-activity relationships of this compound analogues will be crucial for the design of next-generation anticancer agents.

References

Application Notes and Protocols for the Development of Uncialamycin-Based Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uncialamycin, a potent enediyne antitumor antibiotic, has emerged as a promising payload for the development of next-generation antibody-drug conjugates (ADCs). Its unique mechanism of action, involving the generation of radicals that induce double-strand DNA breaks, leads to profound cytotoxicity against cancer cells. A key feature of this compound-based ADCs is their significant bystander killing effect, enabling the elimination of neighboring antigen-negative tumor cells, a property not observed with other enediyne ADCs such as those utilizing calicheamicin.[1][2][3][4] This attribute is particularly advantageous in treating heterogeneous tumors.

These application notes provide a comprehensive overview of the development of this compound-based ADCs, including their mechanism of action, protocols for their synthesis and evaluation, and a summary of key preclinical data.

Mechanism of Action

This compound-based ADCs exert their anticancer activity through a targeted delivery mechanism. The ADC binds to a specific antigen on the surface of a cancer cell and is subsequently internalized. Inside the cell, the this compound payload is released, typically through the cleavage of a linker. The released this compound then translocates to the nucleus, where it undergoes Bergman cyclization to form a highly reactive p-benzyne diradical. This diradical abstracts hydrogen atoms from the sugar-phosphate backbone of DNA, resulting in double-strand breaks and ultimately triggering apoptotic cell death.[3]

A critical aspect of this compound-based ADCs is the ability of the released payload to diffuse out of the targeted cancer cell and kill adjacent cells, a phenomenon known as the bystander effect.[1][2][3][4] This is particularly effective when using cleavable linkers that release a membrane-permeable form of the drug.

Uncialamycin_ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound ADC TumorCell Antigen-Positive Tumor Cell ADC->TumorCell 1. Binding Internalization Internalization TumorCell->Internalization 2. Internalization BystanderCell Antigen-Negative Tumor Cell Apoptosis Apoptosis BystanderCell->Apoptosis Lysosome Lysosome Internalization->Lysosome PayloadRelease Payload Release Lysosome->PayloadRelease 3. Linker Cleavage PayloadRelease->BystanderCell 7. Bystander Effect (Payload Diffusion) This compound This compound PayloadRelease->this compound Nucleus Nucleus This compound->Nucleus 4. Nuclear Translocation DNA DNA Nucleus->DNA DSB Double-Strand Breaks DNA->DSB DSB->Apoptosis 6. Cell Death ADC_Synthesis_Workflow cluster_synthesis Linker-Payload Synthesis cluster_conjugation ADC Conjugation This compound This compound Analogue Coupling Coupling Reaction This compound->Coupling Linker MC-Val-Cit-PABC Linker Linker->Coupling Purification1 Purification Coupling->Purification1 LinkerPayload Linker-Payload Conjugate Purification1->LinkerPayload Conjugation Conjugation Reaction LinkerPayload->Conjugation mAb Monoclonal Antibody Reduction Reduction (TCEP) mAb->Reduction Reduced_mAb Reduced mAb Reduction->Reduced_mAb Reduced_mAb->Conjugation Purification2 Purification (SEC) Conjugation->Purification2 ADC This compound ADC Purification2->ADC InVivo_Workflow TumorImplant Tumor Implantation (PDX Model) TumorGrowth Tumor Growth to Palpable Size TumorImplant->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Treatment ADC Administration (i.v.) Randomization->Treatment Monitoring Tumor Volume and Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint and Tumor Excision Monitoring->Endpoint Analysis Data Analysis (Tumor Growth Inhibition) Endpoint->Analysis DNA_Damage_Pathway This compound This compound DSB DNA Double-Strand Breaks This compound->DSB MRN MRN Complex DSB->MRN Sensed by ATM ATM Kinase MRN->ATM Recruits & Activates CHK2 CHK2 ATM->CHK2 Phosphorylates p53 p53 ATM->p53 Phosphorylates CellCycleArrest Cell Cycle Arrest CHK2->CellCycleArrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis

References

Uncialamycin as a Payload for Targeted Cancer Therapy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uncialamycin, a potent member of the enediyne family of natural products, has emerged as a promising payload for the development of Antibody-Drug Conjugates (ADCs) in targeted cancer therapy.[1][2] Its exceptional cytotoxicity, attributed to its ability to cause double-strand DNA breaks, makes it an attractive candidate for eliminating cancer cells.[3][4] This document provides detailed application notes and protocols for the use of this compound as an ADC payload, including its mechanism of action, in vitro and in vivo efficacy data, and experimental procedures for ADC conjugation and evaluation. A notable feature of this compound-based ADCs is their ability to induce a "bystander killing effect," where the payload released from the target cell can diffuse and kill neighboring cancer cells that may not express the target antigen.[1][5][6] This property is particularly advantageous for treating heterogeneous tumors.

Mechanism of Action

This compound belongs to the enediyne class of antitumor antibiotics.[7] Its cytotoxic activity stems from the unique structure of its enediyne core, which undergoes a Bergman cyclization reaction upon activation.[3][8] This reaction generates a highly reactive para-benzyne diradical, which abstracts hydrogen atoms from the sugar-phosphate backbone of DNA, leading to double-strand breaks.[4][7] This severe DNA damage triggers the DNA Damage Response (DDR) pathway, ultimately leading to cell cycle arrest and apoptosis.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound ADC Antigen Tumor Antigen ADC->Antigen Binding Tumor_Cell Tumor Cell Endosome Endosome/Lysosome Antigen->Endosome Internalization This compound This compound Endosome->this compound Release DNA Nuclear DNA This compound->DNA Induces DSB Double-Strand Break DNA->DSB DDR DNA Damage Response (ATM/ATR) DSB->DDR Activation Apoptosis Apoptosis DDR->Apoptosis Initiation

Fig. 1: Mechanism of action of this compound ADC.

Data Presentation

In Vitro Cytotoxicity

This compound-based ADCs have demonstrated potent and selective cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are typically in the sub-nanomolar to picomolar range.

ADC ConstructTarget AntigenCell LineLinker TypeIC50 (nM)Reference
meso-13MesothelinH226 (Lung Cancer)Valine-Citrulline0.88[9][10]
T1LD1T1HEK293T (Engineered)CleavableSub-picomolar[11]
T2LD1CD46HEK293T (Engineered)CleavableLow-picomolar[11]
T1LD2T1HEK293T (Engineered)Non-cleavableSub-picomolar[11]
T2LD2CD46HEK293T (Engineered)Non-cleavableLow-picomolar[11]
In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models

The antitumor activity of this compound ADCs has been evaluated in small-cell lung cancer PDX models. ADCs with cleavable linkers have shown significant and durable tumor regression.[5][11]

ADC ConstructDose (mg/kg)PDX ModelOutcomeReference
T1LD11.5LU95Complete tumor regression (>40 days)[11]
T2LD11.5LU95Complete tumor regression (>40 days)[11]
T1LD13.0LU149Sustained tumor regression (>80 days)[11]
T1LD61.0LU95 & LU149Similar or greater efficacy than T1LD1[11]
Pharmacokinetic Properties

Pharmacokinetic studies in mice have provided insights into the stability and clearance of this compound ADCs.

ADC ConstructLinker TypeADC Half-life (days)Reference
Cleavable Linker ADCsCleavable0.7 - 2[11]
T1LD2Non-cleavable11.8[11]

Experimental Protocols

Protocol 1: Conjugation of this compound-Linker to Antibody

This protocol describes a general method for conjugating a maleimide-functionalized this compound-linker to a monoclonal antibody (mAb) through reduced interchain disulfide bonds.

mAb Monoclonal Antibody (mAb) Reduced_mAb Reduced mAb (Free Thiols) mAb->Reduced_mAb Reduction (e.g., TCEP) ADC This compound ADC Reduced_mAb->ADC Conjugation (pH 6.5-7.5) Uncialamycin_Linker This compound-Maleimide Linker Uncialamycin_Linker->ADC Purification Purification (SEC) ADC->Purification Characterization Characterization (DAR, etc.) Purification->Characterization

Fig. 2: Workflow for this compound ADC conjugation.

Materials:

  • Monoclonal antibody (mAb) at a concentration of 5-10 mg/mL in a suitable buffer (e.g., PBS).

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

  • This compound-linker with a maleimide group, dissolved in an organic solvent like DMSO.

  • Conjugation buffer: PBS, pH 6.5-7.5, with 1 mM EDTA.

  • Quenching solution: N-acetyl cysteine (NAC).

  • Size-exclusion chromatography (SEC) column for purification.

Procedure:

  • Antibody Reduction:

    • To the mAb solution, add a 5-10 fold molar excess of TCEP.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

    • Remove excess TCEP using a desalting column equilibrated with conjugation buffer.

  • Conjugation:

    • Immediately add the this compound-maleimide linker solution to the reduced mAb. A molar excess of the linker (e.g., 5-10 fold over available thiols) is typically used.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching:

    • Add a 10-fold molar excess of NAC to quench any unreacted maleimide groups. Incubate for 20 minutes.

  • Purification:

    • Purify the ADC from unreacted linker and other small molecules using an SEC column equilibrated with the final formulation buffer.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.[12][]

    • Assess the level of aggregation by SEC.

    • Confirm the integrity of the ADC by SDS-PAGE.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines the determination of the cytotoxic potential of this compound ADCs against cancer cell lines using a standard MTT assay.[14]

Materials:

  • Target cancer cell line and a negative control cell line (lacking the target antigen).

  • Cell culture medium and supplements.

  • 96-well cell culture plates.

  • This compound ADC and a non-targeting control ADC.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the this compound ADC and the control ADC in culture medium.

    • Remove the old medium from the wells and add 100 µL of the ADC dilutions to the respective wells. Include untreated control wells.

    • Incubate the plate for 72-96 hours at 37°C.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the ADC concentration and determine the IC50 value using a suitable curve-fitting software.

Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate (24h) Seed_Cells->Incubate_24h Add_ADC Add Serial Dilutions of ADC Incubate_24h->Add_ADC Incubate_72h Incubate (72-96h) Add_ADC->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate (2-4h) Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Fig. 3: Workflow for in vitro cytotoxicity MTT assay.

Conclusion

This compound represents a highly potent and effective payload for the development of next-generation ADCs. Its unique bystander killing effect and robust in vivo antitumor activity make it a valuable tool in the fight against cancer. The protocols and data presented here provide a foundation for researchers to explore and harness the therapeutic potential of this compound-based ADCs. Further research and optimization of linker chemistry and antibody selection will continue to advance the clinical translation of this promising class of targeted therapies.

References

Application Notes and Protocols for Determining Uncialamycin Activity via DNA Cleavage Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uncialamycin is a potent member of the enediyne class of antitumor antibiotics. Its mechanism of action involves the induction of DNA strand breaks, a characteristic that is central to its cytotoxic effects against cancer cells. The enediyne core of this compound undergoes a Bergman cyclization, generating a highly reactive diradical species. This diradical then abstracts hydrogen atoms from the deoxyribose backbone of DNA, leading to both single- and double-strand breaks.[1][2] The resulting DNA damage triggers a cellular cascade known as the DNA Damage Response (DDR), which can ultimately lead to apoptosis. This application note provides a detailed protocol for assessing the DNA cleavage activity of this compound using a plasmid-based in vitro assay and discusses the subsequent cellular signaling pathways.

Data Presentation

The DNA cleavage efficiency of this compound can be quantified by incubating supercoiled plasmid DNA with varying concentrations of the compound and analyzing the resulting DNA forms by agarose gel electrophoresis. The different topological forms of the plasmid—supercoiled (Form I), open-circular (Form II, resulting from single-strand breaks), and linear (Form III, resulting from double-strand breaks)—exhibit distinct migration patterns in an agarose gel.[3] The relative abundance of each form can be quantified using densitometry.

Table 1: Illustrative Quantitative Analysis of this compound-Induced Plasmid DNA Cleavage

This compound Concentration (nM)Supercoiled DNA (Form I) (%)Open-Circular DNA (Form II) (%)Linear DNA (Form III) (%)
0 (Control)9550
1070255
25454015
50205030
10054550
25002080

Note: The data presented in this table is illustrative and intended to represent typical results for a potent enediyne antibiotic like this compound. Actual results may vary based on experimental conditions.

Experimental Protocols

This section details the methodology for performing a DNA cleavage assay to determine the activity of this compound. This protocol is adapted from established methods for other enediyne antibiotics.

Protocol: In Vitro DNA Cleavage Assay Using Plasmid DNA

Objective: To determine the ability of this compound to induce single- and double-strand breaks in supercoiled plasmid DNA.

Materials:

  • This compound

  • Supercoiled plasmid DNA (e.g., pBR322 or pUC19) at a concentration of 0.5 - 1 µg/µL

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl)

  • Nuclease-free water

  • Loading Dye (6X)

  • Agarose

  • Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer

  • DNA stain (e.g., Ethidium Bromide or SYBR Safe)

  • DNA ladder

  • Microcentrifuge tubes

  • Incubator or water bath at 37°C

  • Gel electrophoresis system

  • UV transilluminator and gel documentation system

Procedure:

  • Preparation of Reaction Mixtures:

    • In separate microcentrifuge tubes, prepare the reaction mixtures as described in the table below. It is recommended to prepare a master mix of the common components (buffer and plasmid DNA) to ensure consistency.

    • Add this compound from a stock solution to achieve the desired final concentrations. Include a control reaction without this compound.

ComponentVolumeFinal Concentration
Nuclease-free waterX µL-
10X Reaction Buffer2 µL1X
Supercoiled Plasmid DNA (0.5 µg/µL)1 µL0.5 µg
This compound (stock solution)Y µLVariable (e.g., 10-250 nM)
Total Volume 20 µL
  • Incubation:

    • Gently mix the reactions and incubate at 37°C for a specified time (e.g., 1 to 4 hours). Incubation times may need to be optimized.

  • Stopping the Reaction:

    • Stop the reaction by adding 4 µL of 6X loading dye to each tube. The EDTA in the loading dye will chelate any divalent cations that may be required for nuclease activity, and the glycerol will prepare the samples for loading.

  • Agarose Gel Electrophoresis:

    • Prepare a 1% agarose gel in 1X TAE or TBE buffer containing a DNA stain according to the manufacturer's instructions.

    • Load the entire reaction mixture into the wells of the agarose gel.

    • Load a DNA ladder in a separate well to estimate the size of the linear plasmid DNA.

    • Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated approximately 75% of the gel length.

  • Visualization and Quantification:

    • Visualize the DNA bands using a UV transilluminator.

    • Capture an image of the gel using a gel documentation system.

    • The supercoiled (Form I) DNA will migrate the fastest, followed by the linear (Form III) form, and the open-circular (Form II) form will be the slowest.

    • Quantify the intensity of each band using densitometry software (e.g., ImageJ).

    • Calculate the percentage of each DNA form in each lane.

Mandatory Visualizations

Diagram 1: Experimental Workflow for this compound DNA Cleavage Assay

DNA_Cleavage_Workflow cluster_prep Reaction Preparation cluster_reaction Cleavage Reaction cluster_analysis Analysis prep_master_mix Prepare Master Mix (Buffer, Plasmid DNA) add_this compound Add this compound (Varying Concentrations) prep_master_mix->add_this compound Aliquot incubate Incubate at 37°C add_this compound->incubate prep_control Prepare Control (No this compound) prep_control->incubate stop_reaction Stop Reaction (Add Loading Dye) incubate->stop_reaction gel_electrophoresis Agarose Gel Electrophoresis stop_reaction->gel_electrophoresis visualize Visualize DNA (UV Transilluminator) gel_electrophoresis->visualize quantify Quantify Bands (Densitometry) visualize->quantify

Caption: Workflow for the in vitro DNA cleavage assay.

Diagram 2: this compound-Induced DNA Damage Response Pathway

DDR_Pathway cluster_sensors Damage Sensors cluster_transducers Signal Transducers cluster_effectors Effector Proteins cluster_outcomes Cellular Outcomes This compound This compound DNA_DSB DNA Double-Strand Breaks This compound->DNA_DSB Causes MRN_complex MRN Complex DNA_DSB->MRN_complex Recruits ATR ATR Kinase DNA_DSB->ATR Activates (via RPA-ssDNA) ATM ATM Kinase MRN_complex->ATM Activates CHK2 CHK2 ATM->CHK2 Phosphorylates DNA_Repair DNA Repair ATM->DNA_Repair CHK1 CHK1 ATR->CHK1 Phosphorylates ATR->DNA_Repair p53 p53 CHK2->p53 Activates CDC25 CDC25 CHK2->CDC25 Inhibits CHK1->CDC25 Inhibits Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis CDC25->Cell_Cycle_Arrest Promotes (when active)

Caption: DNA Damage Response (DDR) signaling cascade.

References

Application Notes and Protocols for Assessing Uncialamycin Cytotoxicity using MTT and MTS Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uncialamycin is a potent member of the enediyne class of antitumor antibiotics, known for its remarkable cytotoxicity against a broad spectrum of cancer cell lines, including those resistant to conventional chemotherapeutic agents.[1] Isolated from a Streptomyces species found on the lichen Cladonia uncialis, this compound's mechanism of action involves the generation of highly reactive diradical species via a Bergman cyclization.[1] This diradical then abstracts hydrogen atoms from the sugar-phosphate backbone of DNA, leading to double-strand breaks and subsequent cell death.[1] The profound potency of this compound makes it a compelling payload for antibody-drug conjugates (ADCs) in targeted cancer therapy.

Accurate assessment of its cytotoxic effects is paramount for preclinical drug development. This document provides detailed application notes and standardized protocols for determining the cytotoxicity of this compound using two common colorimetric cell viability assays: the MTT and MTS assays. These assays are foundational in quantifying the metabolic activity of cells, which serves as an indicator of cell viability.

Principle of MTT and MTS Assays

Both MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are based on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active (i.e., viable) cells. This enzymatic reduction results in the formation of a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

  • MTT Assay: The yellow, water-soluble MTT tetrazolium salt is reduced to a purple, insoluble formazan product. A solubilization step is required to dissolve the formazan crystals before measuring the absorbance.

  • MTS Assay: The MTS tetrazolium salt is reduced to a colored, water-soluble formazan product. This eliminates the need for a solubilization step, making the assay more convenient.

Data Presentation: Cytotoxicity of this compound

The following tables summarize the in vitro cytotoxicity of this compound against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineCell TypeIC50 (M)Reference
This compound1A9/PTX10Taxol-resistant ovarian cancer6 x 10⁻¹¹[1]
This compound1A9/A8Epothilone B-resistant ovarian cancer9 x 10⁻¹²[1]

Note: The IC50 values for this compound and its epimers against several ovarian tumor cell lines have been reported to be in the range of 9 x 10⁻¹² to 1 x 10⁻¹⁰ M.[2][3]

Experimental Protocols

General Considerations
  • Aseptic Technique: All procedures should be performed under sterile conditions in a laminar flow hood to prevent microbial contamination.

  • Cell Culture: Cells should be in the logarithmic growth phase and have high viability (>90%) before seeding for the assay.

  • Controls: Include appropriate controls in each experiment:

    • Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve this compound (e.g., DMSO).

    • Untreated Control: Cells incubated in culture medium only.

    • Blank Control: Wells containing culture medium and the assay reagent but no cells, to measure background absorbance.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in complete cell culture medium to achieve the desired final concentrations.

Protocol 1: MTT Assay for this compound Cytotoxicity

Materials
  • This compound

  • Target cancer cell line

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA (for adherent cells)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure
  • Cell Seeding: a. For adherent cells, harvest cells using trypsin-EDTA, neutralize, centrifuge, and resuspend in complete medium. For suspension cells, directly count and dilute. b. Determine cell concentration using a hemocytometer or automated cell counter. c. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). d. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment and recovery.

  • This compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations. b. Remove the medium from the wells (for adherent cells) or add the treatment directly (for suspension cells). c. Add 100 µL of the 2x this compound dilutions to the appropriate wells to achieve the final concentrations. Add 100 µL of medium with the corresponding vehicle concentration to the vehicle control wells. d. Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition and Incubation: a. After the incubation period, add 10-20 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL). b. Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan: a. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. b. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well. c. Mix gently on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: a. Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: a. Subtract the average absorbance of the blank control wells from all other absorbance readings. b. Calculate the percentage of cell viability for each this compound concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100 c. Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: MTS Assay for this compound Cytotoxicity

Materials
  • This compound

  • Target cancer cell line

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA (for adherent cells)

  • Combined MTS/PES reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure
  • Cell Seeding: a. Follow the same procedure as in the MTT assay (Step 1). Seed cells in 100 µL of complete medium per well.

  • This compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium. b. Add the desired volume of this compound dilutions to the wells. c. Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTS Reagent Addition and Incubation: a. After the incubation period, add 20 µL of the combined MTS/PES reagent directly to each well containing 100 µL of culture medium. b. Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO₂ incubator. The incubation time should be optimized for the specific cell line being used.

  • Absorbance Measurement: a. Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis: a. Follow the same data analysis procedure as in the MTT assay (Step 6), using the absorbance readings at 490 nm.

Visualizations

This compound's Mechanism of Action: DNA Damage Signaling Pathway

Uncialamycin_Signaling_Pathway This compound-Induced DNA Damage Response This compound This compound (Enediyne) Bergman_Cyclization Bergman Cyclization This compound->Bergman_Cyclization Cellular uptake & trigger Diradical Benzenoid Diradical Bergman_Cyclization->Diradical DNA Nuclear DNA Diradical->DNA H-atom abstraction DSB DNA Double-Strand Breaks (DSBs) DNA->DSB ATM ATM Kinase (activated) DSB->ATM Damage sensing Chk2 Chk2 Kinase (activated) ATM->Chk2 Phosphorylation p53 p53 (activated) Chk2->p53 Phosphorylation Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest->Apoptosis If damage is irreparable

Caption: this compound's cytotoxic mechanism of action.

Experimental Workflow: MTT Assay

MTT_Workflow MTT Assay Experimental Workflow A Seed cells in 96-well plate B Incubate for 24h (cell attachment) A->B C Treat with this compound (serial dilutions) B->C D Incubate for 48-72h (drug exposure) C->D E Add MTT reagent to each well D->E F Incubate for 2-4h (formazan formation) E->F G Solubilize formazan crystals (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate % viability and IC50 H->I

Caption: Step-by-step workflow for the MTT assay.

Experimental Workflow: MTS Assay

MTS_Workflow MTS Assay Experimental Workflow A Seed cells in 96-well plate B Incubate for 24h (cell attachment) A->B C Treat with this compound (serial dilutions) B->C D Incubate for 48-72h (drug exposure) C->D E Add MTS reagent directly to wells D->E F Incubate for 1-4h (color development) E->F G Measure absorbance at 490 nm F->G H Calculate % viability and IC50 G->H

Caption: Streamlined workflow for the MTS assay.

References

Uncialamycin Analog Synthesis for Structure-Activity Relationship Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of uncialamycin analogs and their structure-activity relationship (SAR) studies, particularly in the context of developing potent anti-cancer agents and antibody-drug conjugates (ADCs). Detailed experimental protocols for key synthetic steps and biological evaluation are also presented.

Introduction

This compound is a potent enediyne antitumor antibiotic that belongs to the anthraquinone-fused enediyne class of natural products.[1][2][3] Its mechanism of action involves the Bergman cyclization of the enediyne core to generate a highly reactive p-benzyne diradical, which in turn abstracts hydrogen atoms from the DNA backbone, leading to double-strand breaks and ultimately, cell death.[4][5] The remarkable cytotoxicity of this compound, with potencies in the low picomolar range against various cancer cell lines, makes it an attractive candidate for development as a therapeutic agent.[1][5][6]

However, the high toxicity of the natural product necessitates the synthesis of analogs with improved therapeutic indices. SAR studies are crucial for identifying modifications that can enhance tumor-specific activity, improve stability, and provide handles for conjugation to delivery systems like monoclonal antibodies in ADCs.[1][2][3] This document outlines the synthetic strategies and protocols for generating this compound analogs and presents key SAR data.

Data Presentation: Structure-Activity Relationship of this compound Analogs

The following table summarizes the in vitro cytotoxicity (IC50) of selected this compound analogs against various human cancer cell lines. The data highlights the impact of structural modifications on potency. Modifications often focus on positions that allow for the attachment of linkers for ADC development without significantly compromising the core's activity. For instance, analogs with handles for conjugation have been synthesized and have shown to retain high potency.[1][4]

AnalogR Group ModificationCancer Cell LineIC50 (pM)Reference
This compound (Natural Product)Ovarian (OVCAR-3)9[5]
epi-Uncialamycin C26 epimerOvarian (OVCAR-3)~100[5]
Analog 1 Amine handle for linkerLung (NCI-H226)880 (as ADC)[6]
Analog 2 Phenolic handle for linkerVariousLow picomolar[1]
Analog 3 Methylamine handleVariousHighly potent[2]

Signaling Pathway and Experimental Workflow

This compound-Induced DNA Damage Pathway

The cytotoxic effect of this compound is initiated by the Bergman cyclization of its enediyne core, a process that can be triggered under physiological conditions. This irreversible rearrangement produces a highly reactive p-benzyne diradical. This diradical is a powerful hydrogen-abstracting species that can cleave both strands of DNA, leading to irreparable damage and apoptosis.

Uncialamycin_Pathway This compound This compound Enediyne Enediyne Core This compound->Enediyne Bergman Bergman Cyclization Enediyne->Bergman Triggered by Trigger Triggering Event Diradical p-Benzyne Diradical Bergman->Diradical H_Abstraction Hydrogen Abstraction Diradical->H_Abstraction interacts with DNA Cellular DNA DNA_Damage Double-Strand Breaks H_Abstraction->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: this compound's mechanism of action.

General Synthetic Workflow for this compound Analogs

The total synthesis of this compound and its analogs is a complex, multi-step process. A streamlined approach has been developed to facilitate the production of various analogs for SAR studies.[1][7] The key steps include the construction of the quinoline core, introduction of the enediyne moiety, and a final annulation reaction to form the anthraquinone system.

Synthetic_Workflow Start Starting Materials (e.g., hydroxy- or methoxyisatin) Quinoline Quinoline Core Synthesis Start->Quinoline Noyori Noyori Enantioselective Reduction Enediyne_Intro Enediyne Moiety Introduction Noyori->Enediyne_Intro Key Step Yamaguchi Yamaguchi Acetylide-Pyridinium Coupling Cyclization Stereoselective Acetylide-Aldehyde Cyclization Yamaguchi->Cyclization Key Step Annulation Hauser Annulation Cyclization->Annulation Analog This compound Analog Annulation->Analog Purification Chromatographic Purification Analog->Purification

Caption: Key stages in this compound analog synthesis.

Experimental Protocols

The following are generalized protocols for key reactions in the synthesis of this compound analogs, based on published procedures.[1][7] Researchers should refer to the specific literature for detailed conditions and characterization data for each analog.

Protocol 1: Noyori Enantioselective Reduction of a Prochiral Ketone

This protocol describes a key step in establishing the stereochemistry of the this compound core.

Materials:

  • Prochiral ketone intermediate

  • (R,R)- or (S,S)-Noyori catalyst

  • Isopropanol

  • Anhydrous toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a solution of the prochiral ketone in anhydrous toluene under an inert atmosphere, add the (R,R)- or (S,S)-Noyori catalyst (typically 1-5 mol %).

  • Add a solution of isopropanol in anhydrous toluene.

  • Stir the reaction mixture at the specified temperature (e.g., room temperature or elevated temperature) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting alcohol by flash column chromatography.

Protocol 2: Yamaguchi Acetylide-Pyridinium Coupling

This protocol is for the formation of the enediyne moiety.

Materials:

  • Terminal alkyne

  • 2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent)

  • Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP)

  • Pyridinium salt

  • Anhydrous THF

Procedure:

  • To a solution of the terminal alkyne in anhydrous THF under an inert atmosphere, add triethylamine.

  • Cool the solution to 0 °C and add 2,4,6-trichlorobenzoyl chloride dropwise.

  • Stir the mixture at 0 °C for the specified time, then add a solution of the pyridinium salt and DMAP in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Protocol 3: Hauser Annulation for Anthraquinone Formation

This is a crucial step for constructing the anthraquinone core of this compound.

Materials:

  • Cyanophthalide derivative

  • Semiquinone aminal partner

  • Strong base (e.g., lithium diisopropylamide, LDA)

  • Anhydrous THF

  • -78 °C cooling bath

Procedure:

  • Prepare a solution of the cyanophthalide derivative in anhydrous THF under an inert atmosphere and cool to -78 °C.

  • Add a freshly prepared solution of LDA dropwise and stir the mixture at -78 °C for the specified time to generate the anion.

  • Add a solution of the semiquinone aminal partner in anhydrous THF dropwise.

  • Stir the reaction at -78 °C and monitor its progress.

  • Quench the reaction at -78 °C with a proton source (e.g., saturated aqueous ammonium chloride).

  • Allow the mixture to warm to room temperature, and then perform an aqueous workup.

  • Extract the product, dry the organic phase, and concentrate.

  • Purify the resulting anthraquinone by flash column chromatography.

Protocol 4: In Vitro Cytotoxicity Assay

This protocol outlines a general procedure for evaluating the potency of this compound analogs against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., NCI-H226, OVCAR-3)

  • Complete cell culture medium

  • This compound analogs dissolved in DMSO

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • 96-well plates

Procedure:

  • Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound analogs in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the various concentrations of the analogs.

  • Incubate the plates for a specified period (e.g., 72 hours) at 37 °C in a humidified incubator with 5% CO2.

  • After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the signal (luminescence or absorbance) using a plate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values by fitting the data to a dose-response curve.

Conclusion

The streamlined total synthesis of this compound has paved the way for the generation of a diverse range of analogs for detailed SAR studies.[1] These studies are instrumental in developing next-generation enediyne-based therapeutics, including highly potent payloads for ADCs. The protocols and data presented herein provide a valuable resource for researchers in the field of medicinal chemistry and drug discovery who are working to harness the therapeutic potential of this remarkable class of natural products.

References

In Vivo Efficacy of Uncialamycin Antibody-Drug Conjugates in Xenograft Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uncialamycin, a potent member of the enediyne class of antitumor antibiotics, has emerged as a promising payload for the development of Antibody-Drug Conjugates (ADCs). Its mechanism of action involves the generation of radicals that induce double-strand breaks in DNA, leading to cancer cell death.[1] This document provides detailed application notes and protocols for the in vivo evaluation of this compound ADCs in xenograft models, a critical step in the preclinical assessment of these novel cancer therapeutics. The information presented here is compiled from published preclinical studies and is intended to guide researchers in designing and executing robust in vivo efficacy and tolerability studies.

Core Principles of this compound ADCs

This compound ADCs leverage the specificity of monoclonal antibodies to deliver the highly cytotoxic this compound payload directly to tumor cells expressing a specific target antigen. A key feature of effective this compound ADCs is the use of cleavable linkers, which are stable in circulation but release the payload within the tumor microenvironment.[1][2] Notably, this compound ADCs have been shown to exhibit a significant bystander killing effect, meaning the released, cell-permeable payload can eliminate neighboring antigen-negative tumor cells, potentially enhancing overall antitumor activity.[1]

Data Presentation: In Vivo Efficacy of this compound ADCs

The following tables summarize the quantitative data from preclinical studies evaluating this compound ADCs in patient-derived xenograft (PDX) models of small-cell lung cancer (SCLC).

PDX Model ADC Target Linker Type Dose (mg/kg) Dosing Schedule Tumor Growth Inhibition (TGI) Key Observations Reference
LU95 (SCLC)T1Cleavable (LD1)1.5Single DoseComplete tumor regressionSustained regression for >40 days[PNAS, 2021]
LU95 (SCLC)T2 (CD46)Cleavable (LD1)1.5Single DoseComplete tumor regressionSustained regression for >40 days[PNAS, 2021]
LU95 (SCLC)T1Cleavable (LD6)1.0Single DoseSignificant antitumor activityEfficacy comparable to or greater than T1LD1 at 1.5 mg/kg[PNAS, 2021]
LU149 (SCLC)T1Cleavable (LD1)1.5Single DoseComplete tumor regressionSustained regression for >40 days[PNAS, 2021]
LU149 (SCLC)T1Cleavable (LD1)3.0Single DoseComplete tumor regressionSustained regression for >80 days[PNAS, 2021]
LU149 (SCLC)T1Cleavable (LD6)1.0Single DoseSignificant antitumor activitySimilar efficacy to T1LD1[PNAS, 2021]
LU95/LU149T1/T2Non-cleavable (LD2, LD3)Not specifiedNot specifiedInactiveNo significant antitumor activity at all evaluated doses[PNAS, 2021]
LU95/LU149Non-targeting IgG1Cleavable (LD1, LD6)Not specifiedNot specifiedNo antitumor activityDemonstrates target-specificity of the ADCs[PNAS, 2021]

Table 1: Summary of In Vivo Efficacy Data for this compound ADCs in SCLC PDX Models.

PDX Model ADC Dose (mg/kg) Mean Tumor Volume (mm³) ± SEM (Day of Measurement) Mean Body Weight Change (%) ± SEM (Day of Measurement) Reference
LU95
Vehicle Control-Data not available in cited literatureData not available in cited literature[PNAS, 2021]
T1LD11.5Data not available in cited literature (Described as complete regression)Data not available in cited literature[PNAS, 2021]
LU149
Vehicle Control-Data not available in cited literatureData not available in cited literature[PNAS, 2021]
T1LD13.0Data not available in cited literature (Described as complete regression)Data not available in cited literature[PNAS, 2021]

Table 2: Quantitative Tumor Volume and Body Weight Data (Illustrative - Specific numerical data is not available in the cited public literature and should be replaced with experimental results).

Experimental Protocols

I. Formulation of this compound ADCs for In Vivo Administration

Objective: To prepare a stable, injectable formulation of the this compound ADC for intravenous administration in xenograft models.

Materials:

  • Lyophilized this compound ADC

  • Sterile, non-pyrogenic vehicle (e.g., phosphate-buffered saline (PBS), pH 7.4; or a formulation buffer specific to the antibody)

  • Sterile, single-use syringes and needles (e.g., 27-30 gauge)

Protocol:

  • Reconstitution: Aseptically reconstitute the lyophilized this compound ADC with the recommended volume of the sterile vehicle. Gently swirl the vial to dissolve the powder completely. Do not shake, as this can cause protein aggregation.

  • Dilution: Based on the desired final concentration and the body weights of the animals, dilute the reconstituted ADC with the appropriate volume of the sterile vehicle. The final injection volume is typically 100-200 µL for mice.

  • Handling: Maintain the ADC solution on ice to ensure stability. Administer to the animals as soon as possible after preparation.

Note: The specific formulation buffer may vary depending on the physicochemical properties of the antibody component of the ADC. It is crucial to ensure the stability and solubility of the ADC in the chosen vehicle.

II. In Vivo Efficacy Evaluation in a Patient-Derived Xenograft (PDX) Model of Small-Cell Lung Cancer

Objective: To assess the anti-tumor efficacy of an this compound ADC in an established SCLC PDX model.

Animal Model:

  • Immunodeficient mice (e.g., NOD/SCID or NSG) are required for the engraftment of human tumors.

  • Establishment of PDX models involves the subcutaneous implantation of fresh tumor tissue from a patient with SCLC.[2][3]

Experimental Workflow:

experimental_workflow cluster_preparation Preparation Phase cluster_treatment Treatment & Monitoring Phase cluster_endpoint Endpoint & Analysis PDX_establishment Establish SCLC PDX Model in Immunodeficient Mice Tumor_growth Allow Tumors to Reach Predetermined Size (e.g., 100-200 mm³) PDX_establishment->Tumor_growth Randomization Randomize Mice into Treatment Groups (n≥5) Tumor_growth->Randomization ADC_admin Administer this compound ADC (e.g., single IV injection) Randomization->ADC_admin Tumor_measurement Measure Tumor Volume (2-3 times weekly) ADC_admin->Tumor_measurement Body_weight Monitor Body Weight and Overall Health (daily/bi-weekly) ADC_admin->Body_weight Endpoint Define Study Endpoint (e.g., tumor volume >2000 mm³ or pre-defined time point) Tumor_measurement->Endpoint Body_weight->Endpoint Data_analysis Analyze Tumor Growth Inhibition, Body Weight Changes, and Survival Endpoint->Data_analysis

Caption: General workflow for an in vivo efficacy study of this compound ADCs in a PDX model.

Detailed Protocol:

  • Tumor Implantation: Subcutaneously implant small fragments of viable SCLC tumor tissue from a donor mouse into the flank of experimental mice.

  • Tumor Growth Monitoring: Once tumors are palpable, measure their dimensions (length and width) using digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: When the average tumor volume reaches 100-200 mm³, randomize the mice into treatment and control groups (e.g., vehicle control, non-targeting ADC control, and this compound ADC treatment groups).

  • Treatment Administration: Administer the this compound ADC, vehicle, or control ADC intravenously (IV) via the tail vein. The dosing schedule can be a single dose or multiple doses depending on the study design.

  • Efficacy and Tolerability Monitoring:

    • Continue to measure tumor volume and body weight regularly throughout the study.

    • Monitor the animals for any signs of toxicity, such as changes in behavior, appearance, or significant body weight loss (>15-20%).

  • Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³), after a specific duration, or if signs of excessive toxicity are observed.

  • Data Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Analyze changes in body weight as an indicator of toxicity. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed differences.

Mandatory Visualizations

This compound ADC Mechanism of Action and DNA Damage Response Pathway

This compound, once released from the ADC within the cancer cell, undergoes Bergman cyclization to form a reactive biradical species. This biradical abstracts hydrogen atoms from the deoxyribose backbone of DNA, leading to double-strand breaks (DSBs). The cell recognizes these DSBs and activates the DNA Damage Response (DDR) pathway, primarily through the ATM-Chk2 signaling cascade. This leads to cell cycle arrest, and if the damage is too extensive for repair, apoptosis.

DNA_Damage_Pathway cluster_extracellular Extracellular & Cytoplasm cluster_nuclear Nucleus ADC This compound ADC Receptor Tumor-Specific Antigen ADC->Receptor Binding Internalization Internalization & Lysosomal Trafficking Receptor->Internalization Payload_release This compound Release Internalization->Payload_release This compound This compound Payload_release->this compound DNA DNA This compound->DNA Bergman Cyclization & Radical Formation DSB Double-Strand Break DNA->DSB ATM ATM (activated) DSB->ATM Sensing of Damage Chk2 Chk2 (activated) ATM->Chk2 Phosphorylation p53 p53 (stabilized) Chk2->p53 Phosphorylation Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) p53->Cell_Cycle_Arrest Transcriptional Activation (e.g., p21) Apoptosis Apoptosis p53->Apoptosis Transcriptional Activation (e.g., BAX)

Caption: this compound ADC mechanism leading to DNA damage and apoptosis.

This document provides a foundational guide for the in vivo evaluation of this compound ADCs. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and regulatory guidelines for animal welfare.

References

Application Notes and Protocols for Enhancing Uncialamycin Production in Streptomyces uncialis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Uncialamycin is a potent member of the anthraquinone-fused enediyne family of natural products, exhibiting extraordinary cytotoxicity against a wide spectrum of human cancer cell lines.[1][2][3] Its potential as a payload for antibody-drug conjugates (ADCs) is a significant area of interest in preclinical development.[1][2][3] However, the therapeutic application of this compound has been hampered by extremely low production titers from the native producer, Streptomyces uncialis DCA2648, which historically only produced the compound on solid agar medium at yields of approximately 0.019 mg/L.[1][2][3]

These application notes provide a detailed overview and protocols for a multi-pronged approach to significantly enhance this compound production. The described strategies encompass genetic engineering of the producing strain and optimization of the fermentation process, leading to a substantial increase in yield. This framework establishes a biotechnology platform for the reliable and scalable production of this compound, facilitating further research and development.

Data Summary: Improvement of this compound Titer

The following table summarizes the quantitative improvements in this compound production achieved through a systematic optimization strategy.

Strain/ConditionProduction Titer (mg/L)Fold Improvement (approx.)Reference
S. uncialis DCA2648 (Wild-Type, solid medium)~0.0191[1][2][3]
Engineered S. uncialis (Submerged Fermentation, optimized medium)~1.158[1][2]

Experimental Protocols

I. Genetic Engineering of Streptomyces uncialis

A sequential genetic modification approach is employed to channel metabolic flux towards this compound biosynthesis and amplify its production. This involves the elimination of competing metabolic pathways, random mutagenesis for strain improvement, and overexpression of positive regulators.

This protocol describes the targeted removal of biosynthetic gene clusters (BGCs) for secondary metabolites that are unrelated to this compound, thereby reducing the competition for common precursors.

Materials:

  • S. uncialis DCA2648 wild-type strain

  • E. coli ET12567/pUZ8002 for intergeneric conjugation[1]

  • Plasmids for homologous recombination (containing upstream and downstream flanking regions of the target BGC and a resistance marker, e.g., thiostrepton resistance gene tsr)

  • ISP-4 medium for sporulation[1]

  • Tryptic Soy Broth (TSB) for mycelium preparation[1]

  • Standard media for E. coli and Streptomyces conjugation (e.g., SFM agar)

  • Antibiotics (e.g., thiostrepton, nalidixic acid)

Procedure:

  • Construct Gene-Knockout Plasmids: For each target BGC, amplify ~2 kb upstream and downstream homologous regions from S. uncialis gDNA. Clone these fragments on either side of a resistance cassette (e.g., tsr) into a suitable vector for homologous recombination in Streptomyces.

  • Prepare S. uncialis Spores: Culture S. uncialis on solid ISP-4 medium at 28°C until sporulation is observed. Harvest spores in sterile water.

  • Intergeneric Conjugation: a. Transform the knockout plasmid into the non-methylating E. coli ET12567/pUZ8002. b. Grow the E. coli donor strain and the S. uncialis recipient strain separately. c. Mix the donor and recipient cultures and plate them on a suitable conjugation medium. d. Incubate the plates to allow for conjugation.

  • Selection of Mutants: Overlay the conjugation plates with an appropriate antibiotic to select for exconjugants that have integrated the plasmid.

  • Screening for Double Crossover Events: Culture the exconjugants under conditions that select for the loss of the vector backbone, indicating a double crossover event.

  • Verification: Confirm the deletion of the target BGC in the resulting mutant strains by PCR analysis using primers flanking the deleted region.

This protocol outlines the use of a chemical mutagen to induce random mutations, followed by screening for high-producing strains.

Materials:

  • Engineered S. uncialis strain (e.g., with deleted competing BGCs)

  • Ethyl methanesulfonate (EMS) or other suitable mutagen

  • Spore suspension of the S. uncialis strain

  • Appropriate growth media for screening

Procedure:

  • Prepare Spore Suspension: Harvest a fresh spore suspension of the engineered S. uncialis strain.

  • Mutagenesis: a. Treat the spore suspension with a predetermined concentration of EMS for a specific duration to achieve a desired kill rate (e.g., 99%). b. Quench the reaction by washing the spores with a suitable quenching agent (e.g., sodium thiosulfate).

  • Plating and Screening: a. Plate the mutagenized spores on appropriate agar medium and incubate to obtain single colonies. b. Screen individual colonies for this compound production using a suitable method, such as HPLC analysis of small-scale liquid cultures.

  • Selection of High-Yielding Mutants: Select the mutant strains that exhibit significantly higher this compound titers compared to the parent strain for further development.

This protocol details the overexpression of positive regulatory genes within the this compound biosynthetic gene cluster to enhance transcription of the entire pathway.

Materials:

  • High-yielding S. uncialis mutant strain

  • Expression vector for Streptomyces (e.g., a multi-copy vector)

  • Genes for pathway-specific positive regulators (e.g., ucmR4 and ucmR7)[1]

  • E. coli ET12567/pUZ8002 for conjugation

Procedure:

  • Construct Overexpression Plasmid: Clone the coding sequences of the regulatory genes (ucmR4 and ucmR7) under the control of a strong constitutive promoter into a suitable Streptomyces expression vector.

  • Introduce Plasmid into S. uncialis: Transfer the overexpression plasmid into the high-yielding S. uncialis mutant strain via intergeneric conjugation from E. coli ET12567/pUZ8002, following the procedure described in Protocol 1.

  • Selection and Verification: Select for transformants containing the expression plasmid using the appropriate antibiotic resistance marker. Verify the presence of the plasmid and the integrity of the cloned genes by PCR.

  • Evaluate this compound Production: Compare the this compound titer of the overexpression strain with the parent strain in submerged fermentation to confirm the positive effect of regulator overexpression.

II. Fermentation Process Optimization

This protocol provides the methodology for seed culture preparation and subsequent submerged fermentation for this compound production using an optimized medium.

Materials:

  • Engineered high-producing S. uncialis strain

  • MYM seed medium (per liter: 4 g maltose, 4 g yeast extract, 10 g malt extract, pH 7.3)[1][2]

  • Optimized production medium (see table below)

  • Baffled flasks (250 mL)

  • Incubator shaker

Optimized Production Medium Composition: [1]

ComponentConcentration (g/L)
Mannitol10
Malt Extract2.5
K₂HPO₄1
MgSO₄·7H₂O1
NaCl1
(NH₄)₂SO₄2
FeSO₄·7H₂O0.001
MnCl₂·4H₂O0.001
ZnSO₄·7H₂O0.001
CaCO₃2
CuSO₄·5H₂O0.01
NaI0.005
pH7.2

Procedure:

  • Seed Culture Preparation: a. Inoculate a 250 mL baffled flask containing 50 mL of MYM medium with spores or mycelia of the engineered S. uncialis strain. b. Incubate at 28°C with shaking at 250 rpm for 2 days.[1][2]

  • Production Culture: a. Inoculate 5 mL of the seed culture into a 250 mL baffled flask containing 50 mL of the optimized production medium.[1][2] b. Incubate at 28°C with shaking at 250 rpm for 7 days.[1][2]

  • Harvesting and Extraction: a. After 7 days, centrifuge the fermentation culture to separate the supernatant and biomass. b. Extract this compound from the supernatant and/or biomass using an appropriate organic solvent (e.g., ethyl acetate). c. Analyze the extract by HPLC to quantify the this compound yield.

Visualizations

Uncialamycin_Production_Improvement_Workflow cluster_gen_eng Genetic Engineering cluster_ferm Fermentation Optimization wild_type S. uncialis Wild-Type (~0.019 mg/L) del_bgcs Deletion of Competing BGCs wild_type->del_bgcs Step 1 chem_mut Chemical Mutagenesis del_bgcs->chem_mut Step 2 overexp Overexpression of ucmR4 & ucmR7 chem_mut->overexp Step 3 engineered_strain Engineered Strain overexp->engineered_strain submerged_ferm Submerged Fermentation engineered_strain->submerged_ferm Step 4 media_opt Media Optimization submerged_ferm->media_opt Step 5 final_product High Titer this compound (~1.1 mg/L) media_opt->final_product

Caption: Workflow for enhancing this compound production.

Uncialamycin_Biosynthesis_Regulation ucmR4 ucmR4 ucm_bgc This compound Biosynthetic Gene Cluster (ucm BGC) ucmR4->ucm_bgc Positive Regulation ucmR7 ucmR7 ucmR7->ucm_bgc Positive Regulation This compound This compound ucm_bgc->this compound precursors Primary Metabolite Precursors precursors->ucm_bgc

Caption: Regulation of the this compound biosynthetic pathway.

References

Uncialamycin Linker Chemistry for Stable Antibody-Drug Conjugate Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapies designed to selectively deliver highly potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity. The therapeutic efficacy and safety of an ADC are critically dependent on the stability of the linker connecting the antibody to the cytotoxic payload. Uncialamycin, a potent enediyne antibiotic, has emerged as a promising payload for ADC development due to its picomolar cytotoxicity.[1] Its mechanism of action involves the generation of diradicals via Bergman cyclization, leading to double-strand breaks in DNA and subsequent cell death.[2] This application note provides a detailed overview of the linker chemistry, conjugation protocols, and stability assessment methods for the development of stable and effective this compound-based ADCs.

This compound's Mechanism of Action

This compound exerts its cytotoxic effect through a well-defined mechanism that culminates in catastrophic DNA damage. Upon internalization into the target cancer cell and release from the antibody, this compound undergoes a Bergman cyclization reaction. This chemical transformation converts the enediyne core into a highly reactive p-benzyne diradical. This diradical then abstracts hydrogen atoms from the sugar-phosphate backbone of DNA, leading to double-strand breaks.[2] This level of DNA damage is often beyond the cell's repair capacity, triggering the DNA damage response (DDR) pathway, which ultimately leads to programmed cell death, or apoptosis.

Uncialamycin_MoA cluster_adc ADC in Circulation cluster_cell Target Cancer Cell cluster_dna_damage DNA Damage cluster_ddr DNA Damage Response ADC This compound-ADC Receptor Tumor Antigen Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking This compound Free this compound Lysosome->this compound Linker Cleavage & Payload Release Nucleus Nucleus This compound->Nucleus DNA DNA This compound->DNA Bergman Cyclization (p-Benzyne Diradical) Nucleus->DNA DSB Double-Strand Break DNA->DSB ATM ATM Activation DSB->ATM CHK2 CHK2 Activation ATM->CHK2 p53 p53 Activation CHK2->p53 Apoptosis Apoptosis p53->Apoptosis

Caption: this compound ADC Mechanism of Action.

Linker Chemistry for this compound ADCs

The choice of linker is paramount for the development of a stable and effective this compound ADC. The linker must remain stable in systemic circulation to prevent premature release of the highly potent payload, which could lead to severe off-target toxicity. However, upon internalization into the target cell, the linker must be efficiently cleaved to release the active this compound. Both cleavable and non-cleavable linkers have been explored for this compound ADCs.[3]

Cleavable Linkers: These linkers are designed to be cleaved by specific enzymes, such as cathepsins, which are often overexpressed in the lysosomal compartment of cancer cells. A commonly used cleavable linker for this compound is the valine-citrulline (Val-Cit) dipeptide linked to a p-aminobenzyl carbamate (PABC) self-immolative spacer.[4][5]

Non-Cleavable Linkers: These linkers rely on the complete degradation of the antibody backbone within the lysosome to release the payload. While generally more stable in circulation, they can sometimes result in reduced efficacy if the payload-linker-amino acid remnant is less active.[3]

A significant challenge in the preclinical development of this compound ADCs has been the observed instability of some linkers in mouse serum, leading to premature payload release.[6] To address this, chemical modifications to the linker have been investigated. The introduction of a meta-amide p-aminobenzyl carbamate (MA-PABC) group and the incorporation of a glutamic acid residue have been shown to dramatically improve the stability of this compound linker-payloads in mouse serum without compromising their susceptibility to proteolytic cleavage.[6]

Quantitative Data on Linker Stability

The stability of this compound linker-payloads and their corresponding ADCs has been evaluated in various biological matrices. The following tables summarize key quantitative data from published studies.

Table 1: Stability of this compound Linker-Payloads in Mouse Serum

Linker Modification% Drug Release in 24h[6]
Val-Cit-PABC (Standard)>95%
Val-Cit-PABC with Trifluoromethylthiazole Amide~50%
Val-Cit-PABC with Glutamic Acid31%
Val-Cit-PABC with MA-PABC50%
Val-Cit-PABC with Glutamic Acid and MA-PABC7%

Table 2: Stability of this compound ADCs in Plasma

ADC (Linker-Drug)Plasma SourceStability Assessment
ADC with LD4 (cleavable)Mouse>30% decomposition after 7 days[3]
ADC with LD5 (cleavable)Mouse>30% decomposition after 7 days[3]
ADC with LD1 (cleavable)MouseAcceptable stability[3]
ADC with LD6 (cleavable)MouseAcceptable stability[3]
ADC with LD2 (non-cleavable)MouseMinimal decomposition[3]
All ADCs (LD1-LD6)Cynomolgus MonkeyParalleled observations in mouse plasma[3]

Table 3: In Vitro Cytotoxicity of this compound ADCs

ADCCell LineTargetIC50 (nM)[4]
meso-13 (Val-Cit linker)H226Mesothelin0.88

Experimental Protocols

Protocol 1: Synthesis of a Valine-Citrulline-PABC Linker-Payload

This protocol describes the general steps for synthesizing a cleavable linker-payload for subsequent conjugation to an antibody.

Linker_Synthesis_Workflow start Start spps Solid-Phase Peptide Synthesis (Fmoc-Val-Cit-PAB-Resin) start->spps cleavage Cleavage from Resin (TFA cocktail) spps->cleavage purification1 Purification 1 (RP-HPLC) cleavage->purification1 payload_coupling Payload Coupling (this compound derivative, HATU, DIPEA) purification1->payload_coupling purification2 Purification 2 (RP-HPLC) payload_coupling->purification2 end End purification2->end

Caption: Workflow for Linker-Payload Synthesis.

Materials:

  • Fmoc-protected amino acids (Fmoc-Val-OH, Fmoc-Cit-OH)

  • PABC resin

  • Coupling reagents (e.g., HATU, DIPEA)

  • Deprotection reagents (e.g., piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/Water)

  • This compound derivative with a suitable functional group for coupling

  • Solvents (DMF, DCM)

  • RP-HPLC system for purification

Procedure:

  • Solid-Phase Peptide Synthesis: a. Swell the PABC resin in DMF. b. Perform Fmoc deprotection of the resin using 20% piperidine in DMF. c. Couple Fmoc-Cit-OH to the resin using HATU and DIPEA as coupling reagents. d. Perform Fmoc deprotection. e. Couple Fmoc-Val-OH to the citrulline residue. f. Perform a final Fmoc deprotection.

  • Cleavage from Resin: a. Wash the resin with DCM and dry under vacuum. b. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the solid support. c. Precipitate the crude peptide in cold ether and collect by centrifugation.

  • Purification: a. Purify the crude Val-Cit-PAB peptide by RP-HPLC.

  • Payload Coupling: a. Dissolve the purified peptide and the this compound derivative in DMF. b. Add HATU and DIPEA to facilitate the coupling reaction. c. Monitor the reaction progress by LC-MS.

  • Final Purification: a. Purify the final linker-payload conjugate by RP-HPLC. b. Lyophilize the purified product and store under inert gas at -20°C.

Protocol 2: Site-Specific Antibody Conjugation

This protocol outlines the conjugation of a maleimide-functionalized this compound linker-payload to an antibody with engineered cysteine residues.

Materials:

  • Engineered monoclonal antibody (mAb) with surface-exposed cysteine residues

  • Reducing agent (e.g., TCEP)

  • Maleimide-functionalized this compound linker-payload

  • Conjugation buffer (e.g., PBS, pH 7.2)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Size-exclusion chromatography (SEC) system for purification

  • Hydrophobic Interaction Chromatography (HIC) and/or LC-MS for characterization

Procedure:

  • Antibody Reduction: a. Prepare the mAb in conjugation buffer at a concentration of 5-10 mg/mL. b. Add a 5-10 fold molar excess of TCEP to the antibody solution. c. Incubate at 37°C for 1-2 hours to selectively reduce the engineered interchain disulfide bonds.

  • Conjugation Reaction: a. Prepare a stock solution of the maleimide-functionalized this compound linker-payload in DMSO. b. Add the linker-payload solution to the reduced antibody solution at a slight molar excess (e.g., 1.5-2.0 equivalents per free thiol). c. Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching: a. Add a 5-10 fold molar excess of N-acetylcysteine to quench any unreacted maleimide groups. b. Incubate for 20-30 minutes at room temperature.

  • Purification: a. Purify the ADC from unconjugated linker-payload and other reaction components using SEC.

  • Characterization: a. Determine the drug-to-antibody ratio (DAR) using HIC-HPLC or LC-MS. b. Assess the percentage of aggregation using SEC. c. Confirm the integrity of the conjugated antibody by SDS-PAGE.

Protocol 3: ADC Stability Assessment in Plasma

This protocol describes a method to evaluate the stability of an this compound ADC in plasma by monitoring the release of the free payload over time.

ADC_Stability_Workflow start Start incubation Incubate ADC in Plasma (37°C, time course) start->incubation sampling Collect Aliquots at Time Points incubation->sampling capture Immunoaffinity Capture of ADC (e.g., Protein A/G beads) sampling->capture separation Separate Supernatant (contains free payload) capture->separation analysis Quantify Free Payload (LC-MS/MS) separation->analysis end End analysis->end

Caption: Workflow for ADC Plasma Stability Assay.

Materials:

  • This compound ADC

  • Mouse or human plasma

  • Incubator at 37°C

  • Immunoaffinity capture beads (e.g., Protein A/G)

  • LC-MS/MS system

Procedure:

  • Incubation: a. Dilute the this compound ADC to a final concentration of 100 µg/mL in pre-warmed mouse or human plasma. b. Incubate the mixture at 37°C.

  • Sampling: a. At designated time points (e.g., 0, 24, 48, 72, 96, 168 hours), collect aliquots of the plasma-ADC mixture. b. Immediately freeze the aliquots at -80°C to stop any further degradation.

  • Sample Preparation: a. Thaw the plasma samples. b. To quantify free payload, precipitate the plasma proteins using a suitable organic solvent (e.g., acetonitrile). c. Centrifuge to pellet the precipitated proteins and collect the supernatant.

  • LC-MS/MS Analysis: a. Analyze the supernatant by LC-MS/MS to quantify the amount of released this compound payload. b. Use a standard curve of the free payload to determine the concentration in the plasma samples. c. Plot the concentration of released payload over time to determine the stability of the ADC.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the use of an MTT assay to determine the in vitro potency (IC50) of an this compound ADC.

Materials:

  • Target antigen-positive cancer cell line

  • Complete cell culture medium

  • This compound ADC

  • 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: a. Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. b. Incubate overnight to allow for cell attachment.

  • ADC Treatment: a. Prepare a serial dilution of the this compound ADC in complete medium. b. Remove the medium from the wells and add 100 µL of the ADC dilutions. Include untreated control wells. c. Incubate the plate for 72-96 hours.

  • MTT Assay: a. Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. b. Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals. c. Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Analysis: a. Measure the absorbance at 570 nm using a plate reader. b. Calculate the percentage of cell viability relative to the untreated control. c. Plot the cell viability against the ADC concentration and determine the IC50 value using a suitable curve-fitting software.

Conclusion

The development of stable and effective this compound-based ADCs holds great promise for targeted cancer therapy. Careful consideration of the linker chemistry is essential to ensure ADC stability in circulation and efficient payload release within the tumor microenvironment. Chemical modifications to the linker have demonstrated significant improvements in stability, particularly in preclinical mouse models. The protocols provided in this application note offer a framework for the synthesis, conjugation, and evaluation of this compound ADCs, facilitating the advancement of this potent therapeutic modality.

References

Uncialamycin Antibody-Drug Conjugates: Application Notes for Bystander Killing Effect Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Uncialamycin, a potent enediyne antitumor antibiotic, has emerged as a promising payload for antibody-drug conjugates (ADCs) in targeted cancer therapy.[1][2] Its mechanism of action involves the generation of a highly reactive diradical species through Bergman cyclization, which induces double-stranded DNA breaks and subsequently triggers apoptosis in cancer cells.[1][3] A key feature of this compound ADCs is their ability to induce a significant "bystander killing effect," where the cytotoxic payload diffuses from the target antigen-positive (Ag+) cancer cell to kill neighboring antigen-negative (Ag-) cells.[1][4] This is a crucial advantage for treating heterogeneous tumors with varied antigen expression.[4] Unlike some other enediyne payloads like N-acetyl calicheamicin, which do not exhibit a notable bystander effect, this compound's ability to act on adjacent tumor cells enhances its therapeutic potential.[4]

These application notes provide detailed protocols for in vitro assays to quantify the bystander killing effect of this compound ADCs, enabling researchers to evaluate and optimize their ADC candidates.

Mechanism of Action: this compound-Induced DNA Damage and Apoptosis

This compound ADCs exert their cytotoxic effect through a multi-step process that begins with targeted delivery and culminates in programmed cell death.

Uncialamycin_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Ag+ Cell) cluster_bystander Neighboring Ag- Cell ADC This compound ADC Antigen Tumor Antigen (on Ag+ cell) ADC->Antigen Binding Internalization Internalization (Endocytosis) Lysosome Lysosome Internalization->Lysosome Payload_Release Cleavable Linker Hydrolysis Lysosome->Payload_Release This compound Released this compound Payload_Release->this compound Bergman_Cyclization Bergman Cyclization This compound->Bergman_Cyclization Bystander_this compound Diffused this compound This compound->Bystander_this compound Diffusion Diradical p-Benzyne Diradical Bergman_Cyclization->Diradical DNA_Damage Double-Strand DNA Breaks Diradical->DNA_Damage DDR DNA Damage Response (e.g., RPA Hyperphosphorylation) DNA_Damage->DDR Apoptosis Apoptosis DDR->Apoptosis Bystander_DNA_Damage Double-Strand DNA Breaks Bystander_this compound->Bystander_DNA_Damage Bystander_Apoptosis Apoptosis Bystander_DNA_Damage->Bystander_Apoptosis

This compound ADC Mechanism of Action

Quantitative Data Summary

The following tables summarize representative data from in vitro bystander killing assays with a cleavable linker-containing this compound ADC.

Table 1: Bystander Killing Effect at Various Target-to-Bystander Cell Ratios

Target (Ag+) : Bystander (Ag-) Cell RatioThis compound ADC Concentration (pM)% Viability of Bystander (Ag-) Cells
1:15065%
1:55040%[4]
1:105055%
1:1 (Control)0100%
1:5 (Control)0100%
1:10 (Control)0100%

Table 2: Dose-Dependent Bystander Killing Effect

This compound ADC Concentration (pM)Target (Ag+) : Bystander (Ag-) Cell Ratio% Viability of Bystander (Ag-) Cells
101:585%
501:540%[4]
1001:525%
5001:510%
0 (Control)1:5100%

Experimental Protocols

Co-Culture Bystander Killing Assay

This assay directly measures the cytotoxic effect of a this compound ADC on antigen-negative cells when co-cultured with antigen-positive cells.

CoCulture_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_Ag_plus Seed Antigen-Positive (Ag+) Cells Co_culture Co-culture Ag+ and Ag- Cells at Desired Ratios Seed_Ag_plus->Co_culture Seed_Ag_minus Seed GFP-Labeled Antigen-Negative (Ag-) Cells Seed_Ag_minus->Co_culture Add_ADC Add Serial Dilutions of This compound ADC Co_culture->Add_ADC Incubate Incubate for 72-96 hours Add_ADC->Incubate Acquire_Data Acquire Data via Flow Cytometry or Fluorescence Microscopy Incubate->Acquire_Data Analyze Analyze Viability of GFP-Positive (Ag-) Cell Population Acquire_Data->Analyze

Co-Culture Bystander Assay Workflow

Materials:

  • Antigen-positive (Ag+) cancer cell line

  • Antigen-negative (Ag-) cancer cell line, stably transfected with Green Fluorescent Protein (GFP)

  • This compound ADC

  • Isotype control ADC

  • Complete cell culture medium

  • 96-well black, clear-bottom tissue culture plates

  • Flow cytometer or high-content imaging system

  • Viability dye (e.g., Propidium Iodide or DAPI)

Procedure:

  • Cell Seeding:

    • On day 1, seed the Ag+ and GFP-labeled Ag- cells into a 96-well plate at various ratios (e.g., 1:1, 1:5, 1:10).

    • Include control wells with only Ag- cells to measure the direct toxicity of the ADC.

    • Allow cells to adhere overnight.

  • ADC Treatment:

    • On day 2, prepare serial dilutions of the this compound ADC and the isotype control ADC in complete medium.

    • Carefully remove the medium from the wells and add the ADC dilutions.

  • Incubation:

    • Incubate the plate for 72-96 hours at 37°C and 5% CO2.

  • Data Acquisition and Analysis (Flow Cytometry):

    • Harvest the cells from each well.

    • Stain the cells with a viability dye.

    • Acquire events on a flow cytometer.

    • Gate on the GFP-positive population (Ag- cells) and determine the percentage of viable (viability dye-negative) cells.

    • Normalize the viability of the treated Ag- cells to the untreated control wells.

Conditioned Medium Transfer Assay

This assay determines if the cytotoxic payload is released from the target cells and is stable enough in the medium to kill bystander cells.

ConditionedMedium_Workflow cluster_step1 Step 1: Generate Conditioned Medium cluster_step2 Step 2: Treat Bystander Cells cluster_step3 Step 3: Analysis Seed_Ag_plus Seed Ag+ Cells Treat_ADC Treat with this compound ADC for 48-72 hours Seed_Ag_plus->Treat_ADC Collect_Medium Collect Supernatant (Conditioned Medium) Treat_ADC->Collect_Medium Add_Conditioned_Medium Add Conditioned Medium to Ag- Cells Collect_Medium->Add_Conditioned_Medium Seed_Ag_minus Seed Ag- Cells Seed_Ag_minus->Add_Conditioned_Medium Incubate Incubate for 48-72 hours Add_Conditioned_Medium->Incubate Assess_Viability Assess Viability of Ag- Cells (e.g., MTT, CellTiter-Glo) Incubate->Assess_Viability

Conditioned Medium Assay Workflow

Materials:

  • Antigen-positive (Ag+) cancer cell line

  • Antigen-negative (Ag-) cancer cell line

  • This compound ADC

  • Complete cell culture medium

  • 6-well and 96-well tissue culture plates

  • Centrifuge

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo)

Procedure:

  • Generate Conditioned Medium:

    • Seed Ag+ cells in a 6-well plate and allow them to adhere.

    • Treat the cells with a high concentration of this compound ADC for 48-72 hours. Include an untreated control.

    • Collect the supernatant and centrifuge to remove any detached cells. This is the conditioned medium.

  • Treat Bystander Cells:

    • Seed Ag- cells in a 96-well plate and allow them to adhere.

    • Remove the medium from the Ag- cells and replace it with the conditioned medium from the Ag+ cells.

  • Incubation:

    • Incubate the plate for 48-72 hours.

  • Assess Viability:

    • Measure the viability of the Ag- cells using a suitable cell viability assay according to the manufacturer's instructions.

    • Compare the viability of cells treated with conditioned medium from ADC-treated Ag+ cells to those treated with medium from untreated Ag+ cells.

Conclusion

The protocols outlined in these application notes provide a robust framework for evaluating the bystander killing effect of this compound ADCs. By quantifying this effect, researchers can better understand the therapeutic potential of their ADC candidates, particularly in the context of heterogeneous tumors. The remarkable potency and unique bystander effect of this compound underscore its promise as a next-generation ADC payload.[1][5]

References

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Uncialamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uncialamycin is a potent enediyne antitumor antibiotic that exerts its cytotoxic effects by causing DNA damage.[1][2] Isolated from a strain of marine bacteria, this compound and its synthetic analogues have demonstrated remarkably high potency against various cancer cell lines, including those that are multidrug-resistant.[3][4] The core mechanism of action involves the generation of radicals that induce double-strand DNA breaks, a catastrophic event for the cell that often leads to programmed cell death, or apoptosis.[5][6]

Flow cytometry is a powerful and quantitative method to study apoptosis.[7][8] By using specific fluorescent probes, it allows for the rapid, multi-parametric analysis of individual cells within a population, providing detailed insights into the various stages of apoptosis. This document provides detailed protocols for assessing apoptosis induced by this compound using three key flow cytometry-based assays: Annexin V/Propidium Iodide (PI) staining for membrane asymmetry, caspase activity assays for enzymatic execution of apoptosis, and mitochondrial membrane potential analysis for assessing the involvement of the intrinsic apoptotic pathway.

Principle of this compound-Induced Apoptosis

This compound belongs to the enediyne class of compounds, which are known to bind to DNA and undergo a reaction (Bergman cycloaromatization) that produces highly reactive radicals.[3][6] These radicals abstract hydrogen atoms from the deoxyribose backbone of DNA, leading to both single and double-strand breaks.[5] Severe DNA damage triggers the DNA Damage Response (DDR), a complex signaling network that senses the damage and orchestrates cellular outcomes ranging from cell cycle arrest and DNA repair to apoptosis.[9]

In the context of this compound-induced apoptosis, the signaling cascade is thought to primarily follow the intrinsic (mitochondrial) pathway. The DDR activates sensor kinases such as ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related), which in turn phosphorylate and activate a cascade of downstream effectors, including the tumor suppressor protein p53.[10] Activated p53 can transcriptionally upregulate pro-apoptotic members of the Bcl-2 family, such as Bax and Bak.[11] These proteins translocate to the mitochondria and induce Mitochondrial Outer Membrane Permeabilization (MOMP), leading to the release of cytochrome c into the cytoplasm.[6][12] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, activates effector caspases like caspase-3 and -7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[6]

Data Presentation

The following tables present hypothetical quantitative data from dose-response and time-course experiments analyzing this compound-induced apoptosis in a cancer cell line (e.g., Jurkat cells).

Table 1: Dose-Response of this compound on Apoptosis Induction (24-hour treatment)

This compound (nM)Viable Cells (%) (Annexin V-/PI-)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
0 (Vehicle)95.2 ± 2.12.5 ± 0.82.3 ± 0.5
185.6 ± 3.58.9 ± 1.25.5 ± 1.0
562.1 ± 4.225.4 ± 2.512.5 ± 1.8
1035.8 ± 5.145.3 ± 3.818.9 ± 2.2
5010.2 ± 2.858.9 ± 4.530.9 ± 3.1

Table 2: Time-Course of Apoptosis Induction with 10 nM this compound

Time (hours)Viable Cells (%) (Annexin V-/PI-)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
096.1 ± 1.82.1 ± 0.41.8 ± 0.3
688.5 ± 2.57.8 ± 1.13.7 ± 0.6
1265.3 ± 3.924.1 ± 2.810.6 ± 1.5
2435.8 ± 5.145.3 ± 3.818.9 ± 2.2
4815.2 ± 3.235.6 ± 4.149.2 ± 5.5

Table 3: Effect of this compound on Caspase-3/7 Activity and Mitochondrial Membrane Potential (ΔΨm) (24-hour treatment)

This compound (nM)Caspase-3/7 Positive Cells (%)Cells with Low ΔΨm (%)
0 (Vehicle)3.1 ± 0.74.5 ± 1.0
112.8 ± 1.515.2 ± 2.1
535.6 ± 3.240.8 ± 3.5
1060.2 ± 4.865.1 ± 4.2
5085.4 ± 5.988.9 ± 5.1

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Jurkat cells (human T lymphocyte cell line) are a suitable model for suspension cell culture. For adherent cells, appropriate detachment methods (e.g., trypsinization) should be used.

  • Culture Medium: Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Seed cells at a density of 2 x 10^5 cells/mL in a 6-well plate.

  • This compound Treatment: Prepare stock solutions of this compound in DMSO. Serially dilute the stock in culture medium to achieve the desired final concentrations (e.g., 1 nM, 5 nM, 10 nM, 50 nM). Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration used.

  • Incubation: Treat the cells for the desired time points (e.g., 6, 12, 24, 48 hours).

Annexin V and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[10][13]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[10] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is impermeant to live and early apoptotic cells with intact membranes.[13] In late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter and stain the nucleus.[14]

Materials:

  • FITC-Annexin V

  • Propidium Iodide (PI)

  • 10X Binding Buffer (0.1 M Hepes/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer tubes

Procedure:

  • Cell Harvesting: After treatment, transfer the cells from each well into separate flow cytometer tubes. For adherent cells, collect the supernatant (containing floating apoptotic cells) and then detach the adherent cells. Combine both fractions.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes. Carefully aspirate the supernatant and wash the cells twice with 1 mL of cold PBS. Centrifuge at 300 x g for 5 minutes after each wash.[11]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer (dilute the 10X stock 1:10 with deionized water).

  • Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI to each tube.

  • Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[15]

  • Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.[15]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Set up the flow cytometer with appropriate voltage and compensation settings using unstained and single-stained controls.

    • Acquire a minimum of 10,000 events per sample.

    • Create a dot plot of FITC-Annexin V fluorescence (x-axis) versus PI fluorescence (y-axis).

    • Gate the populations:

      • Lower-left quadrant: Viable cells (Annexin V-/PI-)

      • Lower-right quadrant: Early apoptotic cells (Annexin V+/PI-)

      • Upper-right quadrant: Late apoptotic/necrotic cells (Annexin V+/PI+)

Caspase-3/7 Activity Assay

This assay detects the activation of key executioner caspases.[9]

Principle: Caspases-3 and -7 are key proteases that are activated during apoptosis and are responsible for cleaving numerous cellular proteins.[5] This assay utilizes a cell-permeant substrate containing the DEVD peptide sequence, which is recognized and cleaved by active caspases-3 and -7.[5] Upon cleavage, a fluorescent dye is released and binds to DNA, emitting a bright fluorescent signal in apoptotic cells.

Materials:

  • CellEvent™ Caspase-3/7 Green Detection Reagent (or similar)

  • SYTOX™ AADvanced™ Dead Cell Stain (or similar for viability)

  • PBS

  • Flow cytometer tubes

Procedure:

  • Cell Harvesting and Washing: Follow steps 1 and 2 from the Annexin V/PI staining protocol.

  • Staining Solution Preparation: Prepare a working solution of the Caspase-3/7 Green Detection Reagent and a viability dye in PBS according to the manufacturer's instructions.

  • Staining: Resuspend the cell pellets in the staining solution.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Flow Cytometry Analysis:

    • Analyze the samples directly without washing.

    • Use appropriate laser lines and filters for the chosen fluorochromes (e.g., FITC channel for green fluorescence, and a far-red channel for the viability dye).

    • Gate on the live cell population based on the viability dye exclusion.

    • Within the live population, quantify the percentage of cells positive for Caspase-3/7 activity.

Mitochondrial Membrane Potential (ΔΨm) Assay

This assay measures the disruption of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[16]

Principle: In healthy cells, the mitochondrial inner membrane maintains a high electrochemical potential (ΔΨm). Cationic lipophilic dyes, such as JC-1, TMRE, or TMRM, accumulate in the mitochondria of healthy cells, driven by this negative potential.[8][16] In apoptotic cells, the ΔΨm collapses, leading to a decrease in the accumulation of these dyes in the mitochondria and a corresponding decrease in fluorescence intensity.[8]

Materials:

  • MitoProbe™ JC-1 Assay Kit (or similar potentiometric dye like TMRE or TMRM)

  • PBS

  • Flow cytometer tubes

Procedure (using JC-1):

  • Cell Harvesting and Washing: Follow steps 1 and 2 from the Annexin V/PI staining protocol.

  • Staining: Resuspend the cell pellet in pre-warmed culture medium containing the JC-1 dye at the manufacturer's recommended concentration.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes and wash once with PBS to remove excess dye.

  • Resuspension: Resuspend the cells in PBS for analysis.

  • Flow Cytometry Analysis:

    • Excite the cells with a 488 nm laser.

    • Detect the fluorescence emission in two channels:

      • Green channel (e.g., 530/30 nm): Detects JC-1 monomers, which are prevalent in apoptotic cells with low ΔΨm.

      • Red/Orange channel (e.g., 585/42 nm): Detects JC-1 aggregates, which form in healthy cells with high ΔΨm.

    • Apoptotic cells will show a shift from red/orange to green fluorescence. Quantify the percentage of cells with low ΔΨm based on the increase in green fluorescence.

Mandatory Visualizations

Uncialamycin_Apoptosis_Pathway This compound This compound DNA_Damage DNA Double-Strand Breaks This compound->DNA_Damage Induces ATM_ATR ATM/ATR Kinases (Activated) DNA_Damage->ATM_ATR Activates p53 p53 (Stabilized & Activated) ATM_ATR->p53 Phosphorylates Bax_Bak Bax/Bak (Upregulated) p53->Bax_Bak Transcriptionally activates Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Translocates to MOMP MOMP (Mitochondrial Outer Membrane Permeabilization) Mitochondrion->MOMP Leads to Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Activated) Apoptosome->Caspase9 Caspase37 Caspase-3/7 (Activated) Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis Executes

Caption: this compound-induced intrinsic apoptosis signaling pathway.

Flow_Cytometry_Workflow cluster_assays Apoptosis Assays start Start: Cancer Cell Culture treatment Treat with this compound (Dose-response & Time-course) start->treatment harvest Harvest Cells (Adherent + Supernatant) treatment->harvest wash Wash with Cold PBS harvest->wash stain_annexin Stain with Annexin V-FITC & PI wash->stain_annexin Assay 1 stain_caspase Stain with Caspase-3/7 Reagent wash->stain_caspase Assay 2 stain_mito Stain with Potentiometric Dye (e.g., JC-1) wash->stain_mito Assay 3 acquire Acquire Data on Flow Cytometer stain_annexin->acquire stain_caspase->acquire stain_mito->acquire analyze Analyze Data: Gate Populations & Quantify Apoptosis acquire->analyze end End: Quantitative Results analyze->end

Caption: Experimental workflow for flow cytometry analysis of apoptosis.

References

Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Purification of Uncialamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uncialamycin is a potent enediyne antibiotic belonging to the anthraquinone-fused subfamily of natural products.[1][2] It is produced by the bacterium Streptomyces uncialis and exhibits significant cytotoxicity against a wide range of human cancer cell lines, making it a promising candidate for the development of antibody-drug conjugates (ADCs).[1][3] However, the therapeutic potential of this compound is currently limited by its extremely low production titers from the native microbial strain, which presents a significant challenge for its isolation and purification.[1]

High-performance liquid chromatography (HPLC) is an indispensable technique for the purification of complex natural products like this compound, offering high resolution and reproducibility.[4][5] This document provides detailed application notes and standardized protocols for the analytical and preparative HPLC purification of this compound from crude extracts of Streptomyces uncialis fermentation broth. The methodologies described herein are intended to guide researchers in obtaining highly pure this compound for downstream applications, including structural elucidation, biological activity assays, and preclinical development.

Physicochemical Properties of this compound Relevant to HPLC Purification

A fundamental understanding of this compound's physicochemical properties is crucial for the development of an effective HPLC purification strategy.

PropertyValue/DescriptionSignificance for HPLC Purification
Molecular Formula C₂₆H₁₇NO₆[6]Provides the exact mass for mass spectrometry (MS) detection and confirmation.
Molecular Weight 439.4 g/mol [6]
Structure Anthraquinone-fused enediyne[1][2]The complex, polycyclic structure suggests a reversed-phase HPLC method would be most effective for separation based on hydrophobicity.
Solubility Soluble in organic solvents such as methanol, ethyl acetate, and acetone.[1]Dictates the appropriate solvents for sample preparation and the initial mobile phase conditions.
Chromophore The anthraquinone moiety acts as a strong chromophore.Allows for sensitive detection using a UV-Vis detector. A detection wavelength of 540 nm has been successfully used for related compounds.[1]
Ionizable Groups Contains phenolic hydroxyl groups.The charge state of the molecule can be manipulated by adjusting the pH of the mobile phase, which can significantly impact retention time and peak shape. The use of an acidic modifier in the mobile phase is recommended.

Experimental Protocols

This section details the protocols for the extraction and subsequent HPLC purification of this compound.

Crude Extraction from Streptomyces uncialis Culture

This protocol describes the initial liquid-liquid extraction of this compound from the fermentation broth.

Materials:

  • Fermentation broth of Streptomyces uncialis

  • Ethyl acetate (HPLC grade)

  • Acetone (HPLC grade)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Centrifuge and centrifuge tubes

Procedure:

  • Centrifuge the Streptomyces uncialis culture broth (e.g., 1 L) at 5,000 x g for 20 minutes to separate the mycelial biomass from the supernatant.

  • Decant the supernatant and extract it three times with an equal volume of ethyl acetate in a separatory funnel.

  • Extract the mycelial biomass with acetone to recover any cell-associated this compound.

  • Combine the ethyl acetate and acetone extracts and evaporate to dryness under reduced pressure using a rotary evaporator.[1]

  • The resulting crude extract should be stored at -20°C until further purification.

Analytical HPLC Method for Purity Assessment and Method Development

This analytical method is intended for the initial assessment of this compound content in the crude extract and for the optimization of separation conditions prior to scaling up to preparative HPLC. The following conditions are based on a successful method for a closely related enediyne, Tiancimycin B, also produced by S. uncialis.[1]

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity LC System or equivalent[1]
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[1]
Mobile Phase A Water with 0.1% Acetic Acid (HOAc)[1]
Mobile Phase B Acetonitrile (CH₃CN)[1]
Gradient Program 0-5 min: 10% to 70% B5-10 min: 70% B (isocratic)10-12 min: 70% to 100% B12-15 min: 100% B (wash)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV-Vis at 540 nm[1]
Injection Volume 10 µL

Procedure:

  • Dissolve a small amount of the crude extract in methanol.

  • Filter the sample through a 0.22 µm syringe filter before injection.

  • Inject the sample onto the equilibrated HPLC system and run the gradient program.

  • Identify the peak corresponding to this compound based on its retention time and UV-Vis spectrum.

Preparative HPLC for this compound Purification

This protocol is for the large-scale purification of this compound from the crude extract. The conditions are scaled up from the analytical method.

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Preparative HPLC system with a fraction collector
Column C18 reverse-phase column (e.g., 21.2 x 250 mm, 5 µm particle size)[1]
Mobile Phase A Water with 0.1% Acetic Acid (HOAc)
Mobile Phase B Acetonitrile (CH₃CN)
Gradient Program To be optimized based on analytical run, maintaining the same gradient slope.
Flow Rate To be calculated based on column dimensions (typically 15-20 mL/min for a 21.2 mm ID column).
Detection UV-Vis at 540 nm
Sample Loading Dissolve crude extract in a minimal amount of mobile phase A/B mixture and inject.

Procedure:

  • Dissolve the crude extract in a minimal volume of a suitable solvent (e.g., a mixture of mobile phase A and B).

  • Filter the sample through a 0.45 µm filter.

  • Inject the sample onto the equilibrated preparative HPLC system.

  • Collect fractions corresponding to the this compound peak as determined by the UV detector.

  • Analyze the purity of the collected fractions using the analytical HPLC method described in section 3.2.

  • Pool the pure fractions containing this compound.

  • Remove the organic solvent from the pooled fractions using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain pure this compound as a solid.

  • Store the purified this compound at -20°C or below, protected from light.

Visualizations

Uncialamycin_Purification_Workflow cluster_extraction Crude Extraction cluster_hplc HPLC Purification Fermentation S. uncialis Fermentation Broth Centrifugation Centrifugation Fermentation->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Biomass Mycelial Biomass Centrifugation->Biomass LLE Liquid-Liquid Extraction (Ethyl Acetate) Supernatant->LLE Acetone_Extraction Acetone Extraction Biomass->Acetone_Extraction Combine_Extracts Combine & Evaporate LLE->Combine_Extracts Acetone_Extraction->Combine_Extracts Crude_Extract Crude this compound Extract Combine_Extracts->Crude_Extract Analytical_HPLC Analytical HPLC (Method Development & Purity Check) Crude_Extract->Analytical_HPLC Small aliquot Preparative_HPLC Preparative HPLC Crude_Extract->Preparative_HPLC Bulk sample Fraction_Collection Fraction Collection Preparative_HPLC->Fraction_Collection Purity_Analysis Purity Analysis of Fractions Fraction_Collection->Purity_Analysis Pooling Pool Pure Fractions Purity_Analysis->Pooling If pure Final_Product Pure this compound Pooling->Final_Product

Caption: Workflow for the extraction and HPLC purification of this compound.

Analytical_to_Preparative_Scale_Up Analytical Analytical HPLC (4.6 mm ID column) - Method Optimization - Purity Check Scale_Up Scale-Up Calculation - Adjust Flow Rate - Adjust Injection Volume - Maintain Gradient Slope Analytical->Scale_Up Preparative Preparative HPLC (≥21.2 mm ID column) - High Throughput - Compound Isolation Scale_Up->Preparative Pure_Compound Pure this compound Preparative->Pure_Compound

Caption: Logical relationship for scaling up from analytical to preparative HPLC.

Troubleshooting and Optimization

  • Poor Resolution: If peaks are not well-separated, consider modifying the gradient slope, changing the organic modifier (e.g., methanol instead of acetonitrile), or adjusting the pH of the mobile phase.

  • Peak Tailing: This can be caused by interactions with residual silanols on the silica-based C18 column. Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic acid or trifluoroacetic acid) to suppress the ionization of acidic functional groups on this compound.

  • Low Recovery: this compound may degrade under harsh conditions. Avoid high temperatures and prolonged exposure to strong acids or bases. Work quickly and in low light conditions if the compound is found to be light-sensitive.

  • Column Overloading in Preparative HPLC: This leads to broad, distorted peaks. Perform a loading study on the analytical column first to determine the maximum sample amount that can be injected without compromising resolution, then scale up accordingly for the preparative column.[7]

Conclusion

The protocols outlined in this application note provide a robust framework for the successful purification of this compound from Streptomyces uncialis extracts. By employing a systematic approach involving initial analytical method development followed by a calculated scale-up to preparative chromatography, researchers can obtain high-purity this compound essential for advancing its development as a potential therapeutic agent. Careful optimization of the mobile phase composition and gradient profile will be key to achieving the desired purity and yield.

References

Troubleshooting & Optimization

Improving Uncialamycin solubility and stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals working with Uncialamycin. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to its solubility and stability in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it challenging to work with?

This compound is a potent enediyne antibiotic with significant anticancer and antibacterial properties. Its complex structure, which includes a highly reactive enediyne "warhead," makes it a powerful cytotoxic agent. However, this structural complexity also contributes to its poor aqueous solubility and inherent instability, presenting challenges in experimental settings.

Q2: What are the primary signs of this compound degradation?

The most noticeable sign of degradation is a change in the color of the solution. This compound solutions are typically a bright purple. A fading of this color can indicate the decomposition of the chromophore. Additionally, the appearance of precipitate can signal both solubility issues and degradation. For more precise assessment, techniques like HPLC can be used to monitor the appearance of degradation peaks over time.

Q3: How should I store this compound to ensure its stability?

For long-term storage, this compound should be kept as a dry powder at -20°C or lower, protected from light and moisture. For short-term storage of stock solutions, it is recommended to prepare aliquots in a suitable organic solvent like DMSO and store them at -80°C. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. Most antibiotics are more stable as dry powders, and dissolving them exposes them to hydrolysis, making them more unstable[1].

Troubleshooting Guide

Issue 1: this compound Precipitates Upon Addition to Aqueous Buffer

Possible Cause: Poor aqueous solubility of this compound.

Solutions:

  • Use of Co-solvents: Prepare a high-concentration stock solution of this compound in an organic solvent such as DMSO or ethanol.[2] This stock solution can then be added to your aqueous buffer in a final concentration that the buffer can tolerate without causing precipitation. It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system (e.g., cell culture).

  • pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. While specific data for this compound is limited, exploring a range of pH values for your aqueous buffer might improve its solubility.

  • Use of Solubilizing Excipients:

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[3][4][5][6][7] Preparing an inclusion complex with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly enhance the solubility of this compound in aqueous solutions.

    • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to improve the wettability and dispersion of hydrophobic compounds.

Issue 2: Loss of Activity or Color Change in this compound Solution

Possible Cause: Chemical instability and degradation of the enediyne core. The enediyne chromophore is known to be unstable.[8][9]

Solutions:

  • Protect from Light: Enediyne compounds can be light-sensitive. All work with this compound solutions should be carried out in amber vials or under conditions that protect it from direct light exposure.

  • Control Temperature: The stability of many antibiotics is temperature-dependent.[10] Whenever possible, experiments should be conducted at lower temperatures. If elevated temperatures are necessary, the duration of exposure should be minimized. Stock solutions should be stored at -80°C.

  • Optimize pH: The stability of this compound may be influenced by pH. It is advisable to conduct pilot stability studies in a few different buffers to determine the optimal pH range for your experiments. Generally, neutral to slightly acidic conditions are often better for the stability of complex natural products.

  • Freshly Prepare Solutions: Due to its instability, it is always best to prepare this compound working solutions immediately before use from a freshly thawed aliquot of the stock solution.

Quantitative Data Summary

Due to the limited availability of public quantitative data specifically for this compound, the following tables provide general guidance based on common practices for poorly soluble and unstable antibiotics. Researchers should perform their own experiments to determine the optimal conditions for their specific needs.

Table 1: Recommended Starting Concentrations of Co-solvents for Improving this compound Solubility

Co-solventTypical Stock Concentration in Co-solventMaximum Recommended Final Concentration in Aqueous Solution (v/v)Notes
DMSO1-10 mM≤ 0.5%Ensure compatibility with your assay, as higher concentrations can be cytotoxic.
Ethanol1-10 mM≤ 1%Can be a less toxic alternative to DMSO for some cell lines.
Propylene Glycol1-10 mM≤ 2%Often used in pharmaceutical formulations.[2]

Table 2: Potential Solubilizing Agents for this compound

AgentTypeRecommended Starting ConcentrationMechanism of Action
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Cyclodextrin1-5% (w/v)Forms inclusion complexes to increase aqueous solubility.[3][6]
Tween® 80Non-ionic Surfactant0.01-0.1% (v/v)Improves wetting and dispersion of hydrophobic particles.
Pluronic® F-68Non-ionic Surfactant0.02-0.2% (w/v)Acts as a stabilizing and solubilizing agent.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Accurately weigh the required amount of this compound powder in a sterile, amber glass vial.

  • Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Gently vortex or sonicate at room temperature until the powder is completely dissolved. The solution should be a clear, bright purple.

  • Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid multiple freeze-thaw cycles.

  • Store the aliquots at -80°C, protected from light.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)

This protocol provides a general method for preparing a solid dispersion of this compound with cyclodextrin to improve its aqueous solubility.

  • Calculate the required amounts of this compound and a suitable cyclodextrin (e.g., HP-β-CD) for a 1:1 or 1:2 molar ratio.

  • Place the cyclodextrin in a mortar.

  • Slowly add a small amount of a suitable solvent (e.g., a 50:50 mixture of ethanol and water) to the cyclodextrin to form a paste.

  • Dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., acetone or dichloromethane).

  • Gradually add the this compound solution to the cyclodextrin paste while continuously kneading with a pestle.

  • Continue kneading for 30-60 minutes to facilitate the formation of the inclusion complex.

  • Dry the resulting paste under vacuum or by lyophilization to obtain a solid powder.

  • The resulting this compound-cyclodextrin complex powder can then be dissolved in aqueous buffers for your experiments.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_troubleshooting Troubleshooting cluster_solutions Potential Solutions start This compound Powder stock High-Concentration Stock (e.g., 10 mM in DMSO) start->stock Dissolve working Working Solution (Diluted in Aqueous Buffer) stock->working Dilute precipitate Precipitation? working->precipitate degradation Degradation? working->degradation cosolvent Use Co-solvents precipitate->cosolvent cyclodextrin Use Cyclodextrins precipitate->cyclodextrin protect Protect from Light/Heat degradation->protect fresh Prepare Freshly degradation->fresh

Caption: Troubleshooting workflow for this compound solution preparation.

logical_relationship cluster_solubility Solubility Enhancement cluster_stability Stability Improvement U This compound Solubility Poor Aqueous Solubility U->Solubility Stability Chemical Instability U->Stability CoSolvents Co-solvents (DMSO, Ethanol) Solubility->CoSolvents Cyclodextrins Cyclodextrins (HP-β-CD) Solubility->Cyclodextrins pH_Sol pH Optimization Solubility->pH_Sol Storage Proper Storage (-80°C, Aliquots) Stability->Storage LightProtection Light Protection Stability->LightProtection TempControl Temperature Control Stability->TempControl FreshPrep Fresh Preparation Stability->FreshPrep

Caption: Key challenges and strategies for working with this compound.

References

Optimizing linker chemistry for Uncialamycin ADC conjugation efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the linker chemistry for Uncialamycin antibody-drug conjugate (ADC) conjugation efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a linker in an this compound ADC, and how does it impact the therapeutic index?

A1: The linker is a critical component of an ADC that connects the monoclonal antibody (mAb) to the cytotoxic this compound payload.[1] Its primary role is to ensure that the payload remains securely attached to the antibody while in circulation and is efficiently released at the tumor site.[1][2] A well-designed linker is crucial for a favorable therapeutic index, which is the balance between the drug's efficacy and its toxicity.[1] An optimal linker enhances the therapeutic index by minimizing premature payload release in systemic circulation (reducing off-target toxicity) and maximizing payload delivery and release within tumor cells (increasing efficacy).[1]

Q2: What are the main types of linkers used for ADCs, and which are suitable for this compound?

A2: ADC linkers are broadly categorized into two main types: cleavable and non-cleavable linkers.[1][3]

  • Cleavable Linkers: These linkers are designed to be stable in the bloodstream and release the payload upon entering the target cell, often by enzymatic cleavage (e.g., by cathepsins) or in response to the reducing environment of the cell.[4][5] For this compound, cleavable linkers, such as those containing a valine-citrulline (Val-Cit) dipeptide, have been explored.[6] These are designed to be cleaved by lysosomal proteases like cathepsin B.[7]

  • Non-Cleavable Linkers: These linkers rely on the complete degradation of the antibody within the lysosome to release the payload, which remains attached to a single amino acid.[3] Studies have shown that this compound ADCs with non-cleavable linkers can be inactive, suggesting that the release of the unmodified payload is crucial for its cytotoxic effect.[8][9]

Q3: Why is my this compound ADC showing good in vitro efficacy but poor in vivo efficacy in mouse models?

A3: A common reason for the discrepancy between in vitro and in vivo efficacy of this compound ADCs, particularly those with Val-Cit linkers, is the linker's instability in mouse plasma.[7][10] This can lead to premature release of the payload before the ADC reaches the tumor.[7] This phenomenon is often not observed in human or monkey plasma, where the Val-Cit linker is generally more stable.[10]

Q4: How can I improve the stability of my this compound ADC linker in mouse serum?

A4: Several chemical modification strategies can be employed to enhance linker stability in mouse serum.[7] One successful approach has been the modification of the p-aminobenzyl carbamate (PABC) spacer, a common component of cleavable linkers. Introducing a meta-amide to the PABC group (MA-PABC) has been shown to dramatically improve mouse serum stability without compromising the desired proteolytic cleavage inside the tumor cell.[7][11]

Q5: What is the "bystander effect," and is it observed with this compound ADCs?

A5: The bystander effect is the ability of a released ADC payload to kill neighboring antigen-negative tumor cells, which can be beneficial for treating heterogeneous tumors.[9][10] This occurs when the released payload is cell-permeable. This compound ADCs have been shown to exhibit a strong bystander killing effect, which is a notable advantage as other enediyne ADCs, like those with calicheamicin payloads, typically do not.[8][12]

Troubleshooting Guide

Issue 1: Low Drug-to-Antibody Ratio (DAR) and Conjugation Efficiency

Possible Causes:

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can lead to incomplete conjugation.[]

  • Antibody-Related Issues: Low antibody concentration, impurities, or interfering buffer components (e.g., Tris, glycine) can reduce conjugation efficiency.[14]

  • Linker-Payload Quality: The linker-payload may be degraded, or its reactive group may be compromised. Hydrophobic payloads can also be difficult to dissolve in aqueous buffers.[14]

Troubleshooting & Optimization:

  • Optimize Reaction Conditions:

    • pH: Ensure the pH of the reaction buffer is optimal for the chosen conjugation chemistry. For example, cysteine-based conjugation with maleimide linkers is typically performed at a pH of 6.5-7.5.

    • Molar Ratio: Titrate the molar ratio of the linker-payload to the antibody to achieve the desired DAR.[14]

    • Co-solvents: For hydrophobic linker-payloads, consider using a small percentage of an organic co-solvent like DMSO to improve solubility.

  • Prepare the Antibody:

    • Purity: Use an antibody that is >95% pure to avoid competition from contaminating proteins.[14]

    • Concentration: Ensure the antibody concentration is adequate (e.g., at least 0.5 mg/mL).[14]

    • Buffer Exchange: Perform a buffer exchange to remove any interfering substances before conjugation.[14]

Issue 2: ADC Aggregation

Possible Causes:

  • Hydrophobicity: this compound and many linkers are hydrophobic, and their conjugation to the antibody can lead to aggregation.[5][10]

  • High DAR: A high DAR increases the overall hydrophobicity of the ADC, making it more prone to aggregation.[10][]

Troubleshooting & Optimization:

  • Optimize Linker Chemistry:

    • Hydrophilic Spacers: Incorporate hydrophilic spacers, such as polyethylene glycol (PEG), into the linker to improve solubility.[5][]

    • Solubility-Enhancing Groups: The addition of charged groups, like a glutamic acid in the peptide linker, can enhance the aqueous solubility of the this compound linker-payload.[7]

  • Control the DAR: Aim for a lower, more homogeneous DAR (typically 2-4).[] Site-specific conjugation methods can help achieve a more uniform product.[1]

  • Formulation Optimization: Screen different buffer conditions (pH, salt concentration, excipients) to find a formulation that minimizes aggregation and maintains ADC stability.[1]

Issue 3: Premature Payload Release in Plasma

Possible Causes:

  • Linker Instability: The linker may be susceptible to cleavage by enzymes present in plasma or unstable at physiological pH.[1][10]

  • Species-Specific Differences: As noted, some linkers are stable in human plasma but not in mouse plasma.[7][10]

Troubleshooting & Optimization:

  • Assess Linker Stability:

    • Incubate the ADC in plasma from different species (e.g., human, mouse, rat) at 37°C over a time course and analyze for the presence of free payload using techniques like LC-MS.[1]

  • Optimize Linker Chemistry:

    • Stabilized Linkers: Employ chemically modified linkers, such as the MA-PABC linker, that have demonstrated improved plasma stability.[7][11]

    • Alternative Peptide Sequences: For peptide linkers, consider sequences that are less susceptible to plasma proteases but are still efficiently cleaved by lysosomal enzymes.[1]

Data Summary

Table 1: Comparison of Analytical Techniques for ADC Characterization

Analytical TechniqueInformation ProvidedAdvantagesLimitations
UV/Vis Spectrophotometry Average DARQuick and simpleProvides an estimate only; no information on drug load distribution.[16]
Hydrophobic Interaction Chromatography (HIC) Average DAR, drug load distributionWidely used, compatible with cysteine-linked ADCs.[16]May have ambiguous DAR assignment.[17]
Reversed-Phase Liquid Chromatography (RP-HPLC) Detailed DAR analysis, drug load distributionSuitable for detailed analysis at light- and heavy-chain levels.[16]
Liquid Chromatography-Mass Spectrometry (LC-MS) Precise molecular weight, DAR, drug load distribution, identification of different ADC formsHigh resolution and sensitivity, can measure multiple components.[16][18]Can be biased towards light or heavy chain fragments.[17]
Ligand-Binding Assays (LBA) Measures ADC binding to target cells, total antibody, and active ADCCan verify consistency and effectiveness.[16]

Table 2: Impact of Linker Modifications on this compound ADC Stability in Mouse Serum

Linker ModificationKey FeatureMouse Serum StabilityReference
Standard Val-Cit-PABC Dipeptide linker with standard PABC spacerProne to hydrolysis, leading to payload release[7]
MA-PABC m-amide modification of the PABC spacerDramatically improved stability[7][11]
N-(2-aminoethyl) Amide Elaboration of an N-methyl group on the amideIdeal stability profiles[7]

Experimental Protocols

Protocol 1: General Procedure for Cysteine-Linked this compound ADC Conjugation

  • Antibody Reduction:

    • Partially reduce the interchain disulfide bonds of the antibody using a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP).

    • The molar ratio of TCEP to antibody needs to be optimized to achieve the desired number of free thiols.

    • Incubate at 37°C for 1-2 hours.

  • Buffer Exchange:

    • Remove the excess reducing agent by buffer exchange into a conjugation buffer (e.g., phosphate-buffered saline, pH 7.0-7.4) using a desalting column.

  • Conjugation:

    • Add the maleimide-functionalized this compound linker-payload (dissolved in a suitable solvent like DMSO) to the reduced antibody.

    • The molar excess of the linker-payload will determine the final DAR.

    • Incubate at room temperature or 4°C for 1-4 hours.

  • Quenching:

    • Quench any unreacted maleimide groups by adding an excess of N-acetylcysteine.

  • Purification:

    • Purify the ADC from unconjugated linker-payload and other reagents using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Characterization:

    • Characterize the purified ADC for DAR, aggregation, and purity using HIC, RP-HPLC, and SEC.

Protocol 2: Analysis of DAR by Hydrophobic Interaction Chromatography (HIC)

  • Sample Preparation:

    • Prepare the ADC sample at a concentration of 1 mg/mL in Mobile Phase A.[14]

  • HPLC System Setup:

    • Equilibrate a HIC column with 100% Mobile Phase A.[14]

    • Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0

    • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, containing 20% Isopropanol[14]

  • Injection and Gradient:

    • Inject 20-50 µg of the ADC sample.[14]

    • Run a linear gradient from 0% to 100% Mobile Phase B over 30-40 minutes to elute the different drug-loaded species.

  • Data Analysis:

    • The different peaks correspond to ADCs with different numbers of conjugated drugs (DAR 0, 2, 4, etc.).

    • Calculate the average DAR by integrating the peak areas for each species.

Visualizations

ADC_Conjugation_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_prep Linker-Payload Preparation cluster_conjugation Conjugation & Purification mAb Monoclonal Antibody (mAb) Reduced_mAb Reduced mAb (Free Thiols) mAb->Reduced_mAb Reduction (e.g., TCEP) Conjugation Conjugation Reaction Reduced_mAb->Conjugation Linker_Payload This compound-Linker Dissolved_Linker Dissolved Linker-Payload Linker_Payload->Dissolved_Linker Dissolve in Solvent (e.g., DMSO) Dissolved_Linker->Conjugation Quenching Quenching (e.g., N-acetylcysteine) Conjugation->Quenching Purification Purification (e.g., SEC) Quenching->Purification Final_ADC Purified this compound ADC Purification->Final_ADC Characterization Characterization (HIC, LC-MS) Final_ADC->Characterization

Caption: Workflow for this compound ADC conjugation.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC_circ This compound ADC Binding Binding to Tumor Antigen ADC_circ->Binding Tumor_Cell Tumor Cell (Antigen-Positive) Internalization Internalization (Endocytosis) Tumor_Cell->Internalization Binding->Tumor_Cell Lysosome Lysosome Internalization->Lysosome Release Payload Release Lysosome->Release Enzymatic Cleavage Payload Free this compound Release->Payload DNA_Damage DNA Damage & Apoptosis Payload->DNA_Damage Bystander_Effect Bystander Killing Payload->Bystander_Effect Bystander_Cell Neighboring Tumor Cell (Antigen-Negative) Bystander_Effect->Bystander_Cell

References

Troubleshooting low yields in Uncialamycin total synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the total synthesis of Uncialamycin. Our aim is to help you overcome common challenges and optimize your synthetic yields.

Troubleshooting Guide

This guide addresses specific issues that may arise during the total synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Section 1: Synthesis of the Enediyne Core

Question: Why am I observing a low yield in the Noyori enantioselective reduction step?

Answer: Low yields in the Noyori enantioselective reduction can stem from several factors:

  • Catalyst Inactivity: The ruthenium catalyst may be deactivated by impurities in the substrate or solvent. Ensure all reagents and solvents are rigorously purified and dried.

  • Sub-optimal Reaction Conditions: The temperature and pressure of the hydrogenation can significantly impact the reaction's efficiency and enantioselectivity. Optimization of these parameters is crucial.

  • Substrate Purity: Impurities in the starting material can interfere with the catalyst. Recrystallization or column chromatography of the substrate prior to the reaction is recommended.

Question: My Yamaguchi acetylide-pyridinium coupling is resulting in a complex mixture and low yield of the desired product. What could be the cause?

Answer: The Yamaguchi coupling is a critical step and can be sensitive to reaction conditions.[1][2] Common issues include:

  • Moisture: This reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Quality: The quality of the Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride) and DMAP is critical. Use freshly opened or purified reagents.

  • Side Reactions: The formation of symmetrical acetylene dimers is a common side reaction. This can sometimes be minimized by slow addition of the reagents and maintaining a low reaction temperature.

Section 2: Annulation and Anthraquinone Formation

Question: The newly developed annulation reaction to form the anthraquinone moiety is not proceeding to completion. What are the likely reasons?

Answer: This novel annulation is a key step in the streamlined synthesis of this compound.[1][2] Incomplete conversion could be due to:

  • Steric Hindrance: The coupling partners, a cyanophthalide and a p-methoxy semiquinone aminal, are complex molecules. Steric hindrance can slow down the reaction. Consider increasing the reaction time or temperature.

  • Base Strength: The choice and concentration of the base can be critical. An inappropriate base may not be strong enough to deprotonate the necessary positions for the annulation to occur. A base screen may be necessary.

  • Intermediate Instability: The intermediates in this reaction may be unstable. It is important to follow the reported reaction conditions closely and work up the reaction promptly upon completion.

Frequently Asked Questions (FAQs)

Question: What are the most critical factors influencing the overall 11% yield in the 22-step total synthesis of this compound?[1][2]

Answer: The overall yield is a product of the efficiency of each of the 22 linear steps.[1][2] Key factors include:

  • Cumulative Yield Loss: Even with high yields in individual steps (e.g., >90%), the cumulative loss over 22 steps can be substantial.

  • Purification Losses: The synthesis involves 14 chromatographic separations, each contributing to some loss of material.[1][2]

  • Key Bond-Forming Reactions: The efficiency of crucial C-C bond formations, such as the Yamaguchi coupling and the final annulation, significantly impacts the overall yield.[1][2]

Question: How can the stability of the enediyne core be managed during the later stages of the synthesis and purification?

Answer: The 10-membered enediyne ring is the "warhead" of this compound and is prone to undergo the Bergman cyclization, especially in the presence of light, heat, or radical initiators.[3][4] To manage its stability:

  • Light Protection: Conduct reactions and store intermediates in amber-colored flasks or cover the glassware with aluminum foil.

  • Low Temperatures: Keep reactions and purified products at low temperatures.

  • Degassed Solvents: Use degassed solvents to minimize the presence of oxygen, which can react with the radical species formed during Bergman cyclization.[5]

Question: Are there alternative strategies to improve the yield of this compound?

Answer: While the streamlined total synthesis is a significant advancement, other approaches could be considered:[3]

  • Convergent Synthesis: Designing a more convergent route where large fragments are synthesized separately and then combined can sometimes improve overall yields compared to a linear synthesis.

  • Biocatalysis: As seen in the biosynthesis of related compounds, enzymatic reactions can offer high stereoselectivity and yields, potentially replacing some of the more challenging chemical steps.[6]

Quantitative Data Summary

The following table presents a hypothetical comparison of yields for key steps in the this compound synthesis, illustrating the potential for optimization through troubleshooting.

Reaction StepStandard Yield (%)Optimized Yield (%)Notes
Noyori Enantioselective Reduction8595Optimization of catalyst loading and hydrogen pressure.
Yamaguchi Acetylide-Pyridinium Coupling6075Strict anhydrous conditions and slow addition of reagents.
Stereoselective Acetylide-Aldehyde Cyclization7085Use of a more effective Lewis acid catalyst.
Annulation Reaction5570Screening of bases and optimization of reaction temperature.
Overall (Hypothetical 4 Steps) 22.4 42.5 Illustrates the significant impact of step-wise optimization.

Experimental Protocols

Protocol: Yamaguchi Acetylide-Pyridinium Coupling

This protocol provides a general methodology for the Yamaguchi coupling step, a key C-C bond-forming reaction in the synthesis.

  • Preparation:

    • Oven-dry all glassware overnight and cool under a stream of dry argon.

    • Dry the required solvents (e.g., THF, toluene) using an appropriate drying agent and distill under argon.

    • Purify 2,4,6-trichlorobenzoyl chloride by distillation and store under argon.

    • Recrystallize DMAP from an appropriate solvent.

  • Reaction Setup:

    • To a solution of the carboxylic acid fragment in anhydrous THF at -78 °C under an argon atmosphere, add triethylamine.

    • Slowly add a solution of 2,4,6-trichlorobenzoyl chloride in anhydrous THF.

    • Stir the mixture at -78 °C for 1 hour.

  • Coupling:

    • In a separate flask, dissolve the terminal alkyne fragment and DMAP in anhydrous toluene.

    • Slowly add the solution of the mixed anhydride (from step 2) to the alkyne solution at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Uncialamycin_Synthesis_Workflow cluster_start Starting Materials cluster_core Enediyne Core Synthesis cluster_anthraquinone Anthraquinone Moiety Formation cluster_final Final Assembly and Product start1 Hydroxy/Methoxyisatin A Noyori Enantioselective Reduction start1->A Low Yield Risk: Catalyst Inactivity B Yamaguchi Acetylide-Pyridinium Coupling A->B Low Yield Risk: Moisture Sensitivity C Stereoselective Acetylide-Aldehyde Cyclization B->C D Annulation Reaction of Cyanophthalide and Semiquinone Aminal C->D Low Yield Risk: Steric Hindrance E Final Deprotection and Cyclization D->E F This compound E->F

Caption: Workflow of this compound total synthesis highlighting key risk areas for low yields.

Troubleshooting_Tree cluster_causes Potential Causes cluster_solutions Corrective Actions Start Low Yield in Yamaguchi Coupling Cause1 Moisture Contamination? Start->Cause1 Cause2 Poor Reagent Quality? Start->Cause2 Cause3 Sub-optimal Conditions? Start->Cause3 Sol1 Dry Glassware & Solvents; Use Inert Atmosphere Cause1->Sol1 Sol2 Purify/Use Fresh Reagents (Yamaguchi, DMAP) Cause2->Sol2 Sol3 Optimize Temperature & Addition Rate Cause3->Sol3

Caption: Decision-making tree for troubleshooting low yields in the Yamaguchi coupling step.

References

Preventing degradation of the enediyne core of Uncialamycin during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on preventing the degradation of the enediyne core of Uncialamycin during storage and experimental handling. The information is structured to address common challenges and provide practical solutions to ensure the integrity of this potent compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for the this compound enediyne core?

A1: The primary degradation pathway for the enediyne core of this compound is through Bergman cycloaromatization. This process is triggered by factors such as acidic conditions, which lead to the formation of a highly reactive p-benzyne diradical, rendering the compound inactive for its intended biological purpose.[1]

Q2: What are the general signs of this compound degradation?

A2: Degradation of this compound can be observed through a change in the color of the solution, the appearance of additional peaks in HPLC chromatograms, and a decrease in biological activity. The deep purple color of this compound solutions may change upon degradation.[2]

Q3: How stable is this compound in its solid form?

A3: this compound is reported to be stable as a solid.[1] However, it is crucial to store it under appropriate conditions to prevent slow degradation over time.

Q4: Is this compound stable in aqueous solutions?

A4: There are indications that enediynes, including this compound, exhibit some stability in aqueous media under neutral conditions.[3] However, the pH of the solution is a critical factor, and prolonged storage in aqueous solutions is generally not recommended without specific stability data for your experimental conditions.

Q5: What impact does light have on the stability of this compound?

A5: While specific photostability studies on this compound are not extensively published, many complex organic molecules, including some antibiotics, are sensitive to light.[4] It is best practice to protect this compound solutions from light to minimize the risk of photodegradation.

Troubleshooting Guides

Problem 1: Rapid loss of biological activity in my this compound sample.
Possible Cause Troubleshooting Action
Acidic Conditions The enediyne core of this compound is highly susceptible to acid-catalyzed degradation.[1] Ensure all solvents and reagents are free from acidic contaminants. Use high-purity, neutral pH solvents for reconstitution and dilution. Avoid using solvents like CH2Cl2 with even trace amounts of HCl.
Improper Storage Temperature Elevated temperatures can accelerate chemical degradation. Store stock solutions and lyophilized powder at the recommended low temperatures. Avoid repeated freeze-thaw cycles.
Contaminated Solvents or Buffers Contaminants in solvents or buffers can initiate degradation. Use freshly prepared, high-purity solvents and buffers. Filter sterilize buffers if necessary.
Problem 2: Appearance of unexpected peaks in my HPLC analysis.
Possible Cause Troubleshooting Action
Sample Degradation The new peaks are likely degradation products. Review your sample preparation and storage procedures. Analyze samples as quickly as possible after preparation.
Interaction with Container This compound may adsorb to certain types of container surfaces. Use low-binding polypropylene or siliconized glass vials for storage.[4]
Solvent-Induced Degradation The solvent system may not be optimal for stability. If possible, perform a small-scale solvent screening to identify a more suitable solvent for your experiments.

Data Summary

Table 1: Qualitative Stability of this compound

Condition Stability Notes Citation
Solid State StableRecommended for long-term storage.[1]
In various solvents Generally StableStability is solvent-dependent. Avoid acidic conditions.[1]
Aqueous Medium Reported to be stablepH is a critical factor. Long-term stability is not well-documented.[3]
In Mouse Plasma (Analog) Stable for 24 hours at 37°CMinimal degradation to the Bergman cycloaromatization product was observed.[2]
Acidic Conditions (dry HCl in CH2Cl2) Rapid DegradationLeads to Bergman cycloaromatization.[1]

Table 2: Recommended Storage Conditions

Form Temperature Light Condition Atmosphere Duration
Lyophilized Powder -20°C or -80°CProtect from lightInert gas (e.g., Argon)Long-term
Stock Solution (in a suitable organic solvent) -80°CProtect from light in amber vialsInert gas (e.g., Argon)Short to medium-term
Working Dilutions 2-8°CProtect from lightN/AFor immediate use (within a few hours)

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution using HPLC
  • Preparation of this compound Stock Solution:

    • Accurately weigh a small amount of lyophilized this compound powder in a controlled environment (e.g., a glove box under inert gas).

    • Dissolve the powder in a high-purity, anhydrous, and neutral solvent (e.g., DMSO or ethanol) to a final concentration of 1 mg/mL.

    • Store the stock solution in an amber, low-binding vial at -80°C.

  • Preparation of Stability Samples:

    • Dilute the stock solution with the desired experimental buffer or solvent to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).

    • Prepare multiple aliquots for each storage condition to be tested (e.g., different temperatures, pH values, light exposures).

  • Storage and Sampling:

    • Store the aliquots under the specified conditions.

    • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), retrieve an aliquot from each condition.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid (use with caution and assess its impact on stability for your specific run time) or a neutral buffer system.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis detector at a wavelength where this compound has maximum absorbance (e.g., 540 nm).[5]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Quantify the peak area of the intact this compound at each time point.

    • Calculate the percentage of this compound remaining relative to the initial time point (t=0).

    • Monitor for the appearance and increase in the area of any new peaks, which would indicate degradation products.

Visualizations

Degradation Pathway of this compound This compound This compound (Intact Enediyne Core) Trigger Triggering Event (e.g., Acidic Conditions) This compound->Trigger Exposure TransitionState Transition State Trigger->TransitionState Bergman Cycloaromatization Diradical p-Benzyne Diradical (Highly Reactive) TransitionState->Diradical Inactive Inactive Cycloaromatized Products Diradical->Inactive Hydrogen Abstraction Experimental Workflow for Stability Testing cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prep Prepare this compound Solution Aliquots Create Aliquots for Each Condition Prep->Aliquots Temp Temperature Study (-20°C, 4°C, 25°C) Aliquots->Temp pH pH Study (pH 5, 7, 9) Aliquots->pH Light Photostability Study (Light vs. Dark) Aliquots->Light Sampling Sample at Time Points (0, 2, 4, 8, 24h) Temp->Sampling pH->Sampling Light->Sampling HPLC HPLC-UV Analysis Sampling->HPLC Data Quantify Degradation HPLC->Data Troubleshooting this compound Degradation Start Degradation Observed? CheckpH Check pH of Solvents/Buffers Start->CheckpH Yes Resolved Problem Resolved Start->Resolved No CheckTemp Review Storage Temperature CheckpH->CheckTemp pH is Neutral UseNeutral Use High-Purity, Neutral Solvents CheckpH->UseNeutral pH is Acidic CheckLight Assess Light Exposure CheckTemp->CheckLight Temp ≤ -20°C StoreCold Store at -80°C, Avoid Freeze-Thaw CheckTemp->StoreCold Temp > -20°C CheckContainer Evaluate Container Material CheckLight->CheckContainer Protected from Light ProtectLight Use Amber Vials, Work in Low Light CheckLight->ProtectLight Exposed to Light UseLowBind Use Polypropylene or Siliconized Glass CheckContainer->UseLowBind Using Standard Glass/Plastic CheckContainer->Resolved Using Low-Bind Vials UseNeutral->Resolved StoreCold->Resolved ProtectLight->Resolved UseLowBind->Resolved

References

Technical Support Center: Overcoming Challenges in the Purification of Uncialamycin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Uncialamycin and its analogs.

Frequently Asked Questions (FAQs)

Section 1: Extraction and Initial Work-up

Q1: My initial crude extract yield from fermentation is very low. What are the potential causes and how can I improve it? A low yield from the initial extraction can stem from several factors related to the fermentation and extraction method. This compound production from its natural source, Streptomyces uncialis, is known to have low titers, often around 0.019 mg/L.[1] To maximize recovery, consider the following:

  • Extraction Solvent: this compound has been successfully extracted from solid agar cultures using ethyl acetate.[1] Ensure you are using a solvent with appropriate polarity. Testing a range of solvents can identify the most effective one for your specific analog.[2]

  • Extraction Method: Repeated, exhaustive extractions are crucial. For solid cultures, lyophilizing the agar before extraction can improve solvent penetration. For submerged cultures, extracting both the mycelium and the supernatant is recommended as the compound may be present in both.[1]

  • Biomass Preparation: Maximize the surface area for extraction by properly grinding or homogenizing the microbial biomass.[2]

Q2: My analog seems to be degrading during the initial solvent evaporation step. How can I prevent this? Enediyne compounds can be sensitive to heat, light, and pH changes.[3][4]

  • Temperature: Evaporate solvents under reduced pressure at low temperatures (e.g., using a rotary evaporator with a chilled water bath).[1]

  • Light and Air: Protect the extract from direct light and work quickly to minimize exposure to air, as some complex molecules are prone to oxidation.[2][4] Consider working under an inert atmosphere (e.g., nitrogen or argon) if high degradation is observed.

Section 2: Chromatographic Purification

Q3: I'm observing poor separation of my this compound analog from impurities during column chromatography. What should I do? Poor separation is a common challenge, especially with complex mixtures.[3]

  • Technique Selection: A multi-step chromatographic approach is often necessary. A typical sequence involves initial fractionation by size-exclusion chromatography (e.g., Sephadex LH-20) followed by high-resolution purification using reverse-phase High-Performance Liquid Chromatography (RP-HPLC).[1]

  • Stationary Phase: If using normal-phase chromatography (e.g., silica gel), the highly polar nature of this compound analogs may lead to strong adsorption and poor recovery. Consider using a more inert stationary phase like C18 reverse-phase silica.[2]

  • Mobile Phase Optimization: Before scaling up to a preparative column, optimize the solvent system using Thin-Layer Chromatography (TLC) or analytical HPLC. For reverse-phase systems, a gradient elution from a polar solvent (e.g., water with 0.1% acetic or formic acid) to a less polar organic solvent (e.g., acetonitrile or methanol) is typically effective.[1][2]

Q4: My compound is eluting with significant peak tailing in RP-HPLC. What is the cause and how can I fix it? Peak tailing in HPLC can be caused by several factors:

  • Secondary Interactions: The this compound core may have secondary interactions with residual silanol groups on the silica-based C18 column. Adding a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase can suppress these interactions.

  • Column Overload: Injecting too much sample can lead to peak distortion. Reduce the sample load or switch to a larger-diameter preparative column.

  • Column Degradation: The column itself may be degraded or blocked at the inlet. Try flushing the column or replacing it if performance does not improve.

Q5: Are there stability concerns for this compound analogs during purification, particularly on HPLC? Yes, stability is a major concern. The enediyne core is susceptible to degradation.

  • pH Sensitivity: The stability of the molecule can be pH-dependent.[4] Using a buffered mobile phase (e.g., ammonium acetate) or a weak acid modifier (e.g., acetic acid) can help maintain a stable pH environment.[1]

  • Metal Ion Catalysis: Trace metal ions in the solvent or from the HPLC system can potentially catalyze degradation.[4] Using high-purity HPLC-grade solvents and passivated systems can mitigate this risk.

  • Photosensitivity: Many complex organic molecules are light-sensitive.[5] Using amber vials for sample collection and protecting the HPLC system from direct light can prevent photodegradation.[4][5]

Section 3: Handling and Characterization

Q6: this compound is highly cytotoxic. What are the essential safety precautions when handling the pure compound and its potent analogs? Due to its extraordinary cytotoxicity, handling this compound and its analogs requires stringent safety protocols.[1] These compounds function by cleaving DNA.[6]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including double gloves, a lab coat, and safety glasses.

  • Containment: Handle the pure compound in a certified chemical fume hood or a glove box to prevent inhalation of aerosols or dust.

  • Waste Disposal: All contaminated materials (vials, syringes, solvents) must be decontaminated (e.g., with a bleach solution) and disposed of as hazardous cytotoxic waste according to institutional guidelines.

Q7: What analytical techniques are required to confirm the purity and identity of the final product? A combination of techniques is necessary for full characterization:

  • Purity Assessment: Final purity should be assessed by analytical RP-HPLC with UV detection (this compound has a characteristic absorbance around 539-540 nm) and ideally coupled with a mass spectrometer (LC-MS).[1]

  • Identity Confirmation: High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular formula. Structural elucidation and confirmation are performed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR experiments like COSY and HMBC).

Troubleshooting Guides

HPLC Purification Troubleshooting

This table provides a guide to common issues encountered during the HPLC purification of this compound analogs.

Problem Potential Cause(s) Recommended Solution(s)
No Peaks/Low Signal Sample did not dissolve properly; Injector or detector malfunction; Compound degradation.Ensure complete dissolution in mobile phase; Check system for leaks or bubbles; Re-evaluate sample stability under analytical conditions.
Peak Splitting Blocked inlet frit on the column or guard column; Sample solvent incompatible with mobile phase.Replace guard column or flush main column; Dissolve sample in the initial mobile phase solvent.
Peak Fronting Sample mass overload; Sample dissolved in a solvent stronger than the mobile phase.Reduce injection volume/concentration; Dissolve sample in a weaker solvent or the mobile phase itself.
Peak Tailing Secondary interactions with stationary phase; Column overload; Column void or degradation.Add a mobile phase modifier (e.g., 0.1% TFA); Reduce sample load; Test column with a standard and replace if necessary.
Drifting Baseline Column not fully equilibrated; Contaminant buildup on the column; Mobile phase issue.Flush column with a strong solvent and re-equilibrate; Ensure mobile phase components are stable and well-mixed.
Irrecoverable Loss of Product Compound is irreversibly binding to the column; Degradation on the column.Use a more inert stationary phase (e.g., polymer-based); Modify mobile phase pH to improve stability; Work at lower temperatures.[2]
Purification Scheme Data

The purification of this compound analogs is a multi-step process. Below is a representative table summarizing a typical workflow and expected outcomes at each stage.

Purification Stage Typical Method Primary Goal Estimated Purity Estimated Recovery
1. Crude Extraction Solid-Liquid (Ethyl Acetate) or Liquid-Liquid ExtractionIsolate all small molecules from fermentation broth/agar.< 1%> 90%
2. Initial Fractionation Size-Exclusion Chromatography (e.g., Sephadex LH-20)Remove high molecular weight impurities (proteins, etc.) and perform initial grouping of compounds by size/polarity.5-15%70-85%
3. Intermediate Purification Flash Chromatography (C18 silica)Separate the target analog from major, structurally different impurities.40-70%60-80%
4. Final Polishing Preparative RP-HPLC (C18 column)Isolate the target analog to high purity (>95%).> 95%40-60%

Experimental Protocols

Protocol 1: General Purification of a this compound Analog from a Fermentation Culture

This protocol provides a generalized methodology based on established procedures for this compound.[1]

  • Extraction:

    • For solid agar cultures (e.g., 10 L), lyophilize the culture until completely dry.

    • Break up the dried agar and perform exhaustive extraction with ethyl acetate (EtOAc) (3 x 5 L).

    • Combine the EtOAc extracts and evaporate to dryness in vacuo at a temperature below 30°C to yield a crude residue.

    • For submerged cultures, centrifuge the broth to separate the supernatant and mycelia. Extract the supernatant with an equal volume of EtOAc (3x). Extract the mycelia separately after homogenization. Combine all extracts.

  • Initial Fractionation (Size-Exclusion Chromatography):

    • Dissolve the crude residue in a minimal amount of methanol.

    • Load the dissolved sample onto a Sephadex LH-20 column pre-equilibrated with methanol.

    • Elute the column with methanol, collecting fractions (e.g., 15 mL each).

    • Analyze fractions by analytical HPLC-MS, monitoring for the mass of the target analog.

    • Pool the fractions containing the desired compound.

  • Final Purification (Preparative RP-HPLC):

    • Evaporate the pooled fractions from the previous step.

    • Dissolve the enriched residue in a small volume of methanol or DMSO.

    • Purify the material using a preparative C18 HPLC column (e.g., 21.2 x 250 mm, 5 µm).

    • Mobile Phase: Use a gradient system. For example:

      • Solvent A: Water + 0.1% Acetic Acid

      • Solvent B: Acetonitrile

      • Gradient: Start at 10% B, ramp to 70% B over 30 minutes, then ramp to 100% B over 5 minutes.[1]

    • Monitor the elution profile at a characteristic wavelength for this compound (e.g., 540 nm)[1] and collect fractions corresponding to the target peak.

    • Combine pure fractions, evaporate the organic solvent, and lyophilize the remaining aqueous solution to obtain the pure analog as a solid.

Visualizations

Caption: General workflow for the isolation and purification of this compound analogs.

Start Low Purity Detected in Final Product after HPLC Check_Overload Was the column overloaded? Start->Check_Overload Check_Separation Is peak resolution poor? Check_Overload->Check_Separation No Action_ReduceLoad Reduce sample load or use a larger column. Check_Overload->Action_ReduceLoad Yes Check_Degradation Are there new impurity peaks not seen in crude material? Check_Separation->Check_Degradation No Action_OptimizeGradient Optimize HPLC gradient (e.g., make it shallower). Check_Separation->Action_OptimizeGradient Yes Action_CheckStability Investigate compound stability (pH, light, temp). Protect sample. Check_Degradation->Action_CheckStability Yes Result Re-run Purification Check_Degradation->Result No Action_ReduceLoad->Result Action_ChangePhase Try a different stationary phase or mobile phase modifier. Action_OptimizeGradient->Action_ChangePhase Action_OptimizeGradient->Result Action_ChangePhase->Result Action_CheckStability->Result

Caption: Troubleshooting decision tree for low purity of the final product.

cluster_tumor_cell Targeted Delivery to Cancer Cell Antibody Tumor-Targeting Antibody (mAb) ADC Antibody-Drug Conjugate (ADC) Antibody->ADC Linker Cleavable or Non-Cleavable Linker Linker->ADC This compound This compound Analog (Payload) This compound->ADC ADC_binds 1. ADC binds to tumor antigen Internalization 2. ADC is internalized Release 3. Payload is released DNA_Damage 4. This compound damages DNA, causing cell death

References

Technical Support Center: Minimizing Off-Target Toxicity of Uncialamycin-Based Therapies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Uncialamycin-based therapies. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments. Our goal is to help you minimize off-target toxicity and optimize the therapeutic potential of your this compound antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and why is targeted delivery crucial?

This compound is a potent enediyne antibiotic.[1] Its mechanism of action involves the Bergman cyclization of its enediyne core, which generates highly reactive diradicals.[1] These radicals induce double-strand breaks in DNA, leading to cell death.[1] Due to its extreme potency, this compound is highly toxic to both cancerous and healthy cells.[2] Therefore, targeted delivery, primarily through antibody-drug conjugates (ADCs), is essential to direct the cytotoxic payload specifically to tumor cells, thereby minimizing systemic off-target toxicity.[3][4]

Q2: What are the common off-target toxicities observed with enediyne ADCs in preclinical studies?

While specific data for this compound is still emerging, preclinical studies with other enediyne ADCs, such as those containing calicheamicin, have reported several off-target toxicities. These can include:

  • Hematological toxicities: Myelosuppression, including neutropenia and thrombocytopenia, is a common dose-limiting toxicity.[5] This is often due to the sensitivity of hematopoietic precursor cells to potent cytotoxic agents.

  • Hepatotoxicity: Liver damage has been observed with some ADCs, potentially due to non-specific uptake by liver cells or the release of the payload in the liver.[6][7]

  • Gastrointestinal toxicities: Nausea, vomiting, and diarrhea are also reported side effects.[]

  • Ocular toxicities: Some ADCs have been associated with adverse effects on the eyes.[5]

It is crucial to monitor for these potential toxicities in your preclinical in vivo studies.

Q3: What is the "bystander effect" and how does it relate to this compound ADCs?

The bystander effect is the ability of a cytotoxic payload released from a target cancer cell to diffuse and kill neighboring antigen-negative tumor cells.[1][9] This is particularly important in treating heterogeneous tumors where not all cells express the target antigen. This compound-based ADCs have been shown to exhibit a significant bystander killing effect, which can enhance their anti-tumor efficacy.[10][11] This effect is often dependent on the use of cleavable linkers that release the membrane-permeable payload in the tumor microenvironment.[10]

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the development and evaluation of this compound-based ADCs.

Guide 1: Inconsistent or Low In Vitro Cytotoxicity (High IC50)

Problem: The this compound ADC shows lower than expected potency in cell-based assays.

Possible Cause Troubleshooting Steps
Low Drug-to-Antibody Ratio (DAR) - Verify the stoichiometry of reactants during conjugation.[12] - Optimize reaction time and temperature.[12] - Use fresh linker-payload solutions to avoid degradation.[12] - Characterize the DAR of each batch using techniques like UV-Vis spectrophotometry or Hydrophobic Interaction Chromatography (HIC).[13][14]
ADC Aggregation - Characterize aggregation using Size Exclusion Chromatography (SEC).[15] - Optimize formulation by screening different buffers, pH, and excipients.[16][17] - Consider using more hydrophilic linkers (e.g., PEG) to reduce hydrophobicity.[12] - Immobilize the antibody on a solid support during conjugation to prevent aggregation.[18]
Inefficient Antibody Internalization - Confirm target antigen expression on the cell line using flow cytometry. - Verify that the unconjugated antibody binds to the target cells.[16] - Assess ADC internalization using fluorescently labeled ADCs and microscopy or flow cytometry.[16]
Linker Instability or Inefficient Cleavage - For cleavable linkers, ensure the appropriate intracellular conditions (e.g., lysosomal enzymes) are present in the target cell line. - Perform plasma stability assays to assess premature linker cleavage.[16]
High Background in Cytotoxicity Assay - Ensure complete removal of unbound ADC after treatment. - Include appropriate controls: untreated cells, cells treated with unconjugated antibody, and cells treated with the free this compound payload. - Optimize cell seeding density to ensure cells are in the exponential growth phase during the assay.[19]

Experimental Protocols & Data Presentation

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the in vitro cytotoxicity of this compound-based ADCs.[3][20][21]

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • This compound ADC

  • Unconjugated antibody (isotype control)

  • Free this compound payload

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the this compound ADC, unconjugated antibody, and free payload in complete culture medium. Remove the old medium from the cells and add the treatment solutions. Include wells with medium only as a blank control.

  • Incubation: Incubate the plate for a period determined by the payload's mechanism of action (typically 72-96 hours for DNA damaging agents).[20]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[21]

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere to dissolve the formazan crystals.[21]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the viability against the log of the concentration and determine the IC50 value using a non-linear regression analysis.[20]

Data Presentation:

Treatment Group Cell Line (Antigen Status) IC50 (pM)
This compound ADCTarget Positivee.g., 50
This compound ADCTarget Negativee.g., >10,000
Unconjugated AntibodyTarget Positivee.g., No effect
Free this compoundTarget Positivee.g., 5
In Vitro Bystander Effect Assay

This protocol describes a co-culture method to evaluate the bystander killing effect of a this compound ADC.[1][20][22]

Materials:

  • Antigen-positive (Ag+) cell line

  • Antigen-negative (Ag-) cell line stably expressing a fluorescent protein (e.g., GFP)

  • This compound ADC with a cleavable linker

  • Control ADC with a non-cleavable linker

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader or flow cytometer

Protocol:

  • Co-culture Seeding: Seed a mixture of Ag+ and GFP-expressing Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:5). The total cell number should be kept constant.

  • ADC Treatment: Treat the co-culture with serial dilutions of the this compound ADC and the control ADC.

  • Incubation: Incubate the plate for 96-144 hours.

  • Data Acquisition:

    • Plate Reader: Measure the fluorescence intensity of the GFP-expressing Ag- cells.

    • Flow Cytometry: Harvest the cells and distinguish the Ag+ and Ag- populations based on GFP fluorescence to determine the viability of each population.

  • Data Analysis: Compare the viability of the Ag- cells in the co-culture treated with the ADC to the viability of Ag- cells cultured alone and treated with the ADC. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.[20]

Data Presentation:

ADC Type Ag+ : Ag- Ratio % Viability of Ag- Cells (Relative to Untreated Control)
This compound ADC (Cleavable Linker)1:1e.g., 40%
This compound ADC (Cleavable Linker)1:5e.g., 65%
Control ADC (Non-cleavable Linker)1:1e.g., 95%

Visualizations

Uncialamycin_ADC_MOA This compound ADC Mechanism of Action and Off-Target Toxicity Pathway cluster_target_cell Target Cancer Cell (Antigen-Positive) cluster_off_target Off-Target Toxicity ADC This compound ADC Receptor Target Antigen ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release (Linker Cleavage) Lysosome->Payload_Release This compound Free this compound Payload_Release->this compound DNA_Damage DNA Double-Strand Breaks This compound->DNA_Damage Bergman Cyclization Bystander_Cell Neighboring Cell (Antigen-Negative) This compound->Bystander_Cell Bystander Effect Apoptosis Apoptosis DNA_Damage->Apoptosis Healthy_Cell Healthy Cell (Antigen-Negative) Toxicity Off-Target Toxicity Healthy_Cell->Toxicity Premature_Release Premature Payload Release in Circulation Premature_Release->Healthy_Cell Uptake Bystander_Cell->Apoptosis ADC_Circulation ADC in Circulation ADC_Circulation->ADC ADC_Circulation->Premature_Release

Caption: this compound ADC mechanism and pathways leading to off-target toxicity.

Troubleshooting_Workflow Troubleshooting Workflow for Low In Vitro Potency of this compound ADCs Start Low In Vitro Potency (High IC50) Check_DAR Check DAR Start->Check_DAR Check_Aggregation Check Aggregation Check_DAR->Check_Aggregation Optimal Optimize_Conjugation Optimize Conjugation Protocol Check_DAR->Optimize_Conjugation Low/Inconsistent Check_Binding Check Antibody Binding & Internalization Check_Aggregation->Check_Binding Low Optimize_Formulation Optimize Formulation Check_Aggregation->Optimize_Formulation High Check_Linker Check Linker Stability & Cleavage Check_Binding->Check_Linker Good Validate_Target Validate Target Expression & Antibody Check_Binding->Validate_Target Poor Select_Linker Select Appropriate Linker/Cell Line Check_Linker->Select_Linker Inefficient/Unstable End Potency Improved Check_Linker->End Efficient/Stable Optimize_Conjugation->Check_DAR Optimize_Formulation->Check_Aggregation Validate_Target->Check_Binding Select_Linker->Check_Linker

Caption: A logical workflow for troubleshooting low in vitro ADC potency.

References

Technical Support Center: Addressing Resistance to Uncialamycin in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Uncialamycin and its antibody-drug conjugates (ADCs). The information is presented in a question-and-answer format to directly address common experimental challenges related to drug resistance.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cancer cell line is showing reduced sensitivity to our this compound-ADC after several treatment cycles. What are the potential mechanisms of resistance?

A1: Acquired resistance to this compound, a potent enediyne DNA-damaging agent, likely involves one or more of the following mechanisms, which are common for ADCs and DNA-damaging therapies:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump the this compound payload out of the cell, reducing its intracellular concentration and cytotoxic effect.[1][2][3][4]

  • Enhanced DNA Damage Response (DDR): Upregulation of proteins involved in DNA repair pathways, such as the homologous recombination (HR) or non-homologous end joining (NHEJ) pathways, can more efficiently repair the DNA double-strand breaks caused by this compound, leading to cell survival.[5][6][7][8]

  • Alterations in ADC Processing: Resistance can also arise from impaired processing of the ADC, including reduced internalization of the ADC-antigen complex, or decreased lysosomal release of the this compound payload.[1]

  • Target Antigen Loss: Although less common for acquired resistance within a cell line, downregulation or mutation of the target antigen on the cell surface can prevent the ADC from binding and entering the cell.

A logical workflow for investigating these potential resistance mechanisms is outlined below.

start Reduced this compound-ADC Efficacy (Increased IC50) q_efflux Assess Drug Efflux (ABC Transporter Activity/Expression) start->q_efflux res_efflux_yes Increased Efflux Confirmed q_efflux->res_efflux_yes Yes q_ddr Assess DNA Damage Response (DDR protein expression/activity) q_efflux->q_ddr No action_efflux Troubleshooting: - Co-administer with ABC transporter inhibitor - Redesign ADC with non-substrate payload res_efflux_yes->action_efflux end_node Resistance Mechanism Identified action_efflux->end_node res_ddr_yes Enhanced DDR Confirmed q_ddr->res_ddr_yes Yes q_adc_proc Assess ADC Internalization and Payload Release q_ddr->q_adc_proc No action_ddr Troubleshooting: - Combine with DDR inhibitors (e.g., PARP inhibitors) - Investigate synthetic lethality approaches res_ddr_yes->action_ddr action_ddr->end_node res_adc_proc_no Impaired ADC Processing Confirmed q_adc_proc->res_adc_proc_no Yes action_adc_proc Troubleshooting: - Confirm target antigen expression - Evaluate linker chemistry for efficient cleavage res_adc_proc_no->action_adc_proc action_adc_proc->end_node

Troubleshooting workflow for this compound-ADC resistance.

Q2: How can I experimentally confirm if increased drug efflux is the cause of resistance in my cell line?

A2: You can perform a combination of functional assays and protein expression analysis:

  • Functional Assay: Use a flow cytometry-based efflux assay. This involves loading the cells with a fluorescent substrate of ABC transporters (e.g., Rhodamine 123 for P-gp) and measuring its retention in the presence and absence of a known ABC transporter inhibitor (e.g., Verapamil or Elacridar). A significant increase in fluorescence in the resistant cells when treated with the inhibitor suggests increased efflux activity.

  • Protein Expression Analysis: Perform a Western blot to compare the expression levels of key ABC transporters (P-gp/ABCB1, BCRP/ABCG2) between your sensitive (parental) and resistant cell lines. A marked increase in the protein levels in the resistant line is a strong indicator of this mechanism.

  • ATPase Assay: The activity of ABC transporters is coupled to ATP hydrolysis. An in vitro ATPase assay using membrane vesicles from your cells can quantify the increase in ATP hydrolysis in the presence of this compound, confirming it as a substrate for the overexpressed transporter.[9]

Q3: What experiments should I perform to investigate the role of the DNA Damage Response (DDR) in this compound resistance?

A3: To determine if an enhanced DDR is contributing to resistance, you should assess both the extent of DNA damage and the expression of key DDR proteins:

  • DNA Damage Quantification: Use immunofluorescence staining for phosphorylated histone H2A.X (γH2A.X), a sensitive marker for DNA double-strand breaks.[10][11][12][13] After a short treatment with this compound, resistant cells may show fewer or more rapidly resolved γH2A.X foci compared to sensitive cells, indicating more efficient DNA repair.

  • Western Blotting for DDR Proteins: Compare the baseline and this compound-induced expression levels of key proteins in the HR and NHEJ pathways (e.g., RAD51, BRCA1, 53BP1, and the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs)) between your sensitive and resistant cell lines.[10][14] Upregulation of these proteins in the resistant line would support the enhanced DDR hypothesis.

  • Clonogenic Survival Assay: This is a gold-standard functional assay to assess the long-term survival and proliferative capacity of cells after treatment.[15][16][17][18] A higher surviving fraction in the resistant cell line after this compound treatment, which can be reversed by co-treatment with a DDR inhibitor (e.g., a PARP or DNA-PK inhibitor), would functionally validate the role of enhanced DDR in the resistance phenotype.

Below is a conceptual diagram of the DNA Damage Response pathway that can be upregulated in this compound-resistant cells.

cluster_hr Homologous Recombination (HR) cluster_nhej Non-Homologous End Joining (NHEJ) This compound This compound dsb DNA Double-Strand Breaks This compound->dsb brca1 BRCA1 dsb->brca1 ku7080 Ku70/80 dsb->ku7080 rad51 RAD51 brca1->rad51 recruits hr_repair Error-Free Repair rad51->hr_repair survival Cell Survival & Resistance hr_repair->survival dnapkcs DNA-PKcs ku7080->dnapkcs recruits nhej_repair Error-Prone Repair dnapkcs->nhej_repair nhej_repair->survival

Key DNA Damage Response pathways in this compound resistance.

Quantitative Data on this compound Resistance

Disclaimer: The following data is hypothetical and illustrative, based on typical resistance patterns observed for other ADCs and DNA-damaging agents. This is due to the current lack of published studies on cell lines with acquired resistance specifically to this compound.

Table 1: Hypothetical Cytotoxicity Data for this compound-ADC

Cell LineDescriptionIC50 (nM)Fold Resistance
Parent-SParental, Sensitive0.51
Uncia-R1Resistant Clone 12550
Uncia-R2Resistant Clone 250100

Table 2: Hypothetical Protein Expression in this compound-Resistant Cells

ProteinPathwayUncia-R1 (Fold Change vs. Parent-S)Uncia-R2 (Fold Change vs. Parent-S)
P-gp (ABCB1)Drug Efflux20.55.2
BCRP (ABCG2)Drug Efflux2.835.7
RAD51DNA Damage Response4.52.1
DNA-PKcsDNA Damage Response1.83.9

Detailed Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay for IC50 Determination

Objective: To determine the concentration of this compound-ADC that inhibits cell viability by 50% (IC50).

Materials:

  • Sensitive and resistant cancer cell lines

  • Complete cell culture medium

  • This compound-ADC

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate overnight.

  • Prepare serial dilutions of this compound-ADC in complete medium.

  • Remove the medium from the cells and add 100 µL of the diluted this compound-ADC. Include untreated control wells.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for DDR and ABC Transporter Proteins

Objective: To quantify the expression levels of specific proteins involved in DNA damage repair and drug efflux.

Materials:

  • Sensitive and resistant cell lysates

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-P-gp, anti-BCRP, anti-RAD51, anti-DNA-PKcs, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells and determine protein concentration using a BCA assay.

  • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature in blocking buffer.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify band intensities and normalize to a loading control like β-actin.

Protocol 3: Flow Cytometry-Based Drug Efflux Assay

Objective: To functionally assess the activity of ABC drug transporters.

Materials:

  • Sensitive and resistant cells

  • Fluorescent substrate (e.g., Rhodamine 123)

  • ABC transporter inhibitor (e.g., Verapamil)

  • Flow cytometer

Procedure:

  • Harvest and resuspend cells in culture medium at 1x10^6 cells/mL.

  • Create two sets of tubes for each cell line: one with the fluorescent substrate only, and one with the substrate plus the ABC transporter inhibitor.

  • Incubate the cells with the reagents for 30-60 minutes at 37°C.

  • Wash the cells with ice-cold PBS.

  • Analyze the fluorescence intensity of the cells using a flow cytometer.

  • Compare the mean fluorescence intensity between the sensitive and resistant cells, with and without the inhibitor. An increase in fluorescence in the presence of the inhibitor indicates active efflux.

An overview of the experimental workflow to characterize resistance is provided below.

cluster_mechanisms Investigate Mechanisms start Start: Sensitive (Parental) and Suspected Resistant Cell Lines ic50 1. Determine IC50 (MTT/CellTiter-Glo Assay) start->ic50 confirm_resistance Confirm Resistance (Significant increase in IC50) ic50->confirm_resistance western 2a. Western Blot (ABC Transporters, DDR Proteins) confirm_resistance->western Resistant flow 2b. Flow Cytometry (Drug Efflux Assay) confirm_resistance->flow if_staining 2c. Immunofluorescence (γH2A.X for DNA Damage) confirm_resistance->if_staining analysis 3. Data Analysis - Compare protein expression levels - Quantify efflux activity - Compare DNA damage/repair kinetics western->analysis flow->analysis if_staining->analysis conclusion Conclusion: Identify Primary Resistance Mechanism(s) analysis->conclusion

References

Optimizing fermentation conditions for Uncialamycin production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the fermentation conditions for Uncialamycin production by Streptomyces uncialis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its production challenging?

A1: this compound is a potent antitumor antibiotic belonging to the enediyne class of natural products.[1] Its complex structure makes it a promising candidate for use as a payload in antibody-drug conjugates (ADCs) for targeted cancer therapy.[1][2][3] The primary challenge in its supply is the extremely low production titer by the native producer, Streptomyces uncialis DCA2648, which traditionally only produces about 0.019 mg/L on solid agar medium.[1] This low yield limits its availability for preclinical and clinical studies.

Q2: Why is submerged fermentation preferred over solid-state fermentation for this compound production?

A2: Submerged (liquid) fermentation is preferred because it is more suitable for large-scale industrial production, allowing for better control over environmental parameters such as pH, temperature, and oxygen levels. It also facilitates easier extraction and purification of the final product. The initial production of this compound was limited to solid agar cultures, which hampered scalability and genetic engineering efforts.[1] Developing a submerged fermentation process was a critical step to improve titers and enable further research.[1]

Q3: What are the key factors influencing the yield of this compound?

A3: The key factors influencing this compound yield include the genetic makeup of the Streptomyces uncialis strain, the composition of the fermentation medium (carbon and nitrogen sources, minerals), and the physical fermentation parameters (pH, temperature, agitation, and aeration).[1][4][5] Strain improvement through genetic engineering and mutagenesis, along with systematic optimization of medium and culture conditions, has been shown to dramatically increase production.[1]

Q4: What is the optimal pH for Streptomyces growth and this compound production?

A4: For most Streptomyces species, a neutral initial pH of around 7.0 to 7.5 is optimal for both growth and secondary metabolite production.[1][2] The optimized production medium for this compound is adjusted to a pH of 7.2.[1] It is crucial to monitor and sometimes control the pH during fermentation, as metabolic activity can cause significant shifts that may inhibit antibiotic synthesis.[6][7]

Q5: How critical are aeration and agitation for the fermentation process?

A5: Aeration and agitation are critical as Streptomyces are aerobic bacteria, requiring sufficient dissolved oxygen for growth and antibiotic production.[3][8] Inadequate oxygen supply can be a major limiting factor.[4] Agitation ensures homogenous distribution of nutrients and oxygen, but excessive shear force from high agitation speeds can damage the mycelial structure of the bacteria, negatively impacting production.[9][10] The optimal balance is key; for this compound, a shaking speed of 250 rpm was used in flask cultures.[1]

Troubleshooting Guides

Problem 1: Low or No this compound Production
Potential Cause Troubleshooting Steps
Suboptimal Fermentation Medium 1. Verify Medium Composition: Cross-check all components and their concentrations with the optimized medium formulation (see Table 1). Ensure all chemicals are of the correct grade and not expired. 2. Carbon/Nitrogen Ratio: Imbalanced C/N ratios can favor biomass growth over secondary metabolite production. Consider titrating concentrations of the primary carbon (e.g., mannitol) and nitrogen sources.[11] 3. Trace Element Limitation: Ensure all trace minerals (FeSO₄, MnCl₂, ZnSO₄, CuSO₄, NaI) are included, as they are often critical cofactors for biosynthetic enzymes.[1]
Incorrect Fermentation Parameters 1. pH: Confirm the initial pH of the medium is 7.2. Monitor the pH throughout the fermentation. If it drops or rises significantly, consider using a buffered medium or implementing pH control.[1][2] 2. Temperature: Maintain a constant temperature of 28°C. Temperature fluctuations can stress the organism and shut down antibiotic production.[1][2][6] 3. Aeration/Agitation: Ensure a shaking speed of 250 rpm for baffled flasks to provide adequate aeration. For bioreactors, optimize the agitation and aeration rates to maintain a dissolved oxygen (DO) level above 20% saturation.[1][8]
Poor Quality Inoculum 1. Seed Culture Age: Use a seed culture that is in the late-logarithmic growth phase (typically 2 days for S. uncialis). An old or sparse seed culture will result in a long lag phase and potentially poor production.[1] 2. Inoculum Size: The standard inoculum volume is 10% (e.g., 5 ml seed culture into 50 ml production medium). A smaller volume may lead to insufficient initial biomass.[1]
Genetic Instability of the Strain 1. Re-streak from Stock: If production declines over successive generations, the strain may have mutated. Go back to a frozen glycerol stock of a high-producing isolate to start a fresh culture.[12] 2. Plasmid Loss: If production relies on genes located on a plasmid, ensure selective pressure is maintained if applicable. For this compound, the biosynthetic genes are chromosomal.[3]
Problem 2: Slow or No Growth of Streptomyces uncialis
Potential Cause Troubleshooting Steps
Issues with Seed Culture Medium 1. Verify MYM Medium: Ensure the seed medium (MYM: maltose, yeast extract, malt extract) is prepared correctly. This medium is designed to promote robust initial biomass accumulation.[1] 2. Water Quality: Use distilled or deionized water for medium preparation, as tap water can contain inhibitory minerals or chlorine.
Suboptimal Growth Conditions 1. Temperature: Check that the incubator is maintaining the correct temperature of 28°C.[1] 2. pH: Ensure the initial pH of the seed medium is correct (pH 7.3 for MYM).[1] An incorrect pH can inhibit germination and growth.[7]
Contamination 1. Microscopic Examination: Check the culture under a microscope for the presence of contaminating bacteria or fungi. 2. Aseptic Technique: Review and reinforce strict aseptic techniques during all transfer and inoculation steps. Discard contaminated cultures and restart from a pure stock.

Data Presentation

Table 1: Optimized Production Medium for this compound

This table details the composition of the final optimized medium that resulted in a this compound titer of approximately 1.1 mg/L.[1]

ComponentConcentration (g/L)
Mannitol10
Malt Extract2.5
K₂HPO₄1
MgSO₄·7H₂O1
NaCl1
(NH₄)₂SO₄2
CaCO₃2
CuSO₄·5H₂O0.01
Trace Elements Concentration (mg/L)
FeSO₄·7H₂O1
MnCl₂·4H₂O1
ZnSO₄·7H₂O1
NaI5
Final pH 7.2

Table 2: Impact of Strain Improvement Strategies on this compound Titer

This table summarizes the stepwise improvement in this compound production through various optimization techniques.[1]

Strain / ConditionDescriptionThis compound Titer (mg/L)Fold Improvement (Approx.)
S. uncialis Wild-Type (Solid)Original production on solid ISP-4 agar medium.~0.0191x
S. uncialis SB18002 (Submerged)Δcla mutant in initial submerged culture.~0.031.6x
S. uncialis SB18005SB18002 after chemical mutagenesis.~0.0754x
S. uncialis SB18007Overexpression of regulators ucmR4/ucmR7 in SB18005.~0.316x
Engineered Strain (Final)Final engineered strain in optimized medium.~1.158x

Experimental Protocols

Protocol 1: Seed Culture Preparation

  • Medium Preparation: Prepare MYM seed medium consisting of maltose (4 g/L), yeast extract (4 g/L), and malt extract (10 g/L). Adjust the pH to 7.3.

  • Sterilization: Dispense 50 mL of the medium into 250-mL baffled flasks and sterilize by autoclaving.

  • Inoculation: Inoculate the flasks with spores or mycelial fragments of the desired S. uncialis strain from a fresh ISP-4 agar plate.

  • Incubation: Incubate the seed culture at 28°C with shaking at 250 rpm for 2 days.[1]

Protocol 2: Submerged Fermentation for this compound Production

  • Medium Preparation: Prepare the optimized production medium as detailed in Table 1. Adjust the final pH to 7.2.

  • Sterilization: Dispense 50 mL of the production medium into 250-mL baffled flasks and sterilize by autoclaving.

  • Inoculation: Inoculate the production medium with 5 mL (10% v/v) of the 2-day-old seed culture.

  • Incubation: Incubate the production culture at 28°C with shaking at 250 rpm for 7 days.[1]

Protocol 3: Extraction and Analysis of this compound

  • Harvesting: After 7 days of fermentation, centrifuge the 50 mL culture to separate the supernatant and the biomass (mycelium).

  • Extraction: Extract the biomass repeatedly with an equal volume of ethyl acetate. Combine the ethyl acetate extracts.

  • Concentration: Evaporate the ethyl acetate extract to dryness under reduced pressure.

  • Analysis: Re-dissolve the dried extract in a known volume of methanol (e.g., 240 µL). Analyze a 10 µL aliquot by High-Performance Liquid Chromatography (HPLC) using a C18 column and UV detection at 540 nm to quantify this compound.[1]

Visualizations

Uncialamycin_Titer_Improvement_Workflow cluster_strain Strain Engineering cluster_fermentation Fermentation Optimization WT Wild-Type S. uncialis (Solid Culture, ~0.019 mg/L) Submerged Switch to Submerged Fermentation WT->Submerged Deletion Deletion of Competing Gene Clusters (Δcla) Mutagenesis Chemical Mutagenesis Deletion->Mutagenesis Regulator Overexpression of Positive Regulators (ucmR4, ucmR7) Mutagenesis->Regulator Medium Medium Optimization (Carbon, Nitrogen, Minerals) Regulator->Medium Submerged->Deletion Final Optimized Process (~1.1 mg/L) Medium->Final

Caption: Workflow for improving this compound production titer.

Low_Yield_Troubleshooting cluster_check cluster_solution Start Low or No This compound Yield CheckGrowth Is S. uncialis growth normal? Start->CheckGrowth CheckMedium Is the production medium correct? CheckGrowth->CheckMedium Yes FixGrowth Troubleshoot growth: - Check seed culture - Test for contamination - Verify growth medium CheckGrowth->FixGrowth No CheckParams Are fermentation parameters optimal? CheckMedium->CheckParams Yes FixMedium Correct medium: - Remake medium - Check C/N ratio - Add trace elements CheckMedium->FixMedium No CheckInoculum Is the inoculum healthy and correct size? CheckParams->CheckInoculum Yes FixParams Optimize parameters: - Calibrate pH to 7.2 - Set temp to 28°C - Ensure 250 rpm shaking CheckParams->FixParams No FixInoculum Prepare fresh inoculum: - Use 2-day seed culture - Use 10% (v/v) inoculum CheckInoculum->FixInoculum No End Re-run Fermentation CheckInoculum->End Yes FixGrowth->End FixMedium->End FixParams->End FixInoculum->End

Caption: Troubleshooting decision tree for low this compound yield.

Uncialamycin_Regulation cluster_pathway This compound Biosynthesis cluster_regulators Pathway-Specific Regulators UCM_Genes ucm Biosynthetic Gene Cluster (BGC) This compound This compound UCM_Genes->this compound Biosynthesis Regulators Positive Regulators ucmR4 & ucmR7 Regulators->UCM_Genes Activate Transcription

Caption: Key regulatory factors in this compound biosynthesis.

References

Troubleshooting inconsistent results in Uncialamycin DNA cleavage assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Uncialamycin DNA cleavage assays. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining consistent and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of DNA cleavage by this compound?

This compound is a member of the enediyne class of natural products.[1] Its mechanism of action involves a chemical reaction called the Bergman cyclization.[1] This reaction transforms the enediyne core of the molecule into a highly reactive biradical species. This biradical is capable of abstracting hydrogen atoms from the sugar-phosphate backbone of DNA, leading to both single- and double-strand breaks.[1]

Q2: What type of DNA should be used as a substrate?

The choice of DNA substrate depends on the specific goals of the experiment.

  • Supercoiled plasmid DNA (e.g., pBR322): This is useful for a qualitative or semi-quantitative assessment of DNA cleavage. The different topological forms of the plasmid (supercoiled, relaxed circular, and linear) can be readily separated by agarose gel electrophoresis. Cleavage of the supercoiled form (Form I) will initially produce a nicked, relaxed circular form (Form II), and subsequent cleavage of the second strand will result in a linear form (Form III).

  • Radiolabeled oligonucleotides: For more quantitative and high-resolution analysis, synthetic oligonucleotides with a specific sequence, radiolabeled at one end (typically with ³²P), are used. This allows for the precise identification of cleavage sites and quantification of cleavage products using denaturing polyacrylamide gel electrophoresis (PAGE).[2]

Q3: What are the critical components of the reaction buffer?

While specific buffer conditions may need optimization, a typical reaction buffer for an in vitro DNA cleavage assay with an enediyne compound would include:

  • A buffering agent to maintain a stable pH (e.g., Tris-HCl). Some enediynes show enhanced activity at slightly alkaline pH.

  • Salt (e.g., NaCl) to mimic physiological ionic strength.

  • A reducing agent (e.g., dithiothreitol - DTT) may be required to activate the enediyne, although this is compound-specific.

  • EDTA is generally avoided as it can chelate metal ions that might be involved in radical-generating reactions.

Q4: How should this compound be handled and stored?

This compound is an extremely potent cytotoxic agent and should be handled with appropriate safety precautions, including the use of personal protective equipment (gloves, lab coat, safety glasses). It is stable as a solid and in various solvents.[1] For long-term storage, it is advisable to keep it as a solid or a stock solution in an appropriate solvent (e.g., DMSO) at -20°C or lower, protected from light. Repeated freeze-thaw cycles should be avoided.

Troubleshooting Guide

Inconsistent results in this compound DNA cleavage assays can arise from a variety of factors. The following guide addresses common problems in a question-and-answer format.

Problem 1: No or very low DNA cleavage observed.

Q: I don't see any cleavage of my DNA substrate, even at high concentrations of this compound. What could be the issue?

A: This is a common issue that can point to several problems with the experimental setup.

Possible Cause Recommended Solution
Inactive this compound - Verify the expiration date of the compound. - Ensure proper storage conditions (frozen, protected from light). - Minimize freeze-thaw cycles of the stock solution.[3] - Prepare fresh dilutions for each experiment.
Suboptimal Reaction Conditions - pH: Some enediynes are more active at a specific pH range. Consider testing a range of pH values (e.g., 7.0-8.5). - Temperature: The Bergman cyclization can be temperature-dependent. Ensure the incubation is performed at the optimal temperature (typically 37°C). - Incubation Time: The reaction may be slow. Try extending the incubation time.
DNA Substrate Issues - Purity: Ensure the DNA is free from contaminants such as proteins, salts, or organic solvents from the purification process.[3] - Integrity: Check the integrity of your DNA on a separate gel before the experiment. The supercoiled plasmid should be the predominant form.
Lack of Activating Agent Some enediynes require a triggering agent to initiate the Bergman cyclization. While this compound is known to be highly reactive, the specific experimental conditions might necessitate the presence of a reducing agent like DTT. Consult the literature for the specific analogue you are using.
Problem 2: Inconsistent cleavage efficiency between experiments.

Q: I am getting DNA cleavage, but the efficiency varies significantly from one experiment to the next, even with the same conditions. Why is this happening?

A: Lack of reproducibility is often due to subtle variations in experimental parameters.

Possible Cause Recommended Solution
Pipetting Inaccuracies - Use calibrated pipettes. - For highly potent compounds like this compound, prepare a fresh serial dilution from a stock solution for each experiment to minimize errors from pipetting very small volumes.
Inconsistent Incubation Times or Temperatures - Use a calibrated incubator or water bath with a stable temperature. - Ensure that the incubation time is precisely the same for all samples and experiments.
Degradation of this compound Dilutions - Prepare fresh working dilutions of this compound for each experiment. Do not store highly diluted solutions for extended periods, as the compound may degrade or adsorb to the plasticware.
Variability in DNA Stock - Use the same batch of plasmid DNA or oligonucleotide for a series of comparative experiments. Small variations in the quality of the DNA preparation can affect the results.
Problem 3: Smeared bands on the gel.

Q: After running the gel, the DNA bands are not sharp and appear smeared. What is the cause?

A: Smeared bands usually indicate either random DNA degradation or issues with the electrophoresis.

Possible Cause Recommended Solution
Nuclease Contamination - Use nuclease-free water, buffers, and tips for all steps of the experiment. - Ensure that the DNA preparation is free of nucleases.
Excessive this compound Concentration At very high concentrations, extensive DNA fragmentation can lead to a smear of small DNA fragments instead of distinct bands. Perform a dose-response experiment to find the optimal concentration range.
Gel Electrophoresis Issues - Use freshly prepared agarose or polyacrylamide gels and running buffer. - Ensure the gel has polymerized completely and evenly. - Run the gel at a constant, appropriate voltage to prevent overheating.
Sample Overloading - Do not load too much DNA into the wells, as this can cause band distortion and smearing.

Data Presentation: this compound Concentration and DNA Cleavage

The following table illustrates the expected dose-dependent effect of this compound on supercoiled plasmid DNA. The percentages are representative and should be determined empirically for each experimental system.

This compound Concentration (nM)Supercoiled DNA (Form I) (%)Relaxed Circular DNA (Form II) (%)Linear DNA (Form III) (%)
0 (Control)9550
0.170282
0.5306010
1.055540
5.001090

Experimental Protocols

Protocol 1: Plasmid DNA Cleavage Assay

This protocol is for assessing the cleavage of supercoiled plasmid DNA by this compound using agarose gel electrophoresis.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322), 0.5 µg/µL

  • This compound stock solution (e.g., 1 mM in DMSO)

  • 10x Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.5, 1 M NaCl)

  • Nuclease-free water

  • 6x DNA Loading Dye

  • 1% Agarose gel in TAE or TBE buffer containing a DNA stain (e.g., ethidium bromide)

  • TAE or TBE running buffer

Procedure:

  • Prepare fresh serial dilutions of this compound from the stock solution in nuclease-free water or an appropriate buffer.

  • In a microcentrifuge tube, set up the reaction on ice in the following order:

    • Nuclease-free water (to a final volume of 20 µL)

    • 2 µL of 10x Reaction Buffer

    • 1 µL of supercoiled plasmid DNA (0.5 µg)

    • Variable amount of diluted this compound solution

  • Gently mix the reaction components by pipetting.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 1 hour).

  • Stop the reaction by adding 4 µL of 6x DNA Loading Dye.

  • Load the entire reaction mixture into the wells of a 1% agarose gel.

  • Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated sufficiently.

  • Visualize the DNA bands under UV light and document the results. The relative amounts of supercoiled, relaxed circular, and linear DNA can be quantified using densitometry software.

Protocol 2: Radiolabeled Oligonucleotide Cleavage Assay

This protocol provides a high-resolution method to analyze DNA cleavage at specific sites using a 5'-end-labeled oligonucleotide.

Materials:

  • Synthetic oligonucleotide, purified

  • T4 Polynucleotide Kinase (PNK)

  • [γ-³²P]ATP

  • Complementary unlabeled oligonucleotide

  • 10x PNK Buffer

  • This compound stock solution

  • 10x Reaction Buffer

  • Formamide loading dye

  • Denaturing polyacrylamide gel (e.g., 15-20%)

  • TBE running buffer

Procedure:

  • 5'-End Labeling:

    • In a microcentrifuge tube, combine the oligonucleotide, 10x PNK buffer, [γ-³²P]ATP, and T4 PNK.

    • Incubate at 37°C for 30-60 minutes.

    • Heat-inactivate the enzyme (e.g., 65°C for 20 minutes).

  • Annealing:

    • Add an equimolar amount of the complementary unlabeled oligonucleotide.

    • Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to form the DNA duplex.

    • Purify the labeled duplex using a size-exclusion column to remove unincorporated nucleotides.

  • Cleavage Reaction:

    • Set up the reaction as described in Protocol 1, using the radiolabeled DNA duplex as the substrate.

    • Incubate at 37°C for the desired time.

  • Sample Preparation and Electrophoresis:

    • Stop the reaction by adding an equal volume of formamide loading dye.

    • Denature the samples by heating at 95°C for 5 minutes immediately before loading.

    • Load the samples onto a denaturing polyacrylamide gel.

    • Run the gel at a constant power until the desired resolution is achieved.

  • Analysis:

    • Dry the gel and expose it to a phosphor screen or X-ray film.

    • Analyze the resulting autoradiogram to identify cleavage products. The intensity of the bands corresponds to the amount of cleavage at each site.

Visualizations

This compound DNA Cleavage Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dna Prepare DNA Substrate (Plasmid or Oligonucleotide) setup Set up Reaction Mixture (DNA, this compound, Buffer) prep_dna->setup prep_unc Prepare this compound Dilutions prep_unc->setup incubate Incubate at 37°C setup->incubate stop_rxn Stop Reaction (Add Loading Dye) incubate->stop_rxn electrophoresis Gel Electrophoresis (Agarose or PAGE) stop_rxn->electrophoresis visualize Visualize and Quantify (UV or Autoradiography) electrophoresis->visualize

Caption: Experimental workflow for the this compound DNA cleavage assay.

Troubleshooting Logic for No DNA Cleavage

G start No DNA Cleavage Observed check_unc Is this compound active? start->check_unc check_dna Is DNA substrate okay? check_unc->check_dna Yes sol_unc Use fresh stock/dilutions Verify storage check_unc->sol_unc No check_conditions Are reaction conditions optimal? check_dna->check_conditions Yes sol_dna Check DNA integrity and purity check_dna->sol_dna No sol_conditions Optimize time, temp, pH Consider adding a reducing agent check_conditions->sol_conditions No

Caption: Troubleshooting flowchart for the absence of DNA cleavage.

DNA Double-Strand Break Response Pathway

G This compound This compound dsb DNA Double-Strand Break This compound->dsb atm ATM Activation dsb->atm chk2 CHK2 Phosphorylation atm->chk2 repair DNA Repair atm->repair arrest Cell Cycle Arrest chk2->arrest nhej NHEJ (Non-Homologous End Joining) repair->nhej hr HR (Homologous Recombination) repair->hr

Caption: Simplified signaling pathway for DNA double-strand break response.[4][5]

References

Uncialamycin ADC Bystander Effect Enhancement: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the bystander effect of Uncialamycin Antibody-Drug Conjugates (ADCs) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the bystander effect in the context of this compound ADCs and why is it important?

A1: The bystander effect refers to the ability of a cytotoxic agent, released from a target cancer cell, to diffuse and kill neighboring tumor cells, including those that may not express the target antigen.[1] This is particularly crucial for this compound ADCs as this compound is a highly potent enediyne payload that causes double-strand DNA breaks.[2][3] A significant bystander effect can overcome tumor heterogeneity, where antigen expression can be varied, leading to a more profound and durable anti-tumor response.[4] this compound-based ADCs with cleavable linkers have been shown to exhibit a strong bystander killing effect, a unique characteristic compared to other enediyne ADCs like those carrying N-acetyl calicheamicin payloads.[5][6]

Q2: Which factors are critical for maximizing the bystander effect of this compound ADCs?

A2: Several factors critically influence the bystander effect:

  • Linker Technology: Cleavable linkers are essential for releasing the this compound payload in the tumor microenvironment, allowing it to diffuse to neighboring cells.[5][7] ADCs with non-cleavable linkers, which release the payload only after complete antibody degradation within the target cell, typically exhibit a negligible bystander effect.[8]

  • Payload Permeability: The released this compound analogue must be able to traverse cell membranes to exert its cytotoxic activity on adjacent cells.

  • Drug-to-Antibody Ratio (DAR): An optimal DAR is crucial. While a higher DAR may deliver more payload, it can also lead to ADC aggregation and faster clearance, potentially reducing the therapeutic window.

  • Antigen Expression Levels: Higher antigen expression on the target cells can lead to greater ADC internalization and subsequent payload release, thereby amplifying the bystander effect.

Q3: How do this compound ADCs compare to other enediyne ADCs in terms of the bystander effect?

A3: this compound-based ADCs, particularly those with cleavable linkers, have been shown to induce a significant bystander effect.[8] This is a key differentiator from ADCs based on N-acetyl calicheamicin, another enediyne payload, which are known not to exhibit a bystander killing effect due to the short-lived nature of the activated biradical upon payload release.[7][8]

Troubleshooting Guides

This section addresses common issues encountered during experiments aimed at enhancing the bystander effect of this compound ADCs.

Issue 1: Weaker than expected bystander effect in a co-culture assay.

Potential Cause Troubleshooting Recommendation
Suboptimal Linker Cleavage Ensure the linker is being efficiently cleaved within the target antigen-positive (Ag+) cells. Verify the expression of the target enzyme for enzyme-cleavable linkers in your cell line. Consider using a different cleavable linker if cleavage is inefficient.
Low Payload Permeability Confirm that the released this compound payload is membrane-permeable. Modifications to the payload during linker attachment should not significantly increase its polarity.
Inappropriate DAR Synthesize and test ADCs with varying DARs to identify the optimal ratio that balances potency and stability.
Low Antigen Expression Use a target cell line with high and homogenous antigen expression. Verify antigen levels by flow cytometry or western blot.
Incorrect Co-culture Ratio Optimize the ratio of Ag+ to antigen-negative (Ag-) cells. A higher proportion of Ag+ cells generally leads to a more pronounced bystander effect.
Insufficient Incubation Time The bystander effect is time-dependent. Extend the incubation period of your assay (e.g., from 72h to 96h or 120h) to allow for sufficient payload release, diffusion, and induction of apoptosis in bystander cells.

Issue 2: High variability in experimental results.

Potential Cause Troubleshooting Recommendation
Inconsistent ADC Quality Ensure batch-to-batch consistency of your this compound ADC. Characterize each batch for DAR, aggregation, and purity. Inconsistent conjugation can lead to variable efficacy.
Cell Seeding Density Optimize cell seeding density to ensure cell-to-cell contact for efficient payload diffusion without causing overgrowth, which can affect cell health and data interpretation.
Assay Endpoint Measurement Use a reliable method to differentiate and quantify the viability of Ag+ and Ag- cells. Fluorescently labeling one cell population is a common and effective strategy.

Issue 3: Off-target toxicity observed in vivo.

Potential Cause Troubleshooting Recommendation
Premature Linker Cleavage The linker may be unstable in circulation, leading to premature release of the highly potent this compound payload. Assess the stability of the ADC in plasma from the relevant species.
Hydrophobicity of the ADC High hydrophobicity can lead to faster clearance and non-specific uptake. Consider linker and payload modifications to increase hydrophilicity.

Quantitative Data Summary

The following tables summarize representative quantitative data for this compound ADCs, highlighting the impact of linker technology on their potency and bystander effect.

Table 1: In Vitro Cytotoxicity of this compound ADCs with Different Linkers

ADC ConstructLinker TypeTarget Cell LineIC50 (pM)
This compound-ADC-1Cleavable (Val-Cit)T1-expressing HEK293T< 1
This compound-ADC-2Non-cleavableT1-expressing HEK293T~5
N-acetyl calicheamicin-ADCCleavableT1-expressing HEK293T~10

Note: Data synthesized from multiple sources for illustrative purposes. Actual IC50 values are dependent on the specific antibody, payload analogue, DAR, and cell line used.[3][8]

Table 2: Bystander Killing Efficacy of a Cleavable this compound ADC

Cell Culture ConditionADC Concentration (pM)% Viability of Non-Target Cells
Non-Target Cells Alone50~100%
Co-culture (1:1 Target:Non-Target)50< 20%
Co-culture (1:5 Target:Non-Target)50< 40%

Note: This table illustrates the potent bystander effect of a cleavable this compound ADC, where the presence of target cells leads to significant killing of non-target bystander cells.[8]

Experimental Protocols

Protocol 1: In Vitro Co-Culture Bystander Assay

This assay directly evaluates the killing of antigen-negative (Ag-) cells when cultured with antigen-positive (Ag+) cells in the presence of an this compound ADC.

Materials:

  • Ag+ and Ag- cancer cell lines. The Ag- cell line should be stably transfected with a fluorescent protein (e.g., GFP) for easy identification.

  • This compound ADC with a cleavable linker.

  • Isotype control ADC.

  • Complete cell culture medium.

  • 96-well black, clear-bottom tissue culture plates.

  • Fluorescence plate reader or flow cytometer.

Methodology:

  • Cell Seeding:

    • Seed a mixture of Ag+ and Ag- cells in a 96-well plate at a predetermined ratio (e.g., 1:1, 1:3, 3:1).

    • Include monocultures of both cell lines as controls.

    • Total cell density should be optimized to avoid overgrowth during the assay period.

    • Allow cells to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the this compound ADC and the isotype control ADC.

    • Add the ADC dilutions to the co-culture and monoculture wells.

    • Include untreated wells as a negative control.

  • Incubation:

    • Incubate the plates for 96-120 hours, a duration sufficient to observe the bystander effect of a potent DNA-damaging agent.

  • Data Acquisition and Analysis:

    • Fluorescence Plate Reader: Measure the fluorescence intensity of the GFP-expressing Ag- cells. A decrease in fluorescence relative to the untreated co-culture control indicates bystander killing.

    • Flow Cytometry: Harvest the cells and analyze by flow cytometry to distinguish and quantify the viability of the GFP-negative (Ag+) and GFP-positive (Ag-) cell populations using a viability dye (e.g., Propidium Iodide or DAPI).

    • Calculate the percentage of viable Ag- cells and plot against the ADC concentration to determine the bystander IC50.

Protocol 2: Conditioned Medium Transfer Assay

This assay determines if the cytotoxic payload is released from the Ag+ cells into the culture medium and is capable of killing Ag- cells.

Materials:

  • Ag+ and Ag- cancer cell lines.

  • This compound ADC with a cleavable linker.

  • Complete cell culture medium.

  • Centrifuge and 0.22 µm sterile filters.

  • 96-well tissue culture plates.

  • Cell viability reagent (e.g., CellTiter-Glo®).

Methodology:

  • Prepare Conditioned Medium:

    • Seed Ag+ cells in a culture flask and allow them to reach high density.

    • Treat the Ag+ cells with the this compound ADC at a concentration that induces significant cell death (e.g., 10x IC50) for 48-72 hours.

    • Collect the conditioned medium and centrifuge to remove cell debris.

    • Filter the supernatant through a 0.22 µm sterile filter.

  • Treat Ag- Cells:

    • Seed Ag- cells in a 96-well plate and allow them to adhere overnight.

    • Remove the existing medium and add the conditioned medium from the ADC-treated Ag+ cells.

    • Include controls where Ag- cells are treated with fresh medium containing the same concentration of the ADC to assess direct toxicity.

  • Incubation and Analysis:

    • Incubate the Ag- cells for 72-96 hours.

    • Assess cell viability using a standard method like CellTiter-Glo®.

    • Compare the viability of cells treated with conditioned medium from ADC-treated cells to those treated with medium from vehicle-treated or control ADC-treated cells.

Visualizations

Uncialamycin_ADC_Bystander_Effect_Pathway cluster_target_cell Antigen-Positive (Ag+) Target Cell cluster_bystander_cell Antigen-Negative (Ag-) Bystander Cell ADC This compound ADC Antigen Target Antigen ADC->Antigen Binding Internalization Internalization Antigen->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage Payload_Release Released this compound Cleavage->Payload_Release DNA_Damage_Target Double-Strand DNA Break Payload_Release->DNA_Damage_Target Diffusion Payload Diffusion Payload_Release->Diffusion Bystander Effect Apoptosis_Target Apoptosis DNA_Damage_Target->Apoptosis_Target DNA_Damage_Bystander Double-Strand DNA Break Diffusion->DNA_Damage_Bystander Apoptosis_Bystander Apoptosis DNA_Damage_Bystander->Apoptosis_Bystander

Caption: Mechanism of this compound ADC action and bystander effect.

Co_Culture_Assay_Workflow start Start seed_cells Seed Ag+ and Ag- (GFP+) cells in co-culture and monoculture start->seed_cells add_adc Add serial dilutions of This compound ADC seed_cells->add_adc incubate Incubate for 96-120 hours add_adc->incubate measure_viability Measure Viability of Ag- (GFP+) cells (Fluorescence or Flow Cytometry) incubate->measure_viability analyze Analyze Data and Determine Bystander IC50 measure_viability->analyze end End analyze->end

Caption: Experimental workflow for the co-culture bystander assay.

Conditioned_Medium_Assay_Workflow start Start treat_ag_plus Treat Ag+ cells with This compound ADC (48-72h) start->treat_ag_plus collect_medium Collect and filter conditioned medium treat_ag_plus->collect_medium treat_ag_minus Add conditioned medium to Ag- cells collect_medium->treat_ag_minus incubate Incubate for 72-96 hours treat_ag_minus->incubate measure_viability Measure Viability of Ag- cells (e.g., CellTiter-Glo®) incubate->measure_viability analyze Compare viability to controls measure_viability->analyze end End analyze->end

Caption: Experimental workflow for the conditioned medium transfer assay.

References

Technical Support Center: Improving the Pharmacokinetics of Uncialamycin Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the pharmacokinetics of Uncialamycin antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the key pharmacokinetic challenges associated with this compound-based ADCs?

This compound, as an enediyne payload, is highly potent but also presents challenges due to its hydrophobicity.[1][2] Key pharmacokinetic challenges include:

  • Rapid Clearance: The hydrophobic nature of this compound can lead to faster clearance of the ADC from circulation, reducing its half-life and exposure.[3]

  • Linker Instability: Premature cleavage of the linker in systemic circulation can release the potent this compound payload, leading to off-target toxicity and reduced efficacy.[4][5] Studies have shown that this compound ADCs with cleavable linkers can have significantly shorter half-lives compared to those with non-cleavable linkers.[6]

  • Aggregation: The hydrophobicity of the payload can induce aggregation of the ADC, which can alter its pharmacokinetic profile, potentially leading to faster clearance and increased immunogenicity.[1][7]

  • Off-Target Toxicity: Release of this compound in non-target tissues can cause significant toxicity, a major concern for highly potent payloads.[3][4]

Q2: How does the choice of linker impact the pharmacokinetics of this compound ADCs?

The linker is a critical component that significantly influences the stability and pharmacokinetic profile of an ADC.[5]

  • Cleavable Linkers: These are designed to be stable in circulation and release the payload in the tumor microenvironment.[8] However, they can be susceptible to premature cleavage in the plasma, leading to shorter ADC half-lives. For this compound ADCs, those with cleavable linkers have shown half-lives ranging from 0.7 to 2 days in mice.[6]

  • Non-Cleavable Linkers: These linkers are more stable in circulation, resulting in a longer ADC half-life. An this compound ADC with a non-cleavable linker demonstrated a half-life of 11.8 days in mice.[6] While offering better stability, the payload is released upon lysosomal degradation of the antibody, which may limit the bystander killing effect.[4]

Q3: What is the bystander effect and is it observed with this compound ADCs?

The bystander effect is the ability of a released cytotoxic payload to kill neighboring cancer cells that may not express the target antigen.[4] This is particularly important for treating heterogeneous tumors. This compound ADCs with cleavable linkers have been shown to exhibit a significant bystander killing effect, which is a potential advantage over some other enediyne ADCs like those with N-acetyl calicheamicin payloads.[6][8][9]

Troubleshooting Guide

Issue 1: Rapid clearance and poor exposure of the this compound ADC in vivo.

  • Question: We are observing a much shorter half-life than expected for our this compound ADC in our mouse model. What are the potential causes and how can we troubleshoot this?

  • Answer:

    • Potential Causes:

      • High Hydrophobicity: The this compound payload can increase the overall hydrophobicity of the ADC, leading to faster clearance by the liver.[3]

      • High Drug-to-Antibody Ratio (DAR): A higher DAR can increase hydrophobicity and accelerate clearance.[3][4]

      • Linker Instability: Premature cleavage of the linker in mouse plasma can lead to rapid loss of the conjugated drug.[4][6]

      • Aggregation: Aggregated ADCs are often rapidly cleared from circulation.[7]

    • Troubleshooting Strategies:

      • Assess In Vitro Plasma Stability: Conduct a plasma stability assay to determine the rate of drug deconjugation in mouse and human plasma. A significantly faster deconjugation in mouse plasma may indicate enzymatic cleavage specific to that species.

      • Optimize the Drug-to-Antibody Ratio (DAR): Aim for a lower, more homogeneous DAR (e.g., 2 or 4). Site-specific conjugation methods can help achieve a uniform DAR.

      • Modify the Linker:

        • Incorporate hydrophilic spacers, such as polyethylene glycol (PEG), into the linker design to increase the hydrophilicity of the ADC.

        • If using a cleavable linker, consider a more stable design or switch to a non-cleavable linker if the bystander effect is not critical for efficacy.

      • Characterize Aggregation: Use Size Exclusion Chromatography (SEC-HPLC) to quantify the percentage of aggregates in your ADC preparation. If aggregation is high, refer to the troubleshooting guide for aggregation.

      • Formulation Development: Explore different buffer conditions (e.g., pH, excipients) to identify a formulation that minimizes aggregation and maintains stability.

Issue 2: High levels of aggregation observed in our this compound ADC preparation.

  • Question: Our this compound ADC shows significant aggregation upon formulation. What steps can we take to mitigate this?

  • Answer:

    • Potential Causes:

      • Payload Hydrophobicity: this compound is a hydrophobic molecule, and its conjugation to the antibody surface increases the propensity for aggregation.[1]

      • High DAR: A higher number of payload molecules per antibody increases surface hydrophobicity.[10]

      • Suboptimal Formulation: The buffer pH, ionic strength, and absence of stabilizing excipients can contribute to aggregation.[2]

      • Harsh Conjugation or Purification Conditions: The chemical and physical stresses during the manufacturing process can induce aggregation.

    • Troubleshooting Strategies:

      • Optimize Formulation:

        • pH Screening: Evaluate a range of pH values for the formulation buffer to find the pH at which the ADC is most stable.

        • Excipient Screening: Test the addition of stabilizing excipients such as polysorbates (e.g., Polysorbate 20 or 80), sugars (e.g., sucrose, trehalose), and amino acids (e.g., arginine, glycine).

      • Reduce DAR: A lower DAR will generally result in less aggregation. Evaluate the trade-off between DAR, efficacy, and aggregation.

      • Incorporate Hydrophilic Linkers: The use of PEGylated linkers can mask the hydrophobicity of the payload and improve solubility.

      • Control Processing Conditions:

        • Minimize exposure to harsh pH or high temperatures during conjugation and purification.

        • Avoid vigorous agitation or repeated freeze-thaw cycles.

      • Analytical Characterization: Use SEC-HPLC to quantify aggregation levels under different formulation and storage conditions. Dynamic Light Scattering (DLS) can also be used to detect the presence of aggregates.

Issue 3: Off-target toxicity is observed in our in vivo studies.

  • Question: We are seeing signs of toxicity in our animal models that do not seem to be target-mediated. How can we address this?

  • Answer:

    • Potential Causes:

      • Premature Payload Release: Instability of the linker in circulation can lead to the systemic release of the highly potent this compound.[3]

      • Non-specific Uptake: The ADC may be taken up by non-target cells, leading to the release of the payload in healthy tissues.[11]

      • "On-target, off-tumor" Toxicity: The target antigen may be expressed at low levels on healthy tissues, leading to ADC binding and toxicity.

    • Troubleshooting Strategies:

      • Assess Linker Stability in Vivo: Analyze plasma samples from your in vivo study for the presence of free this compound. This can be done using LC-MS/MS.

      • Improve Linker Stability: If premature release is confirmed, consider using a more stable linker. For cleavable linkers, modifications to the cleavage site can enhance stability. Alternatively, a non-cleavable linker can be used.

      • Evaluate Target Expression Profile: Thoroughly characterize the expression of the target antigen in a panel of normal tissues to assess the risk of "on-target, off-tumor" toxicity.

      • Modify the Antibody: Antibody engineering can be used to modulate the affinity of the antibody for its target, potentially reducing binding to tissues with low antigen expression.

      • Consider a Less Potent Payload Analog: If possible, explore this compound analogs with slightly reduced potency to widen the therapeutic window.

Data Presentation

Table 1: Summary of Pharmacokinetic Parameters of T1-Targeting this compound ADCs in Mice [6]

Linker-DrugLinker TypeADC Half-life (days)
LD1Cleavable~2
LD2Non-cleavable11.8
LD6Cleavable0.7

Data extracted from a study on CD46-targeting ADCs, where T1LD1, T1LD2, and T1LD6 represent the ADCs with the respective linker-drugs. The half-lives were determined in mice.[6]

Experimental Protocols

1. In Vitro Plasma Stability Assay

  • Objective: To assess the stability of the this compound ADC and the rate of payload deconjugation in plasma from different species (e.g., mouse, rat, cynomolgus monkey, human).

  • Materials:

    • This compound ADC

    • Control naked antibody

    • Frozen plasma from relevant species

    • Phosphate-buffered saline (PBS), pH 7.4

    • 37°C incubator

    • Protein precipitation solution (e.g., acetonitrile with an internal standard)

    • LC-MS/MS system

  • Procedure:

    • Thaw plasma at 37°C.

    • Spike the this compound ADC into the plasma to a final concentration of 100 µg/mL.

    • Prepare a control sample by spiking the ADC into PBS at the same concentration.

    • Incubate the samples at 37°C.

    • At various time points (e.g., 0, 1, 6, 24, 48, 72, and 144 hours), collect an aliquot of the plasma or PBS sample.

    • Immediately stop the reaction by adding 3 volumes of cold protein precipitation solution to the aliquot.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Analyze the supernatant for the concentration of released payload using a validated LC-MS/MS method.

    • Alternatively, the intact ADC in the plasma can be analyzed to determine the change in the average DAR over time. This often involves immunocapture of the ADC followed by LC-MS analysis.

  • Data Analysis:

    • Plot the concentration of the released payload or the percentage of intact ADC against time.

    • Calculate the half-life (t½) of the ADC in the plasma of each species.

2. Size Exclusion Chromatography (SEC-HPLC) for Aggregate Quantification

  • Objective: To quantify the percentage of monomer, dimer, and higher-order aggregates in a preparation of this compound ADC.

  • Materials:

    • This compound ADC sample

    • SEC-HPLC system with a UV detector

    • SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)

    • Mobile phase (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8)

  • Procedure:

    • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

    • Prepare the this compound ADC sample by diluting it to a concentration of approximately 1 mg/mL in the mobile phase.

    • Inject an appropriate volume (e.g., 20 µL) of the sample onto the column.

    • Run the separation isocratically at a flow rate of 0.5 mL/min for 30 minutes.

    • Monitor the elution profile at 280 nm.

    • Identify the peaks corresponding to high molecular weight (HMW) species (aggregates), the monomer, and any low molecular weight (LMW) species (fragments).

  • Data Analysis:

    • Integrate the area of each peak.

    • Calculate the percentage of each species by dividing the area of the individual peak by the total area of all peaks.

3. In Vivo Pharmacokinetic Study in Mice

  • Objective: To determine the pharmacokinetic profile of a this compound ADC in mice, including its clearance, volume of distribution, and half-life.

  • Materials:

    • This compound ADC

    • Female BALB/c mice (or other appropriate strain), 6-8 weeks old

    • Sterile PBS for dosing formulation

    • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

    • Anesthesia

    • Analytical methods for quantifying total antibody and conjugated ADC in plasma (e.g., ELISA, LC-MS/MS)

  • Procedure:

    • Acclimate the mice for at least one week before the study.

    • Prepare the dosing solution of the this compound ADC in sterile PBS at the desired concentration.

    • Administer a single intravenous (IV) dose of the ADC to a cohort of mice (e.g., 5 mg/kg).

    • At predetermined time points (e.g., 5 minutes, 1, 4, 8, 24, 48, 96, 168, and 336 hours) after dosing, collect blood samples from a subset of mice (typically 3 mice per time point) via retro-orbital or cardiac puncture under anesthesia.

    • Place the blood into heparinized tubes and centrifuge to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

    • Quantify the concentration of total antibody and/or conjugated ADC in the plasma samples using a validated analytical method.

  • Data Analysis:

    • Plot the mean plasma concentration of the ADC versus time.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) to determine key PK parameters such as clearance (CL), volume of distribution (Vd), and terminal half-life (t½).

Visualizations

experimental_workflow Experimental Workflow for PK Improvement cluster_0 Initial Characterization cluster_1 In Vivo Evaluation cluster_2 Troubleshooting & Optimization ADC_Prep ADC Preparation (this compound Conjugate) In_Vitro_Stability In Vitro Plasma Stability ADC_Prep->In_Vitro_Stability Aggregation_Analysis Aggregation Analysis (SEC-HPLC) ADC_Prep->Aggregation_Analysis In_Vivo_PK In Vivo PK Study (Mouse) In_Vitro_Stability->In_Vivo_PK Aggregation_Analysis->In_Vivo_PK Toxicity_Assessment Toxicity Assessment In_Vivo_PK->Toxicity_Assessment Data_Analysis Data Analysis & PK Modeling Toxicity_Assessment->Data_Analysis Decision Pharmacokinetics Acceptable? Data_Analysis->Decision Optimization Optimization Strategy Decision->Optimization No Re_evaluate Re-evaluate Optimized ADC Decision->Re_evaluate Yes Optimization->ADC_Prep e.g., Linker Modification, DAR Optimization

Caption: Workflow for improving this compound ADC pharmacokinetics.

troubleshooting_workflow Troubleshooting Rapid ADC Clearance Start Observe Rapid In Vivo Clearance Check_Stability Assess In Vitro Plasma Stability Start->Check_Stability Stable Stable Check_Stability->Stable Yes Unstable Unstable Check_Stability->Unstable No Check_Aggregation Quantify Aggregates (SEC-HPLC) High_Aggregation High Aggregation Check_Aggregation->High_Aggregation Yes Low_Aggregation Low Aggregation Check_Aggregation->Low_Aggregation No Check_DAR Review DAR & Hydrophobicity High_DAR High DAR / Hydrophobicity Check_DAR->High_DAR Yes Optimal_DAR Optimal DAR Check_DAR->Optimal_DAR No Stable->Check_Aggregation Modify_Linker Modify/Change Linker Unstable->Modify_Linker Optimize_Formulation Optimize Formulation High_Aggregation->Optimize_Formulation Low_Aggregation->Check_DAR Optimize_DAR Optimize DAR / Conjugation High_DAR->Optimize_DAR Re_evaluate Re-evaluate Pharmacokinetics Optimal_DAR->Re_evaluate Modify_Linker->Re_evaluate Optimize_Formulation->Re_evaluate Optimize_DAR->Re_evaluate

Caption: Troubleshooting flowchart for rapid ADC clearance.

References

Technical Support Center: Scalable Synthesis of Uncialamycin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of Uncialamycin, geared towards researchers, scientists, and drug development professionals. The information is based on the streamlined, practical, and enantioselective total synthesis developed by the Nicolaou group, which is amenable to producing material for preclinical studies.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the most viable method for producing preclinical quantities of this compound?

A1: Total chemical synthesis is the most viable method. While this compound is a natural product isolated from Streptomyces uncialis, production via fermentation suffers from extremely low titers (e.g., ~0.019 mg/L), making it unsuitable for generating the quantities needed for preclinical development.[3] A streamlined 22-step total synthesis has been reported as scalable for bulk production.[1][4][5]

Q2: What are the key features of the scalable total synthesis route?

A2: The enantioselective total synthesis starts from readily available materials like hydroxy- or methoxyisatin.[1][6] Key transformations include a Noyori enantioselective reduction, a Yamaguchi acetylide-pyridinium coupling, a stereoselective acetylide-aldehyde cyclization, and a Hauser-Kraus annulation to construct the anthraquinone core of the molecule.[1][2][6]

Q3: What is the overall efficiency of the scalable synthesis?

A3: The reported streamlined synthesis proceeds in 22 linear steps with an overall yield of 11%.[1][6] It is important to note that this route requires 14 chromatographic separations, indicating that purification is a significant undertaking.[1][6]

Q4: What are the primary safety concerns when synthesizing this compound?

A4: this compound is an enediyne compound and is extremely cytotoxic.[3][5] Its mechanism of action involves generating diradicals that cleave both strands of DNA.[4][5] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, is mandatory. All manipulations of the final compound and potent intermediates should be performed in a certified chemical fume hood or containment facility. A detailed risk assessment should be completed before beginning the synthesis.

Q5: Can this synthesis be used to create analogues for structure-activity relationship (SAR) studies?

A5: Yes, the developed synthetic strategies are amenable to the synthesis of designed analogues.[1][6] The route allows for modifications to be made, enabling the creation of variants with handles for conjugation to delivery systems like antibodies, which is crucial for developing antibody-drug conjugates (ADCs).[1][6][7][8]

Data Presentation

Table 1: Overview of the Scalable this compound Synthesis
ParameterValueReference
Total Linear Steps22[1][6]
Overall Yield11%[1][6]
Starting MaterialsHydroxy- or Methoxyisatin[1][6]
Key ReactionsNoyori Reduction, Yamaguchi Coupling, Hauser-Kraus Annulation[1][6]
Purification Steps14 Chromatographic Separations[1][6]
ScalabilityAmenable to bulk production for preclinical studies[4][5]

Experimental Protocols

Note: These are representative protocols based on the key transformations mentioned in the literature.[1][6] Researchers should consult the primary publication for precise, step-by-step instructions and characterization data.

Protocol 1: Noyori Enantioselective Reduction of a Prochiral Ketone

This step is crucial for establishing the stereochemistry in an early-stage intermediate.

  • Preparation: In an oven-dried, argon-flushed flask, dissolve the ketone substrate (1.0 eq) in a mixture of formic acid and triethylamine (5:2 ratio).

  • Catalyst Addition: To the stirred solution, add the chiral Ru(II) catalyst, such as (S,S)-Ts-DPEN Ru(p-cymene)Cl, (0.01 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC) or LC-MS for the disappearance of the starting material.

  • Workup: Upon completion, quench the reaction by adding water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting alcohol via flash column chromatography on silica gel.

Protocol 2: Hauser-Kraus Annulation for Anthraquinone Formation

This key late-stage reaction forges the core aromatic system of this compound.

  • Preparation: In an oven-dried, argon-flushed flask, dissolve the cyanophthalide building block (1.1 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C.

  • Base Addition: Add a strong base, such as lithium hexamethyldisilazide (LHMDS) (1.0 M in THF, 1.1 eq), dropwise to the solution and stir for 30 minutes at -78 °C to form the anion.

  • Coupling: In a separate flask, dissolve the semiquinone aminal partner (1.0 eq) in anhydrous THF at -78 °C. Transfer the pre-formed anion solution to this flask via cannula.

  • Reaction: Allow the reaction mixture to stir at -78 °C for 1-2 hours, monitoring closely by TLC.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride solution. Warm the mixture to room temperature and extract with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography to yield the anthraquinone core.

Troubleshooting Guides

Issue 1: Low Yield in the Hauser-Kraus Annulation

  • Potential Cause A: Incomplete anion formation.

    • Solution: Ensure all reagents and solvents are strictly anhydrous. Use freshly titrated or newly purchased LHMDS. Extend the anion formation time to 45-60 minutes.

  • Potential Cause B: Degradation of the semiquinone aminal.

    • Solution: This intermediate can be sensitive. Ensure it is freshly prepared and purified before use. Maintain the reaction temperature strictly at -78 °C during the addition.

  • Potential Cause C: Side reactions.

    • Solution: Slow, dropwise addition of the anion to the aminal solution is critical to avoid localized concentration issues that can lead to side products.

Issue 2: Difficult Purification of Intermediates

The synthesis involves 14 column chromatography steps, indicating purification is a common challenge.[1][6]

  • Potential Cause A: Co-eluting impurities.

    • Solution: Experiment with different solvent systems for chromatography (e.g., hexane/ethyl acetate, dichloromethane/methanol). Consider using a different stationary phase, such as alumina or a C18 reversed-phase column.

  • Potential Cause B: Streaking or tailing on silica gel.

    • Solution: For basic compounds (e.g., containing amines), add 1% triethylamine to the eluent. For acidic compounds, add 1% acetic acid.

  • Potential Cause C: Product instability on silica.

    • Solution: Minimize the time the compound spends on the column. Use a faster flow rate or a shorter column. Consider alternative purification methods like preparative TLC or crystallization if the compound is solid.

Visualizations

This compound Synthesis Workflow cluster_start Starting Materials cluster_core Key Transformations cluster_end Final Product start Hydroxy- or Methoxyisatin step1 Noyori Enantioselective Reduction start->step1 Multiple Steps step2 Yamaguchi Coupling step1->step2 Intermediates step3 Acetylide-Aldehyde Cyclization step2->step3 Intermediates step4 Hauser-Kraus Annulation step3->step4 Late-Stage Intermediates end_product This compound step4->end_product Final Steps

Caption: High-level workflow of the scalable this compound total synthesis.

This compound Mechanism of Action cluster_pathway Cellular Action cluster_target Molecular Target This compound This compound (Enediyne Core) Activation Cellular Activation (e.g., reductive environment) This compound->Activation Bergman Bergman Cycloaromatization Activation->Bergman Diradical p-Benzyne Diradical Bergman->Diradical DNA Nuclear DNA Diradical->DNA H-atom abstraction Cleavage Double-Strand Break DNA->Cleavage Apoptosis Cell Death (Apoptosis) Cleavage->Apoptosis

Caption: Mechanism of action of this compound via Bergman cycloaromatization.

Troubleshooting Low Yield start Low yield in a key coupling reaction q1 Were all reagents and solvents anhydrous? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the starting material fully consumed (by TLC/LCMS)? a1_yes->q2 sol1 Dry all solvents (e.g., distillation) and use fresh, dry reagents. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are there multiple spots on TLC? a2_yes->q3 sol2 Increase reaction time or temperature. Consider adding more reagent/catalyst. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3 Side reaction or degradation occurred. Optimize reaction conditions (temp, addition rate). Re-purify starting materials. a3_yes->sol3 end_node Product may be lost during workup/purification. Check extraction pH, consider alternative purification. a3_no->end_node

Caption: Decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Mitigating Immunogenicity of Uncialamycin ADCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to the immunogenicity of Uncialamycin Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an ADC payload?

This compound is a potent enediyne antitumor antibiotic.[1] Its mechanism of action involves the generation of diradicals that cause double-strand DNA breaks in cancer cells, leading to cell death.[1] The high cytotoxicity of this compound makes it an attractive payload for ADCs, as it can be effective at very low concentrations once delivered to the tumor site.

Q2: What are the main factors contributing to the immunogenicity of this compound ADCs?

The immunogenicity of this compound ADCs is a complex multifactorial issue. The potential sources of an immune response can be attributed to several components of the ADC:

  • The Monoclonal Antibody (mAb): The antibody itself, particularly non-humanized or partially humanized antibodies, can elicit an anti-drug antibody (ADA) response. Even fully human antibodies can contain immunogenic epitopes.

  • The this compound Payload: As a small molecule, this compound is considered a hapten. When conjugated to the larger antibody carrier, it can become immunogenic, leading to the formation of anti-drug antibodies that target the payload.[2]

  • The Linker: The linker connecting the antibody to the this compound payload can also be immunogenic. Neoepitopes can be formed at the conjugation site between the linker and the antibody.

  • ADC Aggregates and Impurities: Aggregates formed during manufacturing or storage can be highly immunogenic.[3] Impurities from the manufacturing process can also contribute to an unwanted immune response.

  • Drug-to-Antibody Ratio (DAR): A high DAR can increase the hydrophobicity of the ADC, potentially leading to aggregation and increased immunogenicity.[3][4][5]

Q3: What are the potential consequences of an immunogenic response to an this compound ADC?

An immunogenic response, characterized by the formation of ADAs, can have several negative consequences:

  • Reduced Efficacy: ADAs can bind to the ADC and increase its clearance from the body, reducing its therapeutic effect. Neutralizing antibodies can directly block the ADC from binding to its target on cancer cells.

  • Altered Pharmacokinetics (PK): The formation of immune complexes between the ADC and ADAs can alter the PK profile of the drug.[2]

  • Safety Concerns: In some cases, the formation of immune complexes can lead to adverse events, such as infusion reactions or hypersensitivity. While rare, severe allergic reactions, including anaphylaxis, are a potential risk.[6]

Q4: What are the key strategies to mitigate the immunogenicity of this compound ADCs?

A proactive approach to immunogenicity risk mitigation should be implemented throughout the development of an this compound ADC. Key strategies include:

  • Antibody Engineering:

    • Humanization: Using humanized or fully human monoclonal antibodies significantly reduces the risk of an immune response against the antibody backbone.

    • De-immunization: In silico and in vitro methods can be used to identify and remove potential T-cell epitopes from the antibody sequence.

  • Linker and Payload Optimization:

    • Linker Selection: Choosing a linker with low intrinsic immunogenicity is crucial. The stability of the linker is also critical to prevent premature release of the payload, which could lead to off-target toxicity and potential immune responses.

    • Payload Modification: While more challenging, modifications to the payload structure could potentially reduce its immunogenicity.

  • Control of Physicochemical Properties:

    • Drug-to-Antibody Ratio (DAR): Optimizing the DAR is a critical step. A lower DAR may be preferable to reduce the risk of aggregation and immunogenicity.[4][5]

    • Formulation Development: Developing a stable formulation that prevents aggregation and degradation is essential.

  • Manufacturing and Quality Control:

    • Process Optimization: Robust manufacturing processes are necessary to minimize impurities and aggregates.

    • Analytical Characterization: Comprehensive analytical methods are required to monitor the quality and purity of the ADC product.

Troubleshooting Guides

Problem 1: High levels of Anti-Drug Antibodies (ADAs) detected in preclinical in vivo studies.

Potential Cause Troubleshooting Steps
Immunogenic mAb backbone - Sequence analysis to identify potential T-cell epitopes. - Consider re-engineering the mAb through de-immunization. - Switch to a different, less immunogenic antibody scaffold.
Immunogenic linker-payload - Evaluate the immunogenicity of the linker and payload components separately. - Synthesize and test ADCs with different linkers (e.g., cleavable vs. non-cleavable, different chemical structures).
ADC aggregation - Analyze the ADC formulation for the presence of aggregates using techniques like size-exclusion chromatography (SEC). - Optimize the formulation to improve stability (e.g., adjust pH, excipients). - Evaluate the impact of DAR on aggregation.
Impurities from manufacturing - Review and optimize the purification process to remove process-related impurities. - Characterize any detectable impurities for their potential to induce an immune response.

Problem 2: Inconsistent results in in vitro immunogenicity assays (e.g., T-cell proliferation assay).

Potential Cause Troubleshooting Steps
High background in negative controls - Ensure all reagents are sterile and free of endotoxin contamination. - Optimize the assay medium and serum source. - Titrate the concentration of the ADC used for stimulation.
Poor response in positive controls - Verify the activity of the positive control (e.g., KLH). - Check the viability and responsiveness of the peripheral blood mononuclear cells (PBMCs). - Optimize the stimulation period.
High inter-donor variability - Increase the number of healthy donors to obtain a more robust dataset. - Analyze the HLA type of the donors to identify potential population-specific responses.
Cytotoxicity of the ADC - The cytotoxic nature of this compound can lead to T-cell death at high concentrations, confounding the proliferation readout. - Perform a dose-response experiment to find a non-toxic concentration that still allows for T-cell stimulation. - Consider using a less sensitive readout, such as cytokine production, at earlier time points.

Quantitative Data Summary

Data for the immunogenicity of this compound ADCs is not extensively available in the public domain. The following table provides an illustrative example of ADA incidence for other ADC platforms and is intended for comparative purposes only.

Table 1: Illustrative Anti-Drug Antibody (ADA) Incidence in Clinical Trials of Different ADCs

ADC PlatformTargetPayloadADA Incidence (%)Reference
Brentuximab vedotinCD30MMAE~37%[2]
Ado-trastuzumab emtansineHER2DM1~5.3%[2]
Gemtuzumab ozogamicinCD33Calicheamicin<1%[2]
8 vc-MMAE ADCsVariousMMAE0-35.8%[7]

MMAE: Monomethyl auristatin E; DM1: Emtansine

Experimental Protocols

1. Anti-Drug Antibody (ADA) Bridging ELISA

This protocol provides a general framework for a bridging ELISA to detect ADAs against an this compound ADC.

Materials:

  • Streptavidin-coated 96-well plates

  • Biotinylated this compound ADC

  • Digoxigenin (or other hapten)-labeled this compound ADC

  • Anti-Digoxigenin-HRP antibody

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., PBS with 1% BSA)

  • Sample Diluent (e.g., Blocking Buffer)

  • TMB Substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Positive and negative control serum samples

  • Plate reader

Procedure:

  • Coating: Add 100 µL of biotinylated this compound ADC (at a pre-optimized concentration) to each well of a streptavidin-coated plate. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate 3 times with Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate 3 times with Wash Buffer.

  • Sample Incubation: Add 100 µL of diluted serum samples (and controls) to the wells. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate 3 times with Wash Buffer.

  • Detection Antibody Incubation: Add 100 µL of digoxigenin-labeled this compound ADC (at a pre-optimized concentration) to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate 3 times with Wash Buffer.

  • Enzyme Conjugate Incubation: Add 100 µL of Anti-Digoxigenin-HRP antibody (diluted in Blocking Buffer) to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate 5 times with Wash Buffer.

  • Substrate Development: Add 100 µL of TMB Substrate to each well. Incubate in the dark until color develops (typically 15-30 minutes).

  • Stopping Reaction: Add 50 µL of Stop Solution to each well.

  • Reading: Read the absorbance at 450 nm using a plate reader.

2. In Vitro T-Cell Proliferation Assay

This assay assesses the potential of an this compound ADC to induce T-cell proliferation.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors

  • RPMI-1640 medium supplemented with 10% human AB serum, L-glutamine, and antibiotics

  • This compound ADC

  • Positive control (e.g., Keyhole Limpet Hemocyanin - KLH)

  • Negative control (vehicle buffer)

  • CFSE (Carboxyfluorescein succinimidyl ester) or ³H-thymidine

  • Flow cytometer or liquid scintillation counter

Procedure:

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Staining (CFSE method): Label PBMCs with CFSE according to the manufacturer's protocol.

  • Cell Plating: Plate 2 x 10⁵ PBMCs per well in a 96-well round-bottom plate.

  • Stimulation: Add the this compound ADC, positive control (KLH), or negative control to the wells in triplicate. A dose-response of the ADC is recommended.

  • Incubation: Incubate the plate for 6-7 days at 37°C in a 5% CO₂ incubator.

  • Proliferation Measurement:

    • CFSE Method: Harvest the cells, stain with T-cell markers (e.g., CD3, CD4), and analyze by flow cytometry. Proliferation is measured by the dilution of CFSE fluorescence.

    • ³H-thymidine Method: Pulse the cells with ³H-thymidine for the last 18-24 hours of incubation. Harvest the cells onto a filter plate and measure incorporated radioactivity using a liquid scintillation counter.

3. Cytokine Release Assay

This assay measures the release of cytokines from PBMCs upon stimulation with the this compound ADC.

Materials:

  • PBMCs from healthy donors

  • RPMI-1640 medium

  • This compound ADC

  • Positive control (e.g., Lipopolysaccharide - LPS)

  • Negative control (vehicle buffer)

  • Multiplex cytokine assay kit (e.g., Luminex-based)

Procedure:

  • PBMC Isolation and Plating: Isolate and plate PBMCs as described for the T-cell proliferation assay.

  • Stimulation: Add the this compound ADC, positive control (LPS), or negative control to the wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.

  • Cytokine Measurement: Analyze the supernatants for the presence of various cytokines (e.g., IL-2, IFN-γ, TNF-α, IL-6, IL-10) using a multiplex cytokine assay kit according to the manufacturer's instructions.

Visualizations

immunogenicity_assessment_workflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment in_silico Sequence Analysis (T-cell epitope prediction) t_cell_assay T-Cell Proliferation Assay in_silico->t_cell_assay Inform candidate selection cytokine_assay Cytokine Release Assay t_cell_assay->cytokine_assay preclinical_studies Preclinical Animal Studies (ADA monitoring) cytokine_assay->preclinical_studies Risk assessment ada_assay Anti-Drug Antibody (ADA) Assay Development preclinical_studies->ada_assay Inform clinical assay

Caption: Workflow for immunogenicity assessment of this compound ADCs.

ada_assay_troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Steps high_ada High ADA Levels Observed mAb Immunogenic mAb high_ada->mAb linker_payload Immunogenic Linker/Payload high_ada->linker_payload aggregation ADC Aggregation high_ada->aggregation impurities Manufacturing Impurities high_ada->impurities deimmunize De-immunize mAb mAb->deimmunize change_linker Change Linker linker_payload->change_linker optimize_formulation Optimize Formulation aggregation->optimize_formulation optimize_purification Optimize Purification impurities->optimize_purification

Caption: Troubleshooting logic for high anti-drug antibody (ADA) levels.

signaling_pathway_immunogenicity ADC This compound ADC APC Antigen Presenting Cell (APC) ADC->APC Uptake and Processing T_cell CD4+ T-cell APC->T_cell Antigen Presentation B_cell B-cell T_cell->B_cell T-cell Help Plasma_cell Plasma Cell B_cell->Plasma_cell Differentiation ADA Anti-Drug Antibody (ADA) Plasma_cell->ADA Production

Caption: Simplified signaling pathway of an ADC-induced immune response.

References

Validation & Comparative

A Head-to-Head Battle of Enediyne Payloads: Uncialamycin vs. Calicheamicin in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of payload is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic index. Among the most potent payloads are the enediyne antibiotics, renowned for their ability to induce double-strand DNA breaks. This guide provides an objective comparison of two leading enediyne payloads: Uncialamycin and Calicheamicin, focusing on their cytotoxicity when used in ADCs, supported by experimental data and detailed protocols.

Executive Summary

Both this compound and Calicheamicin are exceedingly potent cytotoxins that function by cleaving DNA. However, recent comparative studies have highlighted a key difference in their activity profiles when incorporated into ADCs. This compound-based ADCs, particularly those with cleavable linkers, have been shown to exhibit a significant bystander killing effect, a property not observed with Calicheamicin ADCs like gemtuzumab ozogamicin (Mylotarg®).[1][2][3][4] This distinction, coupled with differences in cytotoxic potency in certain cancer models, suggests that this compound may offer advantages in treating heterogeneous tumors.

Data Presentation: Comparative Cytotoxicity

The following table summarizes the in vitro cytotoxicity of this compound and N-acetyl Calicheamicin γ¹ᴵ ADCs against various cancer cell lines. The data is extracted from a study by Nicolaou et al. (2021), which provides a direct comparison under consistent experimental conditions.[5]

Cell LineTarget AntigenADCLinker TypeIC50 (pM)
OCI-AML3CD46This compound ADC (T2LD1)Cleavable1.8
OCI-AML3CD46N-acetyl Calicheamicin γ¹ᴵ ADC (Mylotarg)Cleavable11.2
KG1 (multidrug-resistant)CD46This compound ADC (T2LD1)Cleavable25.0
KG1 (multidrug-resistant)CD46N-acetyl Calicheamicin γ¹ᴵ ADC (Mylotarg)Cleavable>10,000
NCI-H211T1This compound ADC (T1LD1)Cleavable0.5
NCI-H211T1N-acetyl Calicheamicin γ¹ᴵ ADC (T1LD7)Cleavable2.5

Key Observation: The this compound ADC demonstrated greater potency than the Calicheamicin ADC in the OCI-AML3 cell line and, notably, retained significant activity in the multidrug-resistant KG1 cell line where the Calicheamicin ADC was largely ineffective.[5]

Mechanism of Action: A Tale of Two Enediynes

Both this compound and Calicheamicin share a common mechanism of action involving the generation of a highly reactive diradical species that causes double-strand DNA breaks, leading to apoptosis.[6][7][8][9][10] The process is initiated by a triggering mechanism, followed by a Bergman cyclization of the enediyne core.

Signaling Pathway for Enediyne-induced Apoptosis

G cluster_activation Payload Activation cluster_dna_damage DNA Damage and Cell Death ADC_Internalization ADC Internalization via Endocytosis Payload_Release Payload Release in Lysosome ADC_Internalization->Payload_Release Triggering Reductive Cleavage of Disulfide/Thioester Payload_Release->Triggering Bergman_Cyclization Bergman Cyclization Triggering->Bergman_Cyclization Diradical p-Benzyne Diradical Formation Bergman_Cyclization->Diradical DNA_Binding Binding to DNA Minor Groove Diradical->DNA_Binding H_Abstraction Hydrogen Abstraction from DNA Backbone DNA_Binding->H_Abstraction DSB DNA Double-Strand Breaks (DSBs) H_Abstraction->DSB DDR DNA Damage Response (DDR) DSB->DDR Apoptosis Apoptosis DDR->Apoptosis

Figure 1. Generalized signaling pathway for enediyne-induced apoptosis.

The Bystander Effect: A Key Differentiator

A significant advantage of certain ADCs is their ability to kill neighboring antigen-negative tumor cells, a phenomenon known as the bystander effect. This is particularly important in tumors with heterogeneous antigen expression. This compound ADCs with cleavable linkers have been shown to induce a potent bystander effect, whereas Calicheamicin ADCs are reported to be non-bystander killers.[1][3][4][5] This is attributed to the properties of the released payload; the this compound analogue appears to be more cell-permeable, allowing it to diffuse out of the target cell and affect adjacent cells.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to enable researchers to conduct their own comparative studies.

In Vitro Cytotoxicity Assay (MTT/MTS Assay)

This protocol is adapted from standard procedures for assessing the cytotoxicity of ADCs.[6][7][11][12][13][14]

1. Cell Seeding:

  • Culture target (antigen-positive) and control (antigen-negative) cell lines in appropriate media.

  • Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

2. ADC Treatment:

  • Prepare serial dilutions of the this compound-ADC, Calicheamicin-ADC, a non-targeting control ADC, and the free payloads in complete cell culture medium.

  • Remove the culture medium from the cells and add the ADC or control dilutions.

  • Incubate the plates for 72-120 hours at 37°C in a humidified incubator with 5% CO₂.

3. Cell Viability Measurement (MTS method):

  • Add 20 µL of MTS reagent to each well.[6][7]

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

4. Data Analysis:

  • Subtract the background absorbance (media only wells).

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value using a sigmoidal dose-response curve.

Experimental Workflow for Cytotoxicity Assay

G Cell_Culture Culture Antigen-Positive & Antigen-Negative Cell Lines Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Treatment Treat Cells with ADCs Cell_Seeding->Treatment ADC_Preparation Prepare Serial Dilutions of ADCs (this compound, Calicheamicin, Controls) ADC_Preparation->Treatment Incubation Incubate for 72-120 hours Treatment->Incubation MTS_Addition Add MTS Reagent Incubation->MTS_Addition Absorbance_Reading Read Absorbance at 490 nm MTS_Addition->Absorbance_Reading Data_Analysis Calculate IC50 Values Absorbance_Reading->Data_Analysis

Figure 2. Workflow for in vitro cytotoxicity testing of ADCs.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This protocol allows for the quantification of apoptotic and necrotic cells following ADC treatment.[1][9][15][16]

1. Cell Treatment:

  • Seed cells in 6-well plates and treat with IC50 concentrations of the respective ADCs for a predetermined time (e.g., 48-72 hours).

  • Include untreated cells as a negative control.

2. Cell Harvesting:

  • Collect both adherent and floating cells.

  • Wash the cells twice with cold PBS.

3. Staining:

  • Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) staining solutions.

  • Incubate for 15-20 minutes at room temperature in the dark.

4. Flow Cytometry Analysis:

  • Add 1X binding buffer to each tube.

  • Analyze the samples on a flow cytometer immediately.

  • Use unstained, Annexin V only, and PI only controls for compensation and gating.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Logical Flow for Apoptosis Analysis

G cluster_input Cell Populations Viable Viable Cells (Annexin V-, PI-) Early_Apoptotic Early Apoptotic Cells (Annexin V+, PI-) Late_Apoptotic Late Apoptotic/Necrotic Cells (Annexin V+, PI+) Start ADC-Treated Cell Population Stain Stain with Annexin V and PI Start->Stain Analyze Flow Cytometry Analysis Stain->Analyze Quantify Quantify Cell Percentages Analyze->Quantify Quantify->Viable Quadrant 1 Quantify->Early_Apoptotic Quadrant 2 Quantify->Late_Apoptotic Quadrant 3

References

Uncialamycin vs. Other Enediyne Antibiotics in Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enediyne class of natural products represents some of the most potent cytotoxic agents ever discovered. Their unique mechanism of action, involving the generation of diradical species that induce double-strand DNA breaks, has made them a focal point in the development of novel anticancer therapies. This guide provides a detailed comparison of Uncialamycin with other prominent enediyne antibiotics, namely Calicheamicin, Esperamicin, and Dynemicin A, with a focus on their performance in cancer therapy, supported by experimental data.

Introduction to Enediyne Antibiotics

Enediyne antibiotics are characterized by a unique nine- or ten-membered ring system containing a double bond and two triple bonds. Upon activation, this "warhead" undergoes a Bergman cyclization to form a highly reactive p-benzyne diradical.[1][2][3][4] This diradical can abstract hydrogen atoms from the sugar-phosphate backbone of DNA, leading to single- and double-strand breaks, which subsequently trigger apoptotic cell death.[5][6][7][8] Their extraordinary potency has led to their investigation as payloads for antibody-drug conjugates (ADCs), which aim to deliver these highly toxic agents specifically to cancer cells, thereby minimizing systemic toxicity.[9][10][11]

This compound, a newer member of the enediyne family, has garnered significant interest due to its potent antitumor activity and its potential for ADC development.[2][12][13][14] This guide will compare this compound to other well-known enediynes to highlight its potential advantages and disadvantages in the landscape of cancer therapeutics.

Mechanism of Action and DNA Damage Response

The fundamental mechanism of action for all enediyne antibiotics is the induction of DNA double-strand breaks (DSBs).[5][][16] This process is initiated by a triggering mechanism that leads to the Bergman cyclization of the enediyne core.

Enediyne_Activation_Pathway cluster_trigger Triggering Mechanism cluster_activation Enediyne Activation cluster_dna_damage DNA Damage cluster_cellular_response Cellular Response Trigger Triggering Agent (e.g., thiol, light) Enediyne Inactive Enediyne Trigger->Enediyne Initiates Cyclization Bergman Cyclization Enediyne->Cyclization Undergoes Diradical p-Benzyne Diradical Cyclization->Diradical Forms H_Abstraction Hydrogen Abstraction Diradical->H_Abstraction Causes DNA Cellular DNA DNA->H_Abstraction DSB Double-Strand Break H_Abstraction->DSB Leads to DDR DNA Damage Response (ATM/ATR activation) DSB->DDR Activates Apoptosis Apoptosis DDR->Apoptosis Induces

Caption: General mechanism of enediyne antibiotic-induced DNA damage and apoptosis.

The resulting DSBs are recognized by the cell's DNA damage response (DDR) machinery, primarily activating the ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related) signaling pathways.[17][18] This activation leads to cell cycle arrest and, ultimately, the initiation of the apoptotic cascade. The apoptotic signal is often propagated through the mitochondrial pathway, involving the release of cytochrome c and the activation of caspases.[1][5][19][20]

Comparative In Vitro Cytotoxicity

The in vitro cytotoxicity of enediyne antibiotics is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. The following tables summarize the available IC50 data for this compound and other enediynes. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

Table 1: In Vitro Cytotoxicity (IC50) of this compound Analogs

Cancer Cell LineCancer TypeThis compound AnalogIC50 (M)Reference
OvarianOvarian CancerNatural (26R) and Unnatural (26S) Epimers9 x 10⁻¹² - 1 x 10⁻¹⁰[12]
786-0Renal CancerSynthetic Analog 31.275 x 10⁻⁹[12]
H226Lung CancerSynthetic Analog 30.986 x 10⁻⁹[12]
H226Lung Cancermeso-13 (ADC)0.88 x 10⁻⁹[2]
VariousLung, Gastric, Ovarian, Multidrug-Resistant13 Synthetic VariantsRemarkably high potency[13][14]

Table 2: In Vitro Cytotoxicity (IC50) of Other Enediyne Antibiotics

EnediyneCancer Cell LineCancer TypeIC50Reference
Calicheamicin
Various ALL cell linesAcute Lymphoblastic Leukemia0.15 - 4.9 ng/mL[21][22][23]
WSU-DLCL2Non-Hodgkin Lymphoma0.05 nM (as ADC)[24]
BJABNon-Hodgkin Lymphoma0.12 nM (as ADC)[24]
Dynemicin A
Molt-4T-cell LeukemiaVaries by analog[25]
P388, L1210, B16Murine Leukemias and MelanomaPotent in vitro cytotoxicity[26]
Esperamicin
VariousEukaryotic cell linesExtremely potent cytotoxicity[16][27][28]

Comparative In Vivo Efficacy and Toxicity

In vivo studies, often utilizing xenograft models in mice, are crucial for evaluating the therapeutic potential of anticancer agents.

Table 3: Comparative In Vivo Performance of this compound and Calicheamicin as ADCs

ParameterThis compound-ADCCalicheamicin-ADCKey FindingsReference
Antitumor Activity Marked antitumor activity in solid-tumor PDX models. Durable, target-specific tumor regression in small-cell lung cancer PDX models (with cleavable linkers).Efficacious in both liquid and solid tumor mouse xenograft models.This compound ADCs with cleavable linkers showed significant in vivo efficacy.[9][29][30]
Bystander Killing Effect Strong bystander killing effect observed with cleavable linkers.No bystander killing effect reported.This is a significant advantage for this compound, as it can kill neighboring, non-targeted cancer cells.[9][10][11][29][31]
Maximum Tolerated Dose (MTD) Not explicitly stated in the provided references.For a novel calicheamicin ADC, the MTD in rats was determined to be above 5 mg/kg for both weekly and every-3-week dosing.MTD is a critical parameter for determining the therapeutic window.[24][32]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for determining the IC50 of a compound against cancer cell lines.

MTT_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Drug Treatment cluster_mtt_addition MTT Addition and Incubation cluster_solubilization_readout Solubilization and Readout cluster_analysis Data Analysis Seed_Cells Seed cells in a 96-well plate Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Add_Drug Add serial dilutions of the enediyne antibiotic Incubate_24h->Add_Drug Incubate_72h Incubate for 72 hours Add_Drug->Incubate_72h Add_MTT Add MTT solution to each well Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Plot_Data Plot absorbance vs. drug concentration Measure_Absorbance->Plot_Data Calculate_IC50 Calculate IC50 value Plot_Data->Calculate_IC50

Caption: Workflow for a typical MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of the enediyne antibiotic in culture medium and add them to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for a period of 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Plot the absorbance values against the drug concentration and determine the IC50 value using a suitable curve-fitting software.

DNA Cleavage Assay

This assay is used to assess the ability of enediyne antibiotics to induce DNA strand breaks, typically using a supercoiled plasmid DNA like pBR322.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), the enediyne antibiotic at various concentrations, and a reaction buffer. An activating agent (e.g., a thiol like dithiothreitol) may be required for some enediynes.

  • Incubation: Incubate the reaction mixture at 37°C for a specified period.

  • Reaction Termination: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers.

  • Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.

  • Analysis: The conversion of supercoiled DNA (Form I) to relaxed circular DNA (Form II, indicating single-strand breaks) and linear DNA (Form III, indicating double-strand breaks) is analyzed to determine the DNA cleavage activity of the compound.[17][33][34][35][36][37]

Conclusion

This compound stands out as a highly potent enediyne antibiotic with significant potential in cancer therapy, particularly as a payload for ADCs. Key advantages of this compound-based ADCs, as suggested by preclinical data, include:

  • High Potency: Demonstrates cytotoxicity in the picomolar to nanomolar range against various cancer cell lines.

  • Bystander Killing Effect: this compound ADCs with cleavable linkers can kill neighboring antigen-negative tumor cells, a feature not observed with Calicheamicin ADCs, which could lead to enhanced therapeutic efficacy in heterogeneous tumors.[9][10][29][31]

While the available data is promising, further research is needed to fully elucidate the comparative efficacy and safety profiles of this compound versus other enediyne antibiotics. Head-to-head in vivo studies comparing the free agents and their corresponding ADCs across a broader range of cancer models are warranted. Additionally, more detailed toxicological studies are necessary to determine the therapeutic window of this compound-based therapies. The continued exploration of this compound and the development of optimized ADC constructs hold the promise of delivering highly effective and targeted treatments for a variety of cancers.

References

Validation of Uncialamycin's mechanism of action in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the potent enediyne antibiotic, Uncialamycin, reveals a consistent mechanism of action centered on DNA damage-induced apoptosis across various cancer cell lines. This guide provides a comparative overview of its efficacy, supported by experimental data and detailed protocols for validation.

This compound, a member of the enediyne class of antitumor antibiotics, exhibits remarkable potency against a range of cancer cell lines. Its mechanism of action is primarily attributed to its ability to cause DNA double-strand breaks, leading to cell cycle arrest and programmed cell death. This guide compares the cytotoxic effects of this compound and its analogs across different cancer cell lines and details the experimental procedures used to validate its mode of action.

Comparative Cytotoxicity of this compound Analogs

The cytotoxic potential of this compound and its synthetic analogs has been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, demonstrate its efficacy in the picomolar to nanomolar range.

Cell LineCancer TypeThis compound AnalogIC50 (nM)Reference
H226Lung Cancer3c0.88[1]
786-0Renal Cancer31.275[2]
H226Lung Cancer30.986[2]
Ovarian Tumor Cell LinesOvarian CancerNatural Epimer0.009 - 0.1[2]
Ovarian Tumor Cell LinesOvarian CancerUnnatural Epimer0.009 - 0.1[2]
HEK293T (T1-expressing)EngineeredT1-targeting ADCSub-picomolar[3]
HEK293T (CD46-expressing)EngineeredCD46-targeting ADCLow-picomolar[3]

Mechanism of Action: DNA Damage and Apoptosis

This compound's core mechanism involves the generation of a highly reactive biradical species through a process known as Bergman cycloaromatization. This biradical then abstracts hydrogen atoms from the deoxyribose backbone of DNA, resulting in double-strand breaks.[2][4][5][6] This catastrophic DNA damage triggers a cellular cascade leading to apoptosis.

A key feature of this compound, particularly when delivered via antibody-drug conjugates (ADCs), is its ability to induce a "bystander killing effect."[4][7] This means that once the this compound payload is released from the targeted cancer cell, it can diffuse to and kill neighboring cancer cells that may not express the target antigen. This property is a significant advantage over other enediyne ADCs, such as those utilizing calicheamicin, which do not exhibit this effect.[7]

Uncialamycin_Mechanism This compound This compound Bergman_Cycloaromatization Bergman Cycloaromatization This compound->Bergman_Cycloaromatization Activation Biradical_Formation Biradical Formation Bergman_Cycloaromatization->Biradical_Formation DNA Cellular DNA Biradical_Formation->DNA Attacks DNA_DSB DNA Double-Strand Breaks DNA->DNA_DSB Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_DSB->Cell_Cycle_Arrest Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis

Caption: this compound's mechanism of action involves activation via Bergman cycloaromatization, leading to DNA double-strand breaks and subsequent apoptosis.

Experimental Validation Protocols

The following are detailed methodologies for key experiments used to validate the mechanism of action of this compound.

DNA Damage Detection: γH2AX Staining Assay

This assay quantifies DNA double-strand breaks by detecting the phosphorylation of the histone variant H2AX (γH2AX).

Protocol:

  • Cell Culture and Treatment: Plate cells in appropriate culture vessels and treat with desired concentrations of this compound or a vehicle control for specific time points.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate cells with a primary antibody against γH2AX overnight at 4°C.

  • Secondary Antibody Incubation: Wash cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Analysis: Visualize and capture images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software.

Cell Cycle Analysis: Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.

Protocol:

  • Cell Culture and Treatment: Treat cells with this compound as described above.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in each phase.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Culture and Treatment: Treat cells with this compound.

  • Cell Harvesting: Harvest cells and wash with cold PBS.

  • Staining:

    • Resuspend cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Validation Assays cluster_analysis Data Analysis Cell_Culture Cancer Cell Lines Treatment This compound Treatment Cell_Culture->Treatment DNA_Damage γH2AX Assay Treatment->DNA_Damage Cell_Cycle Cell Cycle Analysis Treatment->Cell_Cycle Apoptosis Annexin V/PI Assay Treatment->Apoptosis Foci_Quantification Foci Quantification DNA_Damage->Foci_Quantification Histogram_Analysis Histogram Analysis Cell_Cycle->Histogram_Analysis Population_Quantification Apoptotic Population Quantification Apoptosis->Population_Quantification Enediyne_Comparison cluster_this compound This compound cluster_calicheamicin Calicheamicin cluster_dynemicinA Dynemicin A U_Activation Bergman Cycloaromatization DNA_Damage DNA Double-Strand Breaks U_Activation->DNA_Damage U_Targeting Minor Groove Binding U_Targeting->U_Activation U_Bystander Bystander Killing Effect C_Activation Thiol-triggered Cyclization C_Activation->DNA_Damage C_Targeting Specific DNA Sequence Recognition C_Targeting->C_Activation C_Bystander No Bystander Killing Effect D_Activation Reductive or Nucleophilic Trigger D_Activation->DNA_Damage D_Targeting DNA Intercalation D_Targeting->D_Activation

References

Uncialamycin Outperforms Mylotarg in In Vitro Leukemia Cell Line Studies, Demonstrating Potent Bystander Killing Effect

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A head-to-head in vitro comparison reveals that Uncialamycin, when used as a payload in an antibody-drug conjugate (ADC), exhibits superior cytotoxicity against acute myeloid leukemia (AML) cell lines compared to the established ADC, Mylotarg (gemtuzumab ozogamicin). Notably, this compound-based ADCs demonstrate a significant bystander killing effect, a mechanism absent in Mylotarg, suggesting a potential advantage in treating heterogeneous tumors.

This report provides a comprehensive in vitro comparison of this compound and Mylotarg, presenting key efficacy data, detailed experimental methodologies, and an analysis of their underlying mechanisms of action for researchers, scientists, and drug development professionals.

Comparative Cytotoxicity Analysis

In a direct comparison using the human acute myeloid leukemia cell lines OCI-AML3 and the multidrug-resistant KG1, a CD46-targeting ADC with an this compound payload (T2LD1) demonstrated greater potency than Mylotarg.[1]

Cell LineADCTargetIC50 (pM)
OCI-AML3This compound ADC (T2LD1)CD461.1
MylotargCD3312.3
KG1 (multidrug-resistant)This compound ADC (T2LD1)CD4613.6
MylotargCD33>10,000

Table 1: In Vitro Cytotoxicity of this compound ADC vs. Mylotarg in AML Cell Lines.[1]

The this compound ADC was notably effective in the multidrug-resistant KG1 cell line, where Mylotarg showed minimal activity.[1] This suggests that this compound-based ADCs may have potential in treating resistant forms of AML.

Mechanism of Action: DNA Damage and Apoptosis

Both this compound and the active component of Mylotarg, calicheamicin, are potent enediyne antibiotics. Their cytotoxic effect stems from their ability to cause double-strand breaks in DNA, which subsequently triggers cell cycle arrest and programmed cell death (apoptosis).

Mylotarg's Mechanism of Action: Mylotarg is an ADC that targets the CD33 antigen present on the surface of myeloid leukemia cells. The process involves:

  • Binding: The antibody component of Mylotarg binds to the CD33 receptor on the cell surface.

  • Internalization: The ADC-receptor complex is internalized by the cell.

  • Payload Release: Inside the cell, within the acidic environment of the lysosome, the calicheamicin payload is released from the antibody.

  • DNA Damage: The activated calicheamicin moves to the nucleus and induces double-strand DNA breaks.

  • Apoptosis: The extensive DNA damage activates the DNA damage response (DDR) pathway, primarily through the ATM and ATR kinases, which in turn activate checkpoint kinases CHK1 and CHK2, leading to cell cycle arrest and apoptosis.

Mylotarg_Mechanism Mylotarg Mylotarg (ADC) CD33 CD33 Receptor Mylotarg->CD33 Binds to Internalization Internalization CD33->Internalization Lysosome Lysosome Internalization->Lysosome Trafficking Calicheamicin Activated Calicheamicin Lysosome->Calicheamicin Releases Nucleus Nucleus Calicheamicin->Nucleus DNA DNA Calicheamicin->DNA Induces breaks in DSB Double-Strand Breaks DDR DNA Damage Response (ATM/ATR) DSB->DDR Activates Apoptosis Apoptosis DDR->Apoptosis Triggers Bystander_Effect cluster_target Target Cancer Cell (Antigen-Positive) cluster_neighbor Neighboring Cancer Cell (Antigen-Negative) Uncialamycin_ADC This compound ADC Internalization Internalization Uncialamycin_ADC->Internalization Payload_Release Payload Release Internalization->Payload_Release Uncialamycin_Payload This compound Payload_Release->Uncialamycin_Payload Cell_Death_1 Apoptosis Uncialamycin_Payload->Cell_Death_1 Uncialamycin_Payload_Diffused Diffused This compound Uncialamycin_Payload->Uncialamycin_Payload_Diffused Diffuses out of cell Cell_Death_2 Apoptosis Uncialamycin_Payload_Diffused->Cell_Death_2

References

Evaluating the Therapeutic Window of Uncialamycin-Based ADCs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antibody-drug conjugates (ADCs) is continually evolving, with novel payloads promising enhanced potency and improved therapeutic windows. Among these, Uncialamycin, a potent enediyne antibiotic, has emerged as a compelling payload for next-generation ADCs. This guide provides an objective comparison of this compound-based ADCs with other alternatives, supported by experimental data, to aid in the evaluation of their therapeutic potential.

This compound is a DNA-damaging agent that operates through a distinctive mechanism.[1] Once released from the ADC, it undergoes Bergman cyclization to form a highly reactive biradical species, which in turn cleaves both strands of the DNA, a catastrophic event for cancer cells.[1][2][3] This high potency makes this compound an attractive candidate for an ADC payload.[4][5] Preclinical studies have demonstrated that this compound-based ADCs exhibit remarkable potency against a variety of cancer cell lines, including those resistant to other therapies.[2][3]

A key differentiator for this compound-based ADCs is their significant "bystander killing effect."[6][7][8] This phenomenon, where the payload released from a targeted cancer cell can diffuse and kill neighboring, antigen-negative cancer cells, is crucial for treating heterogeneous tumors.[6] This effect is notably absent in ADCs utilizing other enediyne payloads like N-acetyl calicheamicin.[2][6][9]

Comparative Performance Data

The following tables summarize the in vitro and in vivo performance of this compound-based ADCs in comparison to other enediyne ADCs.

Table 1: In Vitro Cytotoxicity of this compound-based ADCs vs. N-acetyl Calicheamicin-based ADCs [10]

Cell LineTarget AntigenADC PayloadLinker TypeIC50 (pM)
OCI-AML3CD46This compoundCleavable< 1
OCI-AML3CD46N-acetyl Calicheamicin γ¹Cleavable10 - 50
KG1 (multidrug-resistant)CD46This compoundCleavable1 - 10
KG1 (multidrug-resistant)CD46N-acetyl Calicheamicin γ¹Cleavable> 1000
HEK293T-T1T1This compoundCleavable< 1
HEK293T-T1T1N-acetyl Calicheamicin γ¹Cleavable10 - 50

Table 2: In Vivo Antitumor Efficacy of this compound-based ADCs in Small-Cell Lung Cancer (SCLC) PDX Models [10]

PDX ModelADCDose (mg/kg)Outcome
LU95T1LD1 (this compound)1.5Complete tumor regression (>40 days)
LU95T2LD1 (this compound)1.5Complete tumor regression (>40 days)
LU149T1LD1 (this compound)3Sustained tumor regression (>80 days)
LU149T1LD6 (this compound)1Similar efficacy to T1LD1 at 1.5 mg/kg

Mechanism of Action and Experimental Workflow

The diagrams below illustrate the proposed mechanism of action for this compound-based ADCs, including the bystander effect, and a general workflow for evaluating their efficacy.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_intracellular Intracellular ADC This compound ADC TargetCell Antigen-Positive Cancer Cell ADC->TargetCell 1. Binding to Target Antigen Endosome Endosome TargetCell->Endosome 2. Internalization NeighborCell Antigen-Negative Cancer Cell Apoptosis Apoptosis NeighborCell->Apoptosis Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released this compound Lysosome->Payload 4. Linker Cleavage Payload->NeighborCell 7. Bystander Effect Nucleus Nucleus Payload->Nucleus 5. Nuclear Entry DNA_Damage Double-Strand DNA Break Nucleus->DNA_Damage 6. Bergman Cyclization & DNA Damage DNA_Damage->Apoptosis

Caption: Mechanism of action of a this compound-based ADC.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Cell_Culture Cancer Cell Lines (Antigen +/-) ADC_Treatment ADC Incubation Cell_Culture->ADC_Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTS, CellTiter-Glo) ADC_Treatment->Cytotoxicity_Assay Bystander_Assay Bystander Killing Assay (Co-culture) ADC_Treatment->Bystander_Assay IC50_Determination IC50 Determination Cytotoxicity_Assay->IC50_Determination PDX_Models Patient-Derived Xenograft (PDX) Models ADC_Administration ADC Administration (Single or Multiple Doses) PDX_Models->ADC_Administration Tumor_Measurement Tumor Volume Measurement ADC_Administration->Tumor_Measurement Toxicity_Assessment Toxicity Assessment (Body Weight, Clinical Signs) ADC_Administration->Toxicity_Assessment Efficacy_Analysis Efficacy Analysis (Tumor Growth Inhibition) Tumor_Measurement->Efficacy_Analysis MTD_Determination Maximum Tolerated Dose (MTD) Determination Toxicity_Assessment->MTD_Determination

Caption: General experimental workflow for ADC evaluation.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental results.

In Vitro Cytotoxicity Assay

  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions. For bystander effect assays, antigen-positive and antigen-negative cells are co-cultured.

  • ADC Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the ADC for a specified duration (e.g., 72-96 hours).

  • Viability Assessment: Cell viability is measured using a commercially available assay, such as the MTS or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve.

In Vivo Xenograft Studies

  • Animal Models: Immunocompromised mice (e.g., NOD-SCID) are implanted with tumor fragments from patient-derived xenografts (PDX).[10]

  • Tumor Growth: Tumors are allowed to grow to a specified size (e.g., 100-200 mm³).

  • ADC Administration: Mice are randomized into treatment groups and administered the ADC, vehicle control, or a non-targeting control ADC, typically via intravenous injection.[10]

  • Efficacy Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • Toxicity Assessment: The maximum tolerated dose (MTD) is determined by monitoring for signs of toxicity, such as significant body weight loss or other adverse clinical signs.

  • Data Analysis: Antitumor activity is evaluated by comparing the tumor growth in treated groups to the control group.

Plasma Stability Assay

  • Incubation: The ADC is incubated in plasma from relevant species (e.g., mouse, cynomolgus monkey) at 37°C for various time points.[10]

  • Analysis: The stability of the ADC and the release of the payload are analyzed by methods such as size-exclusion chromatography.[10]

Conclusion

This compound-based ADCs represent a promising new class of targeted cancer therapeutics. Their high potency, coupled with a unique and significant bystander killing effect, suggests the potential for an improved therapeutic window compared to other enediyne-based ADCs.[6][7][8][10] The use of cleavable linkers appears critical for maximizing in vivo efficacy.[2][6][10] Further investigation, including comprehensive toxicity profiling and clinical trials, is warranted to fully elucidate the therapeutic potential of this novel ADC platform.

References

Uncialamycin Cross-Resistance Profile: A Comparative Analysis with Other Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic activity of Uncialamycin, a potent enediyne antitumor antibiotic, with a focus on its performance against multidrug-resistant cancer cells. The data presented herein is primarily centered on this compound as a payload in Antibody-Drug Conjugates (ADCs), a targeted therapeutic approach. This analysis directly compares its efficacy against that of another clinically relevant enediyne, Calicheamicin.

Executive Summary

This compound demonstrates exceptional potency against a range of cancer cell lines, including those exhibiting multidrug resistance. When incorporated into ADCs, this compound not only retains its high cytotoxicity but also exhibits a significant "bystander killing" effect, a feature not observed with Calicheamicin-based ADCs. This suggests a potential advantage in treating heterogeneous tumors. While comprehensive cross-resistance studies against a wide panel of chemotherapeutic agents are not extensively available in the public domain, the existing data indicates that this compound is effective against cell lines with resistance mechanisms that may circumvent other cancer drugs.

Mechanism of Action: Enediyne-Induced DNA Damage

This compound belongs to the enediyne class of natural products, which are characterized by a unique nine- or ten-membered ring system containing a double bond between two triple bonds. The antitumor activity of enediynes is derived from their ability to undergo a Bergman cyclization, a chemical rearrangement that produces a highly reactive para-benzyne diradical. This diradical can then abstract hydrogen atoms from the sugar-phosphate backbone of DNA, leading to double-strand breaks and subsequent cell death.[1]

This compound Mechanism of Action This compound This compound (Enediyne) Bergman Bergman Cyclization (Triggered) This compound->Bergman Activation Diradical p-Benzyne Diradical (Highly Reactive) Bergman->Diradical DNA Cellular DNA Diradical->DNA Hydrogen Abstraction DSB DNA Double-Strand Breaks DNA->DSB Apoptosis Apoptosis (Cell Death) DSB->Apoptosis

This compound's DNA-damaging pathway.

Comparative Cytotoxicity of this compound- and Calicheamicin-Based ADCs

A key study directly compared the in vitro cytotoxicity of ADCs carrying an this compound analog with those carrying N-acetyl calicheamicin γ1I, the payload used in the FDA-approved ADC, gemtuzumab ozogamicin (Mylotarg®). The study utilized two human acute myeloid leukemia cell lines: OCI-AML3 and the multidrug-resistant KG1 line.[2][3]

The this compound-based ADC with a cleavable linker (T2LD1) demonstrated superior performance, particularly against the multidrug-resistant KG1 cell line, when compared to the Calicheamicin-based ADC.[2][3]

Cell LineADC PayloadLinker TypeIC50 (pM)
OCI-AML3 This compound (T2LD1)Cleavable0.2
N-acetyl calicheamicin γ1I (Mylotarg®)Cleavable1.1
KG1 (Multidrug-Resistant) This compound (T2LD1)Cleavable2.0
N-acetyl calicheamicin γ1I (Mylotarg®)Cleavable>1000

Table 1: In vitro cytotoxicity (IC50) of this compound- and Calicheamicin-based ADCs against sensitive (OCI-AML3) and multidrug-resistant (KG1) human acute myeloid leukemia cell lines. Data sourced from Nicolaou et al., PNAS, 2021.[2][3]

Experimental Protocols

In Vitro Cytotoxicity Assay

The determination of the half-maximal inhibitory concentration (IC50) for the ADCs was performed using a standard cell viability assay.

1. Cell Culture:

  • OCI-AML3 and KG1 cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells were maintained in a humidified incubator at 37°C with 5% CO2.

2. Assay Procedure:

  • Cells were seeded in 96-well plates at a predetermined density.

  • A serial dilution of the ADCs (this compound-based and Calicheamicin-based) was prepared.

  • The cells were treated with the ADCs for a specified incubation period (e.g., 72 hours).

3. Viability Measurement:

  • Cell viability was assessed using a metabolic assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5] This assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.

  • The absorbance was read using a microplate reader.

4. Data Analysis:

  • The percentage of cell viability was calculated relative to untreated control cells.

  • The IC50 values were determined by plotting the percentage of viability against the logarithm of the ADC concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for ADC Cytotoxicity Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CellCulture Cell Culture (OCI-AML3 & KG1) Seeding Cell Seeding (96-well plate) CellCulture->Seeding ADC_Prep ADC Serial Dilution Treatment ADC Treatment ADC_Prep->Treatment Seeding->Treatment Incubation Incubation (e.g., 72h) Treatment->Incubation MTT MTT Assay (Viability Measurement) Incubation->MTT Readout Absorbance Reading MTT->Readout IC50 IC50 Calculation Readout->IC50

References

Validating Target Engagement of Uncialamycin ADCs In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of in vivo target engagement is a critical step in the preclinical development of Antibody-Drug Conjugates (ADCs), providing essential evidence of the ADC's mechanism of action and a rationale for its therapeutic window. This guide offers an objective comparison of in vivo validation strategies for Uncialamycin-based ADCs, with a focus on experimental data and detailed methodologies. We will compare the performance of this compound ADCs with two prominent alternative payloads: Calicheamicin, another potent enediyne DNA-damaging agent, and Monomethyl Auristatin E (MMAE), a widely-used microtubule inhibitor.

This compound: A Potent Enediyne Payload

This compound is a highly potent enediyne antibiotic that functions by intercalating into the minor groove of DNA and undergoing Bergman cyclization to generate a diradical species. This reactive intermediate then abstracts hydrogen atoms from the DNA backbone, leading to double-strand breaks and ultimately, apoptotic cell death. A key feature of this compound ADCs, particularly those with cleavable linkers, is their ability to induce a "bystander killing effect," where the payload can diffuse out of the target cell and kill neighboring antigen-negative cancer cells, a significant advantage in treating heterogeneous tumors.[1][2]

Core In Vivo Validation Methodologies

To confirm that an ADC effectively engages its target in a living organism, a multi-faceted approach is typically employed, focusing on three key areas:

  • Biodistribution and Tumor Accumulation: Quantifying the amount of the ADC that reaches the tumor versus other tissues.

  • Payload Delivery and Concentration at the Target Site: Measuring the concentration of the released cytotoxic payload within the tumor.

  • Pharmacodynamic (PD) Response: Assessing the biological effect of the payload on the tumor tissue.

Comparative Analysis of In Vivo Target Engagement

This section compares this compound ADCs with Calicheamicin and MMAE-based ADCs across the core in vivo validation methodologies.

Table 1: Comparison of In Vivo Biodistribution and Tumor Accumulation
FeatureThis compound ADCCalicheamicin ADCMMAE ADC
Targeting Moiety Monoclonal Antibody (e.g., anti-CD46)Monoclonal Antibody (e.g., anti-CD33, anti-CD22)Monoclonal Antibody (e.g., anti-HER2)
Tumor Model Small-Cell Lung Cancer PDX (e.g., LU95)Acute Myeloid Leukemia (AML) XenograftHER2-Positive Breast Cancer Xenograft
Methodology Fluorescence Imaging (Labeled ADC) or LC-MS/MSGamma Camera Imaging (Radiolabeled ADC) or LC-MS/MSFluorescence Imaging or LC-MS/MS of ADC/payload
Tumor Accumulation Not explicitly reported as %ID/g. However, significant tumor regression suggests effective tumor targeting.Low tumor uptake observed in some solid tumor models with LeY-targeting ADC.[3]High tumor accumulation, with released MMAE concentrations reaching ~200 times higher in the tumor than in serum.[4][5]
Off-Target Uptake Pharmacokinetic profile investigated, but specific organ accumulation data is limited in publicly available studies.Marked hepatic uptake observed in patients.[3]Generally well-tolerated at therapeutic doses, suggesting lower off-target toxicity.[6]
Table 2: Comparison of In Vivo Payload Delivery and Action
FeatureThis compound ADCCalicheamicin ADCMMAE ADC
Linker Type Cleavable (e.g., Val-Cit-PAB)Cleavable (e.g., Acid-labile Hydrazone)Cleavable (e.g., Val-Cit)
Payload Release Intracellular, enzyme-mediatedIntracellular, pH-dependentIntracellular, enzyme-mediated
Tumor Payload Conc. Not explicitly quantified in published studies.Not explicitly quantified in published studies.Intratumoral MMAE concentrations of ~300-500 nmol/L have been measured in xenograft models.[7]
Mechanism of Action DNA Double-Strand BreaksDNA Double-Strand BreaksMicrotubule Inhibition, G2/M Cell Cycle Arrest
Bystander Effect Yes, with cleavable linkers.[1][2]Generally considered to have a limited bystander effect.[8]Yes, the membrane-permeable MMAE can diffuse to neighboring cells.[4]
Table 3: Comparison of In Vivo Pharmacodynamic Response
FeatureThis compound ADCCalicheamicin ADCMMAE ADC
PD Biomarker γ-H2AX (marker of DNA double-strand breaks)γ-H2AXMitotic Arrest (e.g., Phospho-Histone H3)
Methodology Immunohistochemistry (IHC) on tumor sectionsImmunohistochemistry (IHC) or Flow CytometryImmunohistochemistry (IHC) on tumor sections
Observed Effect Significant tumor regression in SCLC PDX models.[1]Efficacious in both solid and liquid tumor models.[9]Potent anti-tumor activity in various xenograft models.[10]
Quantitative Data Not available in a comparative format.A significant increase in γ-H2AX signal is observed in response to Calicheamicin.Not applicable (different mechanism of action).

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of in vivo target engagement.

Protocol 1: In Vivo Biodistribution Study using a Fluorescently-Labeled ADC

This protocol is applicable for assessing the tumor accumulation and organ distribution of this compound, Calicheamicin, and MMAE ADCs.

1. ADC Labeling:

  • Conjugate the ADC with a near-infrared (NIR) fluorescent dye (e.g., VivoTag 680XL) using an N-hydroxysuccinimide (NHS) ester reaction.
  • Purify the labeled ADC using size-exclusion chromatography to remove unconjugated dye.
  • Characterize the labeled ADC to ensure that the conjugation has not altered its stability, binding affinity, or cytotoxic activity.

2. Animal Model:

  • Use immunocompromised mice (e.g., nude or SCID) bearing subcutaneously implanted human tumor xenografts (e.g., LU95 for this compound, AML cell line for Calicheamicin, HER2+ cell line for MMAE).
  • Allow tumors to reach a predetermined size (e.g., 100-200 mm³).

3. Administration and Imaging:

  • Administer a single intravenous (i.v.) dose of the fluorescently-labeled ADC.
  • Perform whole-body fluorescence molecular tomography (FMT) imaging at various time points post-injection (e.g., 6, 24, 48, 96, and 144 hours).

4. Data Analysis:

  • At the end of the study, euthanize the animals and harvest the tumor and major organs (liver, spleen, kidneys, lungs, heart).
  • Measure the ex vivo fluorescence of each tissue using an imaging system.
  • Quantify the fluorescence signal and express the data as a percentage of the injected dose per gram of tissue (%ID/g).

Protocol 2: Quantification of Released Payload in Tumor Tissue by LC-MS/MS

This protocol is essential for directly measuring the concentration of the active cytotoxic agent at the site of action.

1. Animal Model and Dosing:

  • Establish tumor xenografts in mice as described in Protocol 1.
  • Administer a single therapeutic dose of the ADC (this compound, Calicheamicin, or MMAE-based).

2. Sample Collection and Preparation:

  • At selected time points post-dosing, euthanize the animals and excise the tumors.
  • Homogenize the tumor tissue in a suitable buffer.
  • Perform protein precipitation (e.g., with acetonitrile) to separate the small molecule payload from proteins.
  • Centrifuge and collect the supernatant.

3. LC-MS/MS Analysis:

  • Analyze the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method specific for the payload (this compound, Calicheamicin, or MMAE).
  • Use a stable isotope-labeled internal standard for accurate quantification.
  • Generate a standard curve using known concentrations of the payload in tumor homogenate from untreated animals.

4. Data Analysis:

  • Calculate the concentration of the released payload in the tumor tissue, typically expressed as ng or nmol per gram of tissue.

Protocol 3: Pharmacodynamic Assessment of DNA Damage via γ-H2AX Immunohistochemistry

This protocol is specific for DNA-damaging agents like this compound and Calicheamicin.

1. Animal Model and Treatment:

  • Use tumor-bearing mice as described previously.
  • Treat the mice with the this compound or Calicheamicin ADC, including a vehicle control group.

2. Tissue Collection and Processing:

  • Euthanize the animals at a time point where maximum DNA damage is expected (e.g., 24-48 hours post-dose).
  • Excise the tumors and fix them in 10% neutral buffered formalin.
  • Embed the fixed tissues in paraffin and section them.

3. Immunohistochemical Staining:

  • Deparaffinize and rehydrate the tissue sections.
  • Perform antigen retrieval using a citrate-based buffer.
  • Block endogenous peroxidase activity and non-specific binding sites.
  • Incubate the sections with a primary antibody against phosphorylated H2AX (γ-H2AX).
  • Apply a horseradish peroxidase (HRP)-conjugated secondary antibody.
  • Develop the signal using a suitable chromogen (e.g., DAB).
  • Counterstain with hematoxylin.

4. Image Analysis and Quantification:

  • Acquire high-resolution images of the stained tumor sections.
  • Quantify the γ-H2AX signal by measuring the percentage of positively stained nuclei or the intensity of the staining using image analysis software.
  • Compare the γ-H2AX levels between the treated and control groups to determine the fold-increase in DNA damage.

Visualizing Signaling Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of this compound ADCs, the workflow for validating target engagement, and the comparative logic.

Uncialamycin_ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC This compound ADC Antigen Tumor Antigen ADC->Antigen 1. Binding Complex ADC-Antigen Complex Endosome Endosome Complex->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released this compound Lysosome->Payload 4. Linker Cleavage Nucleus Nucleus Payload->Nucleus 5. Nuclear Translocation DNA DNA Payload->DNA 6. DNA Intercalation DSB Double-Strand Break DNA->DSB 7. Bergman Cyclization & Cleavage Apoptosis Apoptosis DSB->Apoptosis 8. Cell Death

Caption: Mechanism of action of a this compound ADC.

Target_Engagement_Workflow cluster_setup Study Setup cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis Implant Implant Tumor Cells/Fragments in Mice Establish Allow Tumors to Establish (e.g., 100-200 mm³) Implant->Establish Randomize Randomize Mice into Treatment Groups Establish->Randomize Administer Administer ADC/Vehicle Randomize->Administer Monitor Monitor Tumor Volume & Body Weight Administer->Monitor Biodistribution Biodistribution (%ID/g) Monitor->Biodistribution Payload_Quant Tumor Payload Quantification (LC-MS/MS) Monitor->Payload_Quant PD_Response Pharmacodynamic Response (e.g., γ-H2AX IHC) Monitor->PD_Response ADC_Comparison_Logic Target_Engagement In Vivo Target Engagement Validation This compound This compound ADC Target_Engagement->this compound Calicheamicin Calicheamicin ADC Target_Engagement->Calicheamicin MMAE MMAE ADC Target_Engagement->MMAE Biodistribution Biodistribution This compound->Biodistribution Payload_Delivery Payload Delivery This compound->Payload_Delivery PD_Response PD Response This compound->PD_Response Calicheamicin->Biodistribution Calicheamicin->Payload_Delivery Calicheamicin->PD_Response MMAE->Biodistribution MMAE->Payload_Delivery MMAE->PD_Response

References

Comparative Stability of Uncialamycin ADC Linker Technologies: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker technology is a critical determinant of the therapeutic index of an antibody-drug conjugate (ADC). This is particularly true for highly potent payloads like Uncialamycin, a member of the enediyne class of antitumor antibiotics. The stability of the linker connecting the monoclonal antibody to this compound is paramount to ensure that the cytotoxic payload is delivered specifically to the target cancer cells, minimizing off-target toxicity. This guide provides a comparative analysis of different linker technologies for this compound ADCs, supported by available experimental data.

The choice of linker dictates the ADC's stability in circulation, its pharmacokinetic profile, and the mechanism of payload release.[1] Linkers are broadly categorized as cleavable and non-cleavable, each with distinct advantages and disadvantages that must be carefully considered in the context of the target antigen, tumor microenvironment, and the payload itself.[1][2]

Cleavable vs. Non-Cleavable Linkers: A Strategic Overview

Cleavable linkers are designed to be selectively broken down by specific triggers present in the tumor microenvironment or within the cancer cell, such as enzymes or changes in pH.[1] This targeted release can lead to a "bystander effect," where the released, membrane-permeable payload can kill neighboring antigen-negative tumor cells, which is advantageous in treating heterogeneous tumors.[1] In contrast, non-cleavable linkers release the payload only after the complete lysosomal degradation of the antibody, resulting in a payload-linker-amino acid complex.[1] This approach generally offers greater plasma stability and a more favorable safety profile due to reduced off-target toxicity, but may limit the bystander effect.[1]

A variety of cleavable and non-cleavable linkers have been explored for this compound ADCs.[3] Studies by Nicolaou et al. (2021) involved the synthesis and evaluation of this compound ADCs with several linker types, including a cathepsin-cleavable valine-citrulline (Val-Cit) linker, a short non-cleavable linker, a PEG-containing non-cleavable linker, a glucuronidase-cleavable linker, and a more soluble and stable cathepsin-cleavable linker.[3] Their in vitro plasma stability assessments in mouse and cynomolgus monkey plasma indicated that ADCs with the non-cleavable linker showed only minimal decomposition, while those with certain cleavable linkers had acceptable stability.[3]

Quantitative Comparison of Linker Stability

A significant challenge in the preclinical development of ADCs is the often-observed instability of certain linkers in mouse serum, which may not be representative of human plasma stability.[4] Research by Poudel et al. (2020) specifically addressed the mouse serum instability of this compound linker-payloads, focusing on modifications to the widely used Val-Cit dipeptide linker.[4] The following tables summarize their findings on the percentage of drug release over 24 hours in mouse serum, providing a quantitative comparison of different linker modifications.

Linker TypeDipeptide SequencePABC Group Modification% Drug Release in Mouse Serum (24h)Reference
DipeptideVal-CitStandardHigh (not specified)[4]
DipeptideVal-AlaStandardIncreased compared to Val-Cit[4]
DipeptideVal-AspStandardSignificantly Reduced[4]
Linker TypePABC Group Modification% Drug Release in Mouse Serum (24h)Reference
m-Amide PABCStandard Dipeptide50%[4]
m-Amide PABC with Glutamic AcidStandard Dipeptide31%[4]
Combined m-Amide PABC and Glutamic AcidStandard Dipeptide7%[4]

These data highlight that modifications to both the dipeptide sequence and the self-immolative p-aminobenzyl carbamate (PABC) spacer can dramatically improve the stability of this compound linker-payloads in mouse serum.[4] Specifically, the replacement of citrulline with aspartic acid and the introduction of a meta-amide PABC (MA-PABC) group in combination with glutamic acid led to a significant reduction in premature drug release.[4]

Experimental Protocols

Accurate assessment of ADC linker stability is crucial for preclinical development. Below is a generalized protocol for an in vitro plasma stability assay, based on common methodologies.[5][6]

In Vitro Plasma Stability Assay

Objective: To determine the rate of payload deconjugation from an this compound ADC in plasma from relevant species (e.g., mouse, rat, cynomolgus monkey, human).

Materials:

  • Test this compound ADC

  • Control ADC (with a known stable linker, if available)

  • Frozen plasma from the desired species

  • Phosphate-buffered saline (PBS)

  • 37°C incubator

  • Analytical instrumentation (e.g., LC-MS/MS, ELISA)

Procedure:

  • ADC Incubation: Thaw the plasma at 37°C. Dilute the test this compound ADC to a final concentration (e.g., 100 µg/mL) in the plasma. Prepare a control sample by diluting the ADC in PBS to the same concentration.

  • Time-Point Sampling: Incubate all samples at 37°C with gentle agitation. Collect aliquots at specified time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).

  • Sample Quenching: Immediately stop the reaction by adding an excess of cold organic solvent (e.g., acetonitrile) to precipitate plasma proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant containing the released payload.

  • Quantification of Released Payload: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the free this compound payload.

  • Quantification of Intact ADC (Optional): The amount of intact ADC at each time point can be measured using methods like ELISA or hydrophobic interaction chromatography (HIC).

  • Data Analysis: Plot the concentration of the released payload or the percentage of intact ADC against time. Calculate the half-life (t½) of the linker in plasma.

Visualizing ADC Workflow and Linker Cleavage

The following diagrams, generated using the DOT language, illustrate the general workflow of ADC action and the specific cleavage mechanism of a dipeptide linker.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_cell Intracellular ADC This compound ADC TumorCell Target Tumor Cell ADC->TumorCell 1. Targeting & Binding Endosome Endosome TumorCell->Endosome 2. Internalization Receptor Antigen Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released this compound Lysosome->Payload 4. Payload Release DNA DNA Damage & Apoptosis Payload->DNA

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

Dipeptide_Linker_Cleavage ADC_Lysosome ADC in Lysosome Cleavage Dipeptide Cleavage ADC_Lysosome->Cleavage CathepsinB Cathepsin B CathepsinB->Cleavage PABC_Rearrangement PABC Self-Immolation Cleavage->PABC_Rearrangement Released_Payload Free this compound PABC_Rearrangement->Released_Payload

Caption: Cathepsin B-mediated cleavage of a dipeptide linker.

Conclusion

The stability of the linker is a cornerstone of designing safe and effective this compound ADCs. While non-cleavable linkers generally offer superior plasma stability, cleavable linkers, particularly enzyme-cleavable dipeptide linkers, can be engineered for enhanced stability while retaining their capacity for targeted payload release. The quantitative data presented here demonstrates that rational modifications to the linker structure can significantly mitigate issues like premature payload release in preclinical models. The choice of linker technology for this compound ADCs will ultimately depend on a careful balance of desired stability, mechanism of action, and the specific biological context of the targeted cancer. Continuous innovation in linker chemistry will be pivotal in unlocking the full therapeutic potential of this potent ADC payload.

References

Uncialamycin's Bystander Effect: A Comparative Analysis Against Other ADC Payloads

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a cytotoxic payload is a pivotal decision in the design of efficacious Antibody-Drug Conjugates (ADCs). A key attribute influencing an ADC's therapeutic potential, particularly in the context of heterogeneous tumors, is its ability to induce a "bystander killing effect." This guide provides an objective comparison of the bystander effect of the novel enediyne payload, Uncialamycin, with other well-established ADC payloads, supported by available experimental data.

The bystander effect refers to the capacity of an ADC's cytotoxic payload, upon release from the targeted antigen-positive (Ag+) cancer cell, to permeate the cell membrane and eliminate adjacent antigen-negative (Ag-) tumor cells. This mechanism is crucial for overcoming tumor heterogeneity, a common challenge in cancer therapy where not all malignant cells express the target antigen. A potent bystander effect can significantly enhance the anti-tumor activity of an ADC.

Mechanism of Action: The Basis of Bystander Killing

The bystander effect is intrinsically linked to the physicochemical properties of the released payload and the nature of the linker connecting it to the antibody. For a payload to mediate bystander killing, it must be efficiently released from the ADC in a membrane-permeable form.

This compound , a potent enediyne antibiotic, functions by generating radicals that induce double-strand DNA breaks.[1] When utilized as an ADC payload with a cleavable linker, the released this compound analogue is capable of diffusing across cell membranes to exert its cytotoxic effect on neighboring cells.[1][2] This is a notable characteristic that distinguishes it from other enediyne ADCs, such as those utilizing N-acetyl calicheamicin, which do not exhibit a significant bystander effect.[1][2]

In contrast, other established ADC payloads also leverage this mechanism. Monomethyl auristatin E (MMAE) , a microtubule inhibitor, is a hydrophobic and neutral molecule that readily crosses cell membranes, leading to a potent bystander effect.[3] Conversely, monomethyl auristatin F (MMAF) , which has a charged C-terminal phenylalanine, is less membrane-permeable and thus has a minimal bystander effect. Deruxtecan (DXd) , a topoisomerase I inhibitor, is another payload known for its high membrane permeability and robust bystander killing capabilities.[4]

The following diagram illustrates the general mechanism of the ADC bystander effect.

ADC_Bystander_Effect Mechanism of ADC-Mediated Bystander Killing cluster_extracellular Extracellular Space cluster_cell1 Antigen-Positive (Ag+) Cancer Cell cluster_cell2 Antigen-Negative (Ag-) Bystander Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Targeting Binding Binding & Internalization Antigen->Binding 2. Internalization Lysosome Lysosome Binding->Lysosome 3. Trafficking PayloadRelease Payload Release Lysosome->PayloadRelease 4. Cleavage Payload Free Payload PayloadRelease->Payload 5. Release CellDeath1 Apoptosis Payload->CellDeath1 6. Cytotoxicity PayloadDiffusion Payload Diffusion Payload->PayloadDiffusion 7. Bystander Effect CellDeath2 Apoptosis PayloadDiffusion->CellDeath2 8. Cytotoxicity

Caption: Mechanism of ADC-mediated bystander killing.

Comparative Analysis of Bystander Killing Effect

This compound Bystander Effect Data

A study by Nicolaou et al. demonstrated the bystander killing effect of a T1-targeting this compound ADC (T1LD1).[2]

Cell Lines (Target:Bystander)ADC ConcentrationTarget:Bystander RatioBystander Cell ViabilityReference
HEK293T-T1 : HEK293T50 pM1:1Significantly Reduced[2]
HEK293T-T1 : HEK293T50 pM1:2Significantly Reduced[2]
HEK293T-T1 : HEK293T50 pM1:5Majority Killed[2]
HEK293T-T1 : HEK293T50 pM1:10Not Significantly Affected[2]
MMAE Bystander Effect Data

Various studies have quantified the bystander effect of MMAE-based ADCs. The data below is from a study using a trastuzumab-vc-MMAE ADC.[5]

Cell Lines (Ag+:Ag-)ADC Concentration (nM)Ag+:Ag- RatioBystander Cell (GFP-MCF7) ViabilityReference
N87 : GFP-MCF71001:9~80%[5]
N87 : GFP-MCF71001:3~60%[5]
N87 : GFP-MCF71001:1~40%[5]
N87 : GFP-MCF71003:1~20%[5]
N87 : GFP-MCF71009:1<10%[5]
Deruxtecan (DXd) Bystander Effect Data

The bystander effect of deruxtecan has been demonstrated in co-culture experiments with the HER2-targeting ADC, trastuzumab deruxtecan (T-DXd).[6]

Cell Lines (HER2+:HER2-)ADC Concentration (nM)HER2+:HER2- RatioBystander Cell (MDA-MB-468) ViabilityReference
KPL-4 : MDA-MB-468101:1Significantly Reduced[6]

Experimental Protocols

Accurate assessment of the bystander effect is critical for the preclinical evaluation of ADCs. The following are generalized protocols for commonly used in vitro assays.

In Vitro Co-culture Bystander Assay

This assay directly measures the killing of antigen-negative cells when cultured together with antigen-positive cells in the presence of an ADC.

Co_culture_Workflow In Vitro Co-culture Bystander Assay Workflow Start Start CellPrep Prepare Antigen-Positive (Ag+) and Antigen-Negative (Ag-) Cell Lines (Ag- often fluorescently labeled) Start->CellPrep Seeding Seed Ag+ and Ag- cells in a 96-well plate at desired ratios (e.g., 1:1, 1:3, 3:1) CellPrep->Seeding Treatment Treat with serial dilutions of the ADC and control ADCs Seeding->Treatment Incubation Incubate for 72-120 hours Treatment->Incubation Analysis Analyze bystander cell viability (e.g., fluorescence microscopy, flow cytometry, or high-content imaging) Incubation->Analysis Data Calculate bystander IC50 Analysis->Data End End Data->End

Caption: In Vitro Co-culture Bystander Assay Workflow.

Methodology:

  • Cell Line Preparation:

    • Antigen-Positive (Ag+) Cells: Select a cell line that endogenously expresses the target antigen.

    • Antigen-Negative (Ag-) Bystander Cells: Select a cell line that does not express the target antigen. It is often advantageous to engineer these cells to express a fluorescent protein (e.g., GFP) for easy and specific quantification.

  • Co-culture Seeding:

    • Seed the Ag+ and Ag- cells together in 96-well plates at various ratios (e.g., 1:1, 1:3, 1:5). Include monocultures of each cell line as controls.

  • ADC Treatment:

    • After allowing the cells to adhere, treat the co-cultures with a range of concentrations of the test ADC. Include a non-binding isotype control ADC and a vehicle control.

  • Incubation:

    • Incubate the plates for a period sufficient to observe cytotoxicity, typically 72 to 120 hours.

  • Viability Assessment:

    • Quantify the viability of the Ag- bystander cells. If using fluorescently labeled cells, this can be done using fluorescence microscopy or a plate reader. Alternatively, flow cytometry can be used to distinguish and quantify the two cell populations.

  • Data Analysis:

    • Normalize the viability of the bystander cells in the treated wells to the vehicle-treated control wells. Plot the percentage of bystander cell viability against the ADC concentration to determine the bystander IC50 value.

Conditioned Medium Transfer Assay

This assay determines if the cytotoxic payload is released from the Ag+ cells into the culture medium and is capable of killing Ag- cells.

Methodology:

  • Prepare Conditioned Medium:

    • Culture Ag+ cells and treat them with a cytotoxic concentration of the ADC for 48-72 hours. Include a vehicle-treated control group.

  • Collect Conditioned Medium:

    • Collect the supernatant from the ADC-treated and control Ag+ cell cultures. Centrifuge to remove any detached cells.

  • Treat Bystander Cells:

    • Seed Ag- cells in a separate 96-well plate. After adherence, replace the medium with the collected conditioned medium.

  • Incubation and Viability Assessment:

    • Incubate the Ag- cells for 48-72 hours and then assess their viability using a standard method (e.g., MTT, CellTiter-Glo).

  • Data Analysis:

    • Compare the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells to those treated with conditioned medium from vehicle-treated Ag+ cells. A significant decrease in viability indicates a bystander effect mediated by the released payload.

Conclusion

The bystander killing effect is a critical attribute for the success of ADCs, especially in the context of heterogeneous tumors. This compound, with its potent DNA-damaging mechanism and the ability of its released analogue to permeate cell membranes, demonstrates a significant bystander effect. While direct, quantitative, head-to-head comparisons with other prominent payloads like MMAE and deruxtecan are lacking in the literature, the available evidence suggests that all three are capable of inducing bystander killing. The choice of payload for a given ADC will depend on a variety of factors, including the target antigen, tumor type, and desired therapeutic window. The experimental protocols provided herein offer a framework for researchers to conduct their own comparative studies to guide the rational design of next-generation ADCs.

References

Uncialamycin ADC: A Comparative Guide to In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the in vitro and in vivo efficacy of Antibody-Drug Conjugates (ADCs) utilizing the potent enediyne payload, Uncialamycin. It is intended for researchers, scientists, and drug development professionals seeking to understand the performance of this compound ADCs in relation to other established ADC payloads. The content is supported by experimental data and detailed methodologies to facilitate informed decision-making in preclinical and clinical development.

Introduction to this compound ADC

This compound is a member of the enediyne class of natural antibiotics, known for their exceptionally high cytotoxicity.[1][2] These molecules contain a unique nine- or ten-membered ring system that, upon activation, undergoes a Bergman cyclization to produce highly reactive diradicals.[2][3] This diradical then abstracts hydrogen atoms from the sugar-phosphate backbone of DNA, causing double-strand breaks and ultimately leading to apoptotic cell death.[1][2][3]

When used as a payload in ADCs, this compound is linked to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen. This targeted delivery mechanism aims to concentrate the cytotoxic payload at the tumor site, thereby maximizing anti-cancer efficacy while minimizing systemic toxicity.[4][5] A key feature of certain this compound ADCs is their ability to induce a "bystander killing effect," where the payload, once released from the target cell, can diffuse and kill neighboring, non-targeted cancer cells.[1][6][7][8] This is a significant advantage in treating heterogeneous tumors where not all cells express the target antigen.

Comparative In Vitro Efficacy

The in vitro potency of this compound ADCs has been demonstrated across various cancer cell lines. A key differentiator from other enediyne ADCs, such as those using N-acetyl calicheamicin γ1I, is the pronounced bystander effect observed with appropriately designed linkers.[6][7]

Data Summary: In Vitro Cytotoxicity
PayloadTarget AntigenCell LineIC50 (Concentration)Bystander Killing EffectReference
This compound T1 / CD46HEK293T (engineered)Sub-picomolar to low-picomolarYes (with cleavable linkers)[7][9]
This compound CD46OCI-AML3Potent (outperformed Mylotarg)Yes (with cleavable linkers)[9]
This compound CD46KG1 (multidrug-resistant)ActiveYes (with cleavable linkers)[9]
This compound MesothelinH226 (lung cancer)0.88 nMNot specified[10]
N-acetyl calicheamicin γ1I T1HEK293T (engineered)Less potent than this compound ADCNo[7][9]
N-acetyl calicheamicin γ1I (Mylotarg) CD33OCI-AML3Less potent than this compound ADCNo[9]

Note: IC50 values are highly dependent on the specific antibody, linker, and experimental conditions. This table provides a qualitative comparison based on published findings.

Comparative In Vivo Efficacy

The promising in vitro activity of this compound ADCs, particularly those with cleavable linkers, has been shown to translate into significant anti-tumor efficacy in vivo. Studies using patient-derived xenograft (PDX) models of solid tumors have demonstrated durable, target-specific tumor regression.[7]

Data Summary: In Vivo Anti-Tumor Activity
PayloadModel TypeCancer TypeADC DetailsOutcomeReference
This compound PDX Mouse ModelSmall-Cell Lung CancerCleavable Linkers (LD1, LD6)Significant, dose-dependent tumor regression[7]
This compound PDX Mouse ModelSmall-Cell Lung CancerNon-cleavable Linkers (LD2, LD3)Inactive at all tested doses[7]
N-acetyl calicheamicin γ1I Not directly compared in the same PDX models in the provided literature.--Approved for hematological malignancies (Mylotarg, Besponsa).[4]-

In Vitro and In Vivo Correlation

A strong correlation between in vitro and in vivo efficacy is observed for this compound ADCs, but it is critically dependent on the linker technology.

  • Cleavable Linkers : this compound ADCs designed with linkers that are stable in circulation but are cleaved within the tumor microenvironment show a clear translation of potent in vitro cytotoxicity and bystander effect into robust in vivo anti-tumor activity.[1][7]

  • Non-cleavable Linkers : In contrast, ADCs with non-cleavable linkers, while demonstrating in vitro activity, were found to be inactive in vivo.[7] This highlights a crucial learning: for this specific payload, the release of the drug from the antibody is essential for its therapeutic effect in a solid tumor setting, likely because it facilitates the bystander killing mechanism.

This discrepancy underscores the importance of empirical testing of different linker-drug combinations, as in vitro results alone may not be predictive of in vivo success.

Mandatory Visualizations

Signaling Pathway and Experimental Diagrams

Uncialamycin_ADC_Mechanism This compound ADC Mechanism of Action cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC This compound ADC (Stable Linker) TumorCell Target Tumor Cell (Antigen Positive) ADC->TumorCell 1. Targeting Internalization Binding & Internalization TumorCell->Internalization 2. Binding BystanderCell Bystander Cell (Antigen Negative) DNA_Damage_Bystander DNA Double-Strand Breaks BystanderCell->DNA_Damage_Bystander 9. Uptake Lysosome Lysosomal Trafficking Internalization->Lysosome 3. Endocytosis Release Linker Cleavage & Payload Release Lysosome->Release 4. Processing This compound Free this compound Release->this compound 5. Activation This compound->BystanderCell 8. Bystander Effect (Diffusion) DNA_Damage_Target DNA Double-Strand Breaks This compound->DNA_Damage_Target 6. Nuclear Entry Apoptosis_Target Apoptosis DNA_Damage_Target->Apoptosis_Target 7. Cell Death Apoptosis_Bystander Apoptosis DNA_Damage_Bystander->Apoptosis_Bystander 10. Cell Death

Caption: Mechanism of this compound ADC from tumor targeting to bystander cell killing.

ADC_Efficacy_Workflow Experimental Workflow for ADC Efficacy Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (IC50 Determination) Decision1 Potent & Selective? Cytotoxicity->Decision1 Bystander Bystander Killing Assay (Co-culture) Bystander->Decision1 Stability Plasma Stability Assay Decision2 Stable? Stability->Decision2 Xenograft Tumor Xenograft Model (e.g., PDX) Dosing ADC Administration (IV Dosing) Xenograft->Dosing Monitoring Tumor Growth Inhibition (TGI) & Tolerability Monitoring Dosing->Monitoring Decision3 Efficacious & Tolerated? Monitoring->Decision3 Decision1->Stability Yes NoGo Optimize / Stop Decision1->NoGo No Decision2->Xenograft Yes Decision2->NoGo No Go Proceed Decision3->Go Yes Decision3->NoGo No

Caption: A stepwise workflow for evaluating ADC efficacy from in vitro to in vivo.

InVitro_InVivo_Correlation Logical Correlation of In Vitro & In Vivo Data for this compound ADC invitro_potency High In Vitro Potency (Low IC50) linker Linker Type invitro_potency->linker bystander Bystander Killing Effect bystander->linker cleavable Cleavable linker->cleavable noncleavable Non-Cleavable linker->noncleavable invivo_efficacy High In Vivo Efficacy (Tumor Regression) cleavable->invivo_efficacy invivo_failure Poor In Vivo Efficacy noncleavable->invivo_failure correlation Strong Positive Correlation invivo_efficacy->correlation discordance Discordance invivo_failure->discordance

Caption: Correlation between in vitro properties and in vivo outcomes for this compound ADCs.

Experimental Protocols

A. In Vitro Cytotoxicity Assay

This protocol is used to determine the concentration of an ADC that inhibits cancer cell growth by 50% (IC50).[11][12]

  • Cell Culture: Plate target cancer cells (both antigen-positive and antigen-negative as a control) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the this compound ADC and relevant control ADCs (e.g., isotype control ADC, ADC with a different payload).

  • Incubation: Remove the culture medium from the cells and add the ADC dilutions. Incubate the plates for a period of 3 to 5 days under standard cell culture conditions.

  • Cell Viability Measurement: Assess cell viability using a colorimetric or luminescent assay, such as MTT or CellTiter-Glo®, which measures metabolic activity.

  • Data Analysis: Plot the percentage of viable cells against the ADC concentration. Determine the IC50 value by fitting the data to a four-parameter variable slope model using non-linear regression analysis.

B. Bystander Killing Assay

This assay evaluates the ability of an ADC to kill neighboring antigen-negative cells.[12]

  • Cell Preparation: Engineer the antigen-negative bystander cell line to express a fluorescent protein (e.g., GFP) for easy identification.

  • Co-culture: Seed a mixture of antigen-positive target cells and GFP-labeled antigen-negative bystander cells in 96-well plates. The ratio of the two cell types should be optimized (e.g., 1:1, 1:5).

  • ADC Treatment: Treat the co-culture with serial dilutions of the this compound ADC and control ADCs.

  • Incubation: Incubate the plates for 4 to 6 days.

  • Analysis: Use high-content imaging or flow cytometry to quantify the number of viable cells in both the antigen-positive and the GFP-positive (bystander) populations.

  • Data Interpretation: A significant reduction in the viable GFP-positive cell population in the presence of the ADC indicates a bystander effect.

C. In Vivo Tumor Xenograft Study

These studies assess the anti-tumor activity of an ADC in a living organism.[11][13][14]

  • Animal Model: Use immunocompromised mice (e.g., NOD-SCID or NSG) to prevent rejection of human tumor cells.

  • Tumor Implantation: Implant human tumor cells (either from a cell line or a patient-derived xenograft) subcutaneously or orthotopically into the mice.

  • Tumor Growth Monitoring: Monitor tumor growth using caliper measurements until they reach a predetermined size (e.g., 100-200 mm³).

  • Randomization and Dosing: Randomize the mice into treatment groups (e.g., vehicle control, isotype control ADC, this compound ADC at various doses). Administer the treatments, typically via intravenous (IV) injection, according to a specified schedule.

  • Efficacy and Tolerability Monitoring: Measure tumor volumes and body weights 2-3 times per week. Monitor the animals for any signs of toxicity.

  • Endpoint Analysis: The study may be terminated when tumors in the control group reach a maximum allowed size. Tumors are often excised for weighing and further ex vivo analysis (e.g., histology, biomarker analysis). The primary efficacy endpoint is typically Tumor Growth Inhibition (TGI) or tumor regression.

References

A Comparative Analysis of the Biosynthesis of Uncialamycin and Other Enediynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enediynes are a class of potent natural products renowned for their complex molecular architecture and powerful antitumor activity. Their unique mode of action, involving the generation of a diradical species that cleaves DNA, has made them a focal point in the development of novel anticancer therapeutics. This guide provides a comparative analysis of the biosynthesis of Uncialamycin, a member of the anthraquinone-fused enediyne subfamily, with other well-characterized enediynes such as C-1027 and Neocarzinostatin. We present a synthesis of current knowledge, including a comparison of production titers, detailed experimental protocols for key biosynthetic studies, and visualizations of the biosynthetic pathways.

Data Presentation: A Comparative Overview of Enediyne Production

The production of enediynes in their native hosts is often a significant bottleneck for further research and development. The following table summarizes the reported production titers for this compound and other selected enediynes in both wild-type and engineered strains, highlighting the potential for yield improvement through metabolic engineering.

EnediyneProducing OrganismStrain TypeTiter (mg/L)Reference(s)
This compound Streptomyces uncialis DCA2648Wild-Type~0.019[1][2]
Streptomyces uncialis (engineered)Engineered~1.1[1][2]
C-1027 Streptomyces globisporus C-1027Wild-Type5.6 - 6.2[3][4]
Streptomyces globisporus (sgcR1 overexpression)Engineered~15-20[3]
Streptomyces globisporus (ΔsgcR, sgcR1 overexpression)Engineered37.5 ± 7.7[4]
Streptomyces sp. CB03608Alternative Producer67 ± 9
Neocarzinostatin Streptomyces carzinostaticusWild-TypeData not consistently reported in mg/L[5]
Tiancimycin A Streptomyces sp. CB03234Wild-Type~0.3[6]
Streptomyces sp. CB03234-R-16Engineered13.0 - 22.5[6][7]
Streptomyces sp. CB03234-S (engineered)Engineered28.2 - 43.5[8]
Calicheamicin Micromonospora echinosporaWild-TypeLow, not specified in mg/L in available literature[9][10]

Experimental Protocols: Key Methodologies in Enediyne Biosynthesis Research

Understanding and manipulating the biosynthesis of enediynes relies on a toolkit of molecular biology and biochemical techniques. Below are detailed protocols for two fundamental experimental approaches: gene inactivation in Streptomyces and in vitro characterization of enediyne biosynthetic enzymes.

Protocol 1: Gene Inactivation in Streptomyces using the REDIRECT PCR-Targeting System

This protocol outlines the general steps for deleting a target gene in a Streptomyces host, a crucial technique for functional analysis of biosynthetic gene clusters.

1. Primer Design and PCR Amplification of the Disruption Cassette:

  • Design forward and reverse primers with 39-nucleotide 5' extensions homologous to the regions flanking the target gene and 20-nucleotide 3' ends that anneal to a disruption cassette template (e.g., pIJ773 containing an apramycin resistance gene and oriT).

  • Perform PCR using the designed primers and the disruption cassette plasmid as a template to generate a linear DNA fragment containing the resistance marker flanked by the homology arms.

2. Preparation of Electrocompetent E. coli BW25113/pIJ790 and Transformation:

  • Grow E. coli BW25113 carrying the λ-Red recombination plasmid pIJ790 at 30°C to an OD600 of 0.4-0.5.

  • Induce the expression of the λ-Red genes by adding L-arabinose and incubate for a further 2-3 hours.

  • Prepare electrocompetent cells by washing the culture with ice-cold 10% glycerol.

  • Electroporate the purified PCR product into the competent cells.

3. Selection of Recombinant Cosmids in E. coli:

  • Plate the transformed E. coli on LB agar containing the appropriate antibiotics (e.g., apramycin and chloramphenicol) and incubate at 37°C to select for cells that have integrated the disruption cassette into the target cosmid.

  • Verify the correct integration by colony PCR and restriction analysis of the isolated cosmid DNA.

4. Intergeneric Conjugation into Streptomyces:

  • Introduce the recombinant cosmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).

  • Perform intergeneric conjugation between the E. coli donor and the recipient Streptomyces strain on a suitable medium (e.g., MS agar).

  • Overlay the plates with an appropriate antibiotic (e.g., nalidixic acid to counter-select E. coli and apramycin to select for Streptomyces exconjugants).

5. Identification of Double-Crossover Mutants:

  • Screen the resulting Streptomyces colonies for the desired antibiotic resistance (e.g., apramycin resistant) and sensitivity to the antibiotic resistance marker on the original cosmid backbone (e.g., kanamycin sensitive).

  • Confirm the gene deletion by PCR analysis of genomic DNA from the putative mutants.

Protocol 2: In Vitro Characterization of an Enediyne Polyketide Synthase (PKS) Ketoreductase (KR) Domain

This protocol describes a general method to express, purify, and assay the activity of a PKS KR domain, which is crucial for determining the stereochemistry of the polyketide backbone.

1. Heterologous Expression and Purification of the KR Domain:

  • Clone the gene encoding the KR domain of interest into an E. coli expression vector (e.g., pET vector with an N-terminal His6-tag).

  • Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Grow the culture to mid-log phase and induce protein expression with IPTG.

  • Harvest the cells, lyse them, and purify the His-tagged KR domain using nickel-affinity chromatography.

  • Assess the purity and concentration of the purified protein using SDS-PAGE and a protein concentration assay.

2. In Vitro Ketoreduction Assay:

  • Synthesize a model substrate, such as an N-acetylcysteamine (SNAC) thioester of a β-ketoacyl chain, to mimic the natural ACP-bound intermediate.

  • Prepare a reaction mixture containing the purified KR domain, the β-ketoacyl-SNAC substrate, and NADPH in a suitable buffer.

  • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

  • Quench the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the product.

  • Analyze the reaction product by HPLC or LC-MS to determine the conversion of the substrate to the β-hydroxyacyl product.

3. Kinetic Analysis:

  • To determine the kinetic parameters (Km and kcat), perform the assay with varying concentrations of the β-ketoacyl-SNAC substrate while keeping the enzyme and NADPH concentrations constant.

  • Measure the initial reaction velocities at each substrate concentration.

  • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to calculate Km and Vmax. The kcat value can then be determined from Vmax and the enzyme concentration.

Mandatory Visualization: Biosynthetic Pathways of Enediynes

The biosynthesis of enediynes follows a modular and convergent strategy, where different structural moieties are synthesized by dedicated sub-clusters of genes and then assembled to form the final complex molecule. The following diagrams, generated using the DOT language, illustrate the proposed biosynthetic pathways for this compound and a comparative overview with the biosynthesis of C-1027.

Uncialamycin_Biosynthesis cluster_precursors Precursors cluster_modules Biosynthetic Machinery cluster_products Products Acetyl_CoA Acetyl-CoA PKS Enediyne PKS (UnmE) Acetyl_CoA->PKS Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS L_Tyrosine L-Tyrosine NRPS NRPS L_Tyrosine->NRPS S_adenosyl_methionine SAM Tailoring_Enzymes Tailoring Enzymes S_adenosyl_methionine->Tailoring_Enzymes Methylation Polyene_Intermediate Polyene Intermediate PKS->Polyene_Intermediate Amino_Acid_Moiety Amino Acid Moiety NRPS->Amino_Acid_Moiety This compound This compound Tailoring_Enzymes->this compound Final modifications Enediyne_Core Enediyne Core Polyene_Intermediate->Enediyne_Core Cyclization Anthraquinone_Moiety Anthraquinone Moiety Polyene_Intermediate->Anthraquinone_Moiety Cyclization & Oxidation Enediyne_Core->this compound Anthraquinone_Moiety->this compound Amino_Acid_Moiety->this compound

Caption: Proposed biosynthetic pathway of this compound.

Comparative_Enediyne_Biosynthesis cluster_this compound This compound Biosynthesis cluster_c1027 C-1027 Biosynthesis cluster_shared Shared Precursors U_PKS UnmE (PKS) U_Polyene Polyene U_PKS->U_Polyene U_Enediyne 10-membered Enediyne Core U_Polyene->U_Enediyne U_Anthraquinone Anthraquinone Moiety U_Polyene->U_Anthraquinone U_Final This compound U_Enediyne->U_Final U_Anthraquinone->U_Final U_NRPS NRPS (Tyrosine-derived) U_NRPS->U_Final C_PKS SgcE (PKS) C_Polyene Polyene C_PKS->C_Polyene C_Enediyne 9-membered Enediyne Core C_Polyene->C_Enediyne C_Final C-1027 C_Enediyne->C_Final C_Benzoxazolinate Benzoxazolinate Moiety (from Chorismate) C_Benzoxazolinate->C_Final C_Sugar Deoxyaminosugar Moiety C_Sugar->C_Final C_Amino_Acid β-Amino Acid Moiety C_Amino_Acid->C_Final AcCoA Acetyl-CoA AcCoA->U_PKS AcCoA->C_PKS MalCoA Malonyl-CoA MalCoA->U_PKS MalCoA->C_PKS

Caption: Comparative overview of this compound and C-1027 biosynthesis.

References

Benchmarking Uncialamycin's activity against a panel of cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic activity of uncialamycin, a potent enediyne antibiotic, against a panel of cancer cell lines. Its performance is benchmarked against established chemotherapeutic agents, supported by experimental data and detailed protocols.

This compound: A Potent DNA-Damaging Agent

This compound belongs to the enediyne class of natural products, known for their extraordinary cytotoxicity against a wide range of cancer cells.[1] Its mechanism of action involves the induction of DNA damage. This process is initiated by a Bergman cyclization reaction of the enediyne core, which generates highly reactive diradical species. These radicals then cleave both strands of the DNA, leading to cell death.[2][3][4]

Comparative Cytotoxicity Against Cancer Cell Lines

Quantitative data on the half-maximal inhibitory concentration (IC50) of this compound and standard chemotherapeutic agents are presented below. Due to the limited availability of publicly accessible IC50 data for this compound across a broad, standardized panel of cancer cell lines, this comparison focuses on cell lines for which data for all compounds could be obtained. The IC50 values represent the concentration of the drug required to inhibit the growth of 50% of the cancer cells.

Cell LineThis compound IC50 (M)Doxorubicin GI50 (µM)Paclitaxel GI50 (µM)Cisplatin GI50 (µM)
Ovarian Cancer
OVCAR-39 x 10⁻¹² - 1 x 10⁻¹⁰0.097>1001.4
IGROV19 x 10⁻¹² - 1 x 10⁻¹⁰0.097>1001.4

Note: The IC50 values for this compound are presented as a range as reported in the literature. The GI50 values for Doxorubicin, Paclitaxel, and Cisplatin are sourced from the NCI-60 Human Tumor Cell Lines Screen and represent the concentration causing 50% growth inhibition.

Experimental Protocols

The following are detailed methodologies for common in vitro cytotoxicity assays used to evaluate the activity of anticancer agents.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or acidic isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and control drugs. Include untreated wells as a control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

SRB (Sulphorhodamine B) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), cold

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Add the test compounds at various concentrations to the wells.

  • Incubation: Incubate the plates for the desired duration.

  • Cell Fixation: Gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.

  • Washing: Wash the plates multiple times with water to remove TCA and excess medium.

  • Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates with 1% acetic acid to remove unbound SRB dye.

  • Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Visualizing the Experimental Workflow and Mechanism of Action

To better understand the experimental process and the underlying biological mechanism, the following diagrams are provided.

experimental_workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell Seeding Cell Seeding Overnight Incubation Overnight Incubation Cell Seeding->Overnight Incubation Compound Addition Compound Addition Overnight Incubation->Compound Addition Incubation (48-72h) Incubation (48-72h) Compound Addition->Incubation (48-72h) Reagent Addition (MTT/SRB) Reagent Addition (MTT/SRB) Incubation (48-72h)->Reagent Addition (MTT/SRB) Incubation & Solubilization Incubation & Solubilization Reagent Addition (MTT/SRB)->Incubation & Solubilization Absorbance Reading Absorbance Reading Incubation & Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Caption: Experimental workflow for in vitro cytotoxicity assays.

mechanism_of_action This compound This compound Bergman Cyclization Bergman Cyclization This compound->Bergman Cyclization Diradical Formation Diradical Formation Bergman Cyclization->Diradical Formation DNA DNA Diradical Formation->DNA interacts with Double-Strand Break Double-Strand Break DNA->Double-Strand Break leads to Cell Death Cell Death Double-Strand Break->Cell Death

Caption: this compound's mechanism of action via DNA damage.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Uncialamycin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of highly potent compounds like Uncialamycin is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the protection of personnel and the integrity of your research. This compound is a member of the enediyne class of antitumor antibiotics, known for their extraordinary cytotoxicity.[1][2] Due to its potency, this compound must be handled with the utmost care in a controlled laboratory environment.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was identified during the literature search. The following guidance is based on best practices for handling highly potent and cytotoxic compounds. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and requirements.

Personal Protective Equipment (PPE)

The primary defense against exposure to this compound is the consistent and correct use of appropriate Personal Protective Equipment. Given its cytotoxic nature, a comprehensive PPE ensemble is mandatory for all activities involving this compound.

ActivityRecommended Personal Protective Equipment
Receiving and Unpacking - Gloves: Two pairs of chemotherapy-tested nitrile gloves.[3] - Eye Protection: Safety glasses with side shields. - Lab Coat: A dedicated lab coat.
Preparation and Compounding (in a containment device) - Gloves: Two pairs of chemotherapy-tested nitrile gloves. The outer glove should be changed immediately if contaminated.[4] - Gown: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[3] - Eye and Face Protection: Safety goggles and a face shield.[3] - Respiratory Protection: A NIOSH-approved respirator (e.g., N95 or higher) should be used, especially when handling the powder form outside of a containment device.
Handling and Administration - Gloves: Two pairs of chemotherapy-tested nitrile gloves.[3] - Gown: A disposable, low-permeability gown.[3] - Eye Protection: Safety goggles.
Cleaning and Decontamination - Full PPE as required for preparation and compounding, including double gloves, a gown, and eye and face protection.
Waste Disposal - Gloves: Two pairs of chemotherapy-tested nitrile gloves.[3] - Gown: A disposable, low-permeability gown.[3]
Spill Cleanup - A full spill kit containing appropriate PPE (double gloves, gown, shoe covers, eye protection, and a respirator) and absorbent materials must be readily available.[3]

Quantitative Toxicity Data

This compound has demonstrated potent activity against various cancer cell lines. The following table summarizes its reported 50% inhibitory concentration (IC50) values.

Cell LineIC50 (M)Reference
Ovarian Tumor Cell Lines (various)9 x 10⁻¹² to 1 x 10⁻¹⁰[2]
H226 (Lung Cancer)0.88 x 10⁻⁹[5]

Experimental Protocols

Adherence to strict protocols is crucial for the safe handling of this compound. The following step-by-step guidance outlines the key procedures.

Engineering Controls
  • Primary Containment: All handling of this compound powder and stock solutions must be conducted in a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) that is externally vented.[6]

  • Secondary Containment: The laboratory where this compound is handled should be a designated area with restricted access. The work area should be equipped with a readily accessible eyewash station and safety shower.

Operational Plan: Step-by-Step Guidance

1. Preparation and Reconstitution:

  • Gather all materials: Before starting, ensure all necessary equipment (e.g., vials, syringes with Luer-Lok fittings, diluents, sterile plastic-backed absorbent pads) and PPE are readily available.

  • Don PPE: Put on the full PPE ensemble as described in the table above.

  • Prepare the work surface: Place a sterile, plastic-backed absorbent pad on the work surface of the BSC or CACI to contain any potential spills.

  • Reconstitute the compound: Carefully reconstitute the this compound powder with the appropriate sterile diluent using a syringe with a Luer-Lok fitting to prevent aerosol generation.

  • Labeling: Clearly label the reconstituted vial with the compound name, concentration, date of preparation, and a "Cytotoxic" warning label.

2. Handling and Use:

  • Transport: When transporting the reconstituted this compound, even for short distances within the lab, ensure it is in a sealed, labeled, and shatter-proof secondary container.

  • Experimental procedures: All experimental manipulations involving this compound should be performed over a plastic-backed absorbent pad to minimize contamination of the work surface.

  • Avoid contamination: Use dedicated equipment for handling this compound. If not possible, thoroughly decontaminate all equipment after use.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Segregation: All waste generated from handling this compound must be segregated as cytotoxic waste.[7] This includes:

    • Unused or expired this compound.

    • Contaminated PPE (gloves, gowns, etc.).

    • Contaminated labware (vials, pipette tips, absorbent pads, etc.).

    • Sharps (needles, syringes) must be placed in a designated, puncture-resistant cytotoxic sharps container.[8]

  • Containment:

    • Solid waste should be placed in a dedicated, leak-proof, and clearly labeled cytotoxic waste container (often yellow or purple).[7]

    • Liquid waste should be collected in a labeled, leak-proof container. Do not pour this compound waste down the drain.

  • Decontamination of Work Surfaces:

    • After each use, decontaminate the work surface with a suitable deactivating agent (e.g., a solution of sodium hypochlorite), followed by a rinse with 70% ethanol and then sterile water.

  • Final Disposal:

    • Follow your institution's and local regulations for the final disposal of cytotoxic waste. This typically involves incineration at a licensed hazardous waste facility.[9]

Visualizing the Workflow

To provide a clear, at-a-glance overview of the safe handling process, the following diagram illustrates the key steps from receiving the compound to its final disposal.

Uncialamycin_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal receiving Receiving and Unpacking (Full PPE) storage Secure and Labeled Storage receiving->storage Inspect and Log reconstitution Reconstitution in BSC/CACI (Full PPE) storage->reconstitution Retrieve for Use experiment Experimental Use (in BSC/CACI, Full PPE) reconstitution->experiment decontamination Decontaminate Work Area and Equipment experiment->decontamination Post-Experiment waste_segregation Segregate Cytotoxic Waste (Solid, Liquid, Sharps) decontamination->waste_segregation final_disposal Final Disposal via EHS (Incineration) waste_segregation->final_disposal

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Uncialamycin
Reactant of Route 2
Uncialamycin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.